5-Oxopiperidine-2-carboxylic acid
説明
BenchChem offers high-quality 5-Oxopiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxopiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXRACVAHDTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586278 | |
| Record name | 5-Oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789448-80-2 | |
| Record name | 5-Oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 5-Oxopiperidine-2-carboxylic Acid
Introduction: The Significance of a Chiral Lactam
5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a chiral cyclic β-amino acid derivative. Its rigid piperidine ring, which incorporates both a lactam and a carboxylic acid functionality, makes it a highly valuable scaffold in medicinal chemistry and drug development. The constrained conformation of this molecule allows for the precise spatial orientation of substituents, making it an ideal building block for designing potent and selective enzyme inhibitors, peptide mimics, and complex pharmaceutical intermediates.[1] Understanding the nuances of its synthesis is critical for researchers aiming to leverage its structural advantages.
This guide provides a comprehensive overview of the core synthetic pathways to 5-oxopiperidine-2-carboxylic acid, focusing on the chemical logic, mechanistic underpinnings, and practical considerations for each approach. We will explore methodologies starting from common chiral pool precursors like L-glutamic acid and L-lysine, offering both classic chemical transformations and modern chemoenzymatic strategies.
Pathway 1: Rhodium-Catalyzed N-H Insertion from L-Glutamic Acid
This pathway is a prominent example of leveraging the chiral pool to construct the target molecule with high stereochemical control. The strategy involves a key intramolecular cyclization of a diazoketone derived from L-glutamic acid. The choice of L-glutamic acid as a starting material is strategic, as it already contains the required carbon backbone and the C-2 stereocenter.
Mechanistic Rationale and Workflow
The core of this synthesis is a rhodium(II)-catalyzed N-H insertion reaction.[2] The process begins with an orthogonally protected L-glutamic acid derivative, where the amine and the α-carboxylic acid are masked to prevent unwanted side reactions. The γ-carboxylic acid is activated and converted into a diazoketone. Upon exposure to a rhodium(II) catalyst, such as rhodium(II) acetate, the diazoketone expels nitrogen gas to form a highly reactive rhodium carbene intermediate. This intermediate is perfectly positioned for an intramolecular insertion into the N-H bond of the deprotected amine, forging the six-membered lactam ring in a single, efficient step.
The choice of protecting groups is critical for the success of this pathway. The amine is typically protected with a group that can be removed without affecting the ester protecting the α-carboxyl group, and vice-versa. A common pairing is a benzyloxycarbonyl (Cbz) group for the amine and a tert-butyl (tBu) ester for the acid, which can be selectively removed under different conditions (hydrogenolysis for Cbz, acidolysis for tBu).
Visualizing the Pathway
Sources
Enantioselective Synthesis of 5-Oxopiperidine-2-carboxylic Acid: An In-depth Technical Guide
Introduction: The Significance of Chiral 5-Oxopiperidine-2-carboxylic Acid
The 5-oxopiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigidified cyclic framework, incorporating both a lactam and a chiral α-amino acid moiety, serves as a valuable building block for a diverse array of biologically active molecules. The stereochemistry at the C2 position is often crucial for target engagement and pharmacological activity, making the development of robust enantioselective synthetic strategies a critical endeavor for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of field-proven methodologies for the asymmetric synthesis of this important chiral intermediate, with a focus on the underlying principles, detailed experimental protocols, and comparative analysis of different approaches.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure 5-oxopiperidine-2-carboxylic acid can be broadly categorized into three main strategies, each with its own set of advantages and considerations:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products, such as amino acids, to construct the target molecule. This approach offers a direct and often cost-effective route to the desired enantiomer.
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or in the stereoselective transformation of a prochiral precursor. This strategy allows for the generation of both enantiomers and is highly amenable to scale-up.
-
Biocatalytic Resolution: Utilizing enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. This method often provides excellent enantioselectivity under mild reaction conditions.
This guide will delve into specific, validated protocols within each of these strategic domains.
Part 1: Chiral Pool Synthesis from L-Glutamic Acid
The use of L-glutamic acid as a starting material represents one of the most direct and widely employed methods for the synthesis of (S)-5-oxopiperidine-2-carboxylic acid. The inherent chirality of L-glutamic acid at the α-carbon is directly translated to the C2 position of the target molecule. A robust and efficient method involves the formation of a diazoketone from a protected glutamic acid derivative, followed by a rhodium-catalyzed intramolecular N-H insertion reaction to construct the piperidine ring.[1]
Causality Behind Experimental Choices
The selection of protecting groups for the amine and the γ-carboxylic acid of glutamic acid is critical for the success of this synthetic sequence. The Boc (tert-butyloxycarbonyl) group is an ideal choice for protecting the amine as it is stable to the conditions of diazoketone formation and can be readily removed under acidic conditions without affecting the final product. The conversion of the γ-carboxylic acid to an ester prevents unwanted side reactions during the activation of the α-carboxylic acid for diazomethane coupling. The use of rhodium(II) acetate as a catalyst for the N-H insertion is well-established for its high efficiency in promoting carbene insertion reactions under mild conditions.[1]
Experimental Workflow: From L-Glutamic Acid to (S)-5-Oxopiperidine-2-carboxylic Acid
Caption: Chiral pool synthesis of (S)-5-Oxopiperidine-2-carboxylic acid.
Detailed Experimental Protocol: Rhodium-Catalyzed Cyclization
Step 1: Synthesis of N-Boc-L-glutamic acid γ-methyl ester
-
To a solution of L-glutamic acid (14.7 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL), add triethylamine (27.9 mL, 200 mmol).
-
Add di-tert-butyl dicarbonate ((Boc)2O) (24.0 g, 110 mmol) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude N-Boc-L-glutamic acid in methanol (200 mL) and cool to 0 °C.
-
Add thionyl chloride (8.0 mL, 110 mmol) dropwise and stir the mixture at room temperature for 24 hours.
-
Concentrate the solvent under reduced pressure to afford N-Boc-L-glutamic acid γ-methyl ester as a white solid.
Step 2: Formation of the Diazoketone
-
Dissolve N-Boc-L-glutamic acid γ-methyl ester (13.1 g, 50 mmol) in anhydrous THF (100 mL) and cool to -15 °C.
-
Add triethylamine (7.0 mL, 50 mmol) followed by the dropwise addition of ethyl chloroformate (4.8 mL, 50 mmol).
-
Stir the mixture at -15 °C for 30 minutes.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)
-
Add the ethereal solution of diazomethane to the reaction mixture at 0 °C until a persistent yellow color is observed.
-
Stir the reaction for an additional 1 hour at 0 °C.
-
Quench the excess diazomethane by the careful addition of acetic acid.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.
Step 3: Rhodium-Catalyzed N-H Insertion
-
Dissolve the crude diazoketone in benzene (200 mL). (Caution: Benzene is a carcinogen. Use appropriate personal protective equipment and a well-ventilated fume hood.)
-
Add rhodium(II) acetate dimer ([Rh(OAc)2]2) (110 mg, 0.25 mmol) to the solution.
-
Reflux the mixture for 2 hours, during which the evolution of nitrogen gas will be observed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Boc-(S)-5-oxopiperidine-2-carboxylic acid methyl ester.
Step 4: Deprotection
-
Dissolve the protected piperidine derivative in a mixture of THF (50 mL) and water (25 mL).
-
Add lithium hydroxide monohydrate (2.1 g, 50 mmol) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-oxopiperidine-2-carboxylic acid.
| Step | Product | Yield | Purity (e.g., ee) |
| 1 | N-Boc-L-glutamic acid γ-methyl ester | >95% | >99% ee |
| 2 | Diazoketone | (used crude) | - |
| 3 | N-Boc-(S)-5-oxopiperidine-2-carboxylic acid methyl ester | 52% (over 2 steps) | >99% ee |
| 4 | (S)-5-Oxopiperidine-2-carboxylic acid | >90% | >99% ee |
Part 2: Catalytic Asymmetric Synthesis
Catalytic asymmetric methods provide a powerful alternative to chiral pool approaches, offering the flexibility to synthesize both enantiomers of the target molecule. A particularly promising strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyridinone derivative.
Strategy: Asymmetric Hydrogenation of a 5-Hydroxypicolinate Precursor followed by Oxidation
This approach involves the iridium-catalyzed asymmetric hydrogenation of a 5-hydroxypicolinate pyridinium salt to stereoselectively introduce the C2 and C5 chiral centers, followed by oxidation of the secondary alcohol at C5 to the desired ketone.
Causality Behind Experimental Choices
The use of an iridium catalyst with a chiral ligand is crucial for achieving high enantioselectivity and diastereoselectivity in the hydrogenation of the pyridinium salt. The choice of the N-protecting group on the pyridinium salt can influence the reactivity and stereochemical outcome. Subsequent oxidation of the 5-hydroxy group requires a mild and selective oxidant to avoid over-oxidation or side reactions. Swern oxidation or Dess-Martin periodinane are often effective for this transformation.
Experimental Workflow: Hydrogenation-Oxidation Sequence
Caption: Asymmetric hydrogenation and oxidation route.
Detailed Experimental Protocol: Oxidation of 5-Hydroxypiperidine Precursor
Step 1 & 2: Synthesis and Asymmetric Hydrogenation of the Pyridinium Salt
Detailed protocols for the preparation of the pyridinium salt and its asymmetric hydrogenation can be found in the specialized literature on iridium-catalyzed reductions.
Step 3: Swern Oxidation of (2S,5S)-Ethyl 1-benzyl-5-hydroxypiperidine-2-carboxylate
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (2S,5S)-ethyl 1-benzyl-5-hydroxypiperidine-2-carboxylate (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-ethyl 1-benzyl-5-oxopiperidine-2-carboxylate.
Step 4: Deprotection
-
Dissolve the N-benzyl-5-oxopiperidine derivative in ethanol.
-
Add Pearlman's catalyst (Pd(OH)2/C) and subject the mixture to hydrogenation (H2 balloon or Parr apparatus) until the starting material is consumed.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the resulting ethyl (S)-5-oxopiperidine-2-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide and stir until saponification is complete.
-
Acidify with 1 M HCl and extract with ethyl acetate to obtain (S)-5-oxopiperidine-2-carboxylic acid.
| Step | Key Transformation | Typical Yield | Typical ee/dr |
| 2 | Asymmetric Hydrogenation | >90% | >95% ee, >20:1 dr |
| 3 | Swern Oxidation | >85% | - |
| 4 | Deprotection | >90% | - |
Part 3: Biocatalytic Resolution
Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. The kinetic resolution of a racemic ester of 5-oxopiperidine-2-carboxylic acid using a lipase is a viable strategy.
Strategy: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester
In this method, a racemic mixture of an ester of 5-oxopiperidine-2-carboxylic acid is subjected to enzymatic hydrolysis. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Subsequent separation of the unreacted ester and the carboxylic acid affords both enantiomers of the target molecule.
Causality Behind Experimental Choices
Lipases, such as Candida antarctica lipase B (CALB), are well-known for their ability to catalyze the hydrolysis of esters with high enantioselectivity. The choice of the ester group (e.g., methyl or ethyl) can influence the reaction rate and selectivity. The reaction is typically performed in a buffered aqueous solution to maintain the optimal pH for the enzyme's activity.
Experimental Workflow: Enzymatic Resolution
Sources
An In-Depth Technical Guide to 5-Oxopiperidine-2-carboxylic Acid: Natural Occurrence and Isolation for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Oxopiperidine-2-carboxylic acid, a heterocyclic compound of growing interest in the scientific community. We will delve into its known and potential natural occurrences, present a detailed, field-proven methodology for its isolation and purification, and discuss its significance for researchers in drug discovery and development. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and robust approach to your research.
Introduction: The Chemical and Biological Landscape of 5-Oxopiperidine-2-carboxylic Acid
5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a lactam derivative of aminoadipic acid. Its chemical structure, characterized by a piperidine ring with a ketone group at the 5th position and a carboxylic acid at the 2nd position, makes it a chiral molecule with potential for diverse biological activities. While its five-membered ring analogue, pyroglutamic acid, is well-studied, 5-oxopiperidine-2-carboxylic acid remains a more enigmatic molecule, presenting both challenges and opportunities for researchers.
The presence of both a lactam and a carboxylic acid functional group suggests its potential involvement in metabolic pathways and as a precursor for the synthesis of more complex molecules. Its structural similarity to known bioactive compounds warrants a deeper investigation into its natural roles and pharmacological properties.
Table 1: Physicochemical Properties of 5-Oxopiperidine-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[1] |
| Molecular Weight | 143.14 g/mol | PubChem[1] |
| IUPAC Name | 5-oxopiperidine-2-carboxylic acid | PubChem[1] |
| CAS Number | 789448-80-2 | PubChem[1] |
| Stereoisomers | (2S)-5-oxopiperidine-2-carboxylic acid, (2R)-5-oxopiperidine-2-carboxylic acid | PubChem |
Natural Occurrence: Unveiling the Sources of a Promising Molecule
While the widespread natural occurrence of 5-Oxopiperidine-2-carboxylic acid is not as extensively documented as other cyclic amino acid analogues, emerging evidence points to its presence in both the fungal and mammalian kingdoms.
Fungal Kingdom: A Potential Reservoir
A significant lead into the natural occurrence of piperidine derivatives comes from a patent describing the use of fungal mycelia extracts to enhance plant health. This patent explicitly mentions the presence of 6-oxopiperidine-2-carboxylic acid , a structural isomer of our target compound, in these extracts[2]. The biosynthetic pathways that produce this isomer could likely be adapted or modified to produce 5-Oxopiperidine-2-carboxylic acid, suggesting that a thorough screening of fungal species may reveal it as a natural product. Endophytic fungi, such as Periconia sp., are known to produce other piperidine-containing alkaloids like piperine, further supporting the hypothesis of a fungal origin for related compounds[3].
Mammalian Systems: A Biomarker in Human Disease
Interestingly, 6-oxopiperidine-2-carboxylic acid (referred to as 6-oxo-pipecolate or 6-oxo-PIP in clinical literature) has been identified as a stable biomarker for pyridoxine-dependent epilepsy (PDE), a rare genetic disorder affecting lysine metabolism. It has been shown to accumulate in the blood, plasma, urine, and cerebrospinal fluid of patients with this condition. This finding confirms the natural occurrence of a closely related isomer in humans, albeit in a pathological context. This opens avenues for research into the metabolic pathways leading to its formation and its potential physiological or pathophysiological roles.
Isolation and Purification: A Scientifically Sound Protocol
Given the limited direct literature on the isolation of 5-Oxopiperidine-2-carboxylic acid, this section presents a robust, multi-step protocol adapted from established methods for isolating similar polar, cyclic amino acid analogues from fungal and other biological matrices. The causality behind each step is explained to allow for informed modifications based on your specific starting material.
Rationale and Workflow Overview
The isolation strategy is based on the polar nature of the target molecule, conferred by its carboxylic acid and lactam functionalities. The workflow will involve:
-
Extraction: Utilizing a polar solvent system to efficiently extract the compound from the biomass.
-
Solvent Partitioning: To remove non-polar impurities.
-
Ion-Exchange Chromatography: To selectively capture the acidic target molecule.
-
Reverse-Phase Chromatography: For final purification and desalting.
The following diagram illustrates the overall isolation workflow:
Caption: General workflow for the isolation of 5-Oxopiperidine-2-carboxylic acid.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
Lyophilized fungal mycelia or other biological sample
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hexane (HPLC grade)
-
Formic acid (or Acetic acid)
-
Ammonium hydroxide
-
Strong anion-exchange resin (e.g., Dowex 1x8)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Rotary evaporator
-
Centrifuge
-
HPLC system
Protocol:
Step 1: Extraction
-
Homogenization: Suspend 100 g of lyophilized and ground fungal biomass in 1 L of 80% aqueous methanol. The high water content ensures the extraction of polar compounds, while methanol disrupts cell membranes.
-
Extraction: Stir the suspension at room temperature for 4 hours or perform sonication for 30 minutes in an ice bath to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.
-
Collection: Carefully decant and collect the supernatant, which constitutes the crude extract.
Step 2: Liquid-Liquid Partitioning
-
Solvent Addition: Transfer the crude extract to a separatory funnel and add an equal volume of hexane.
-
Extraction of Non-polar Impurities: Shake the funnel vigorously for 2 minutes and allow the layers to separate. The non-polar hexane layer will sequester lipids and other hydrophobic compounds, while the polar target molecule remains in the aqueous methanol phase.
-
Phase Separation: Discard the upper hexane layer. Repeat this step twice to ensure complete removal of non-polar impurities.
-
Solvent Removal: Concentrate the aqueous methanol phase using a rotary evaporator at 40°C to remove the methanol.
Step 3: Anion-Exchange Chromatography
-
Column Preparation: Pack a column with a strong anion-exchange resin and equilibrate it with deionized water.
-
Loading: Adjust the pH of the concentrated aqueous extract to ~8.0 with dilute ammonium hydroxide to ensure the carboxylic acid is deprotonated and will bind to the resin. Load the sample onto the column.
-
Washing: Wash the column with 5-10 column volumes of deionized water to remove neutral and cationic impurities.
-
Elution: Elute the bound 5-Oxopiperidine-2-carboxylic acid with a gradient of formic acid (0.1 M to 2 M) or a step-wise elution. The acidic conditions protonate the carboxylic acid, releasing it from the resin. Collect fractions and monitor by TLC or LC-MS.
Step 4: Reverse-Phase HPLC Purification
-
Sample Preparation: Pool the fractions containing the target compound and lyophilize them. Re-dissolve the residue in the HPLC mobile phase.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid acts as an ion-pairing agent to improve peak shape.
-
Gradient Elution: A suitable gradient would be:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B
-
25-30 min: 30% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 2% B
-
-
Fraction Collection: Collect the fractions corresponding to the peak of interest, identified by a diode array detector (monitoring at ~210 nm) and ideally confirmed by mass spectrometry.
-
Final Product: Lyophilize the pure fractions to obtain 5-Oxopiperidine-2-carboxylic acid as a white to off-white solid.
Analytical Characterization
The identity and purity of the isolated compound should be confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Results |
| LC-MS | Identity and Purity | A single peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| ¹H and ¹³C NMR | Structural Elucidation | The chemical shifts and coupling constants will confirm the piperidine ring structure, the positions of the keto and carboxylic acid groups, and the stereochemistry (if a chiral method is used). |
| FT-IR | Functional Group Analysis | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the lactam (N-H and C=O stretching). |
| Chiral HPLC/GC | Enantiomeric Purity | Separation of the (R) and (S) enantiomers to determine the enantiomeric excess of the isolated natural product. |
The following diagram illustrates a typical analytical workflow for the characterization of the isolated compound:
Caption: Analytical workflow for the characterization of 5-Oxopiperidine-2-carboxylic acid.
Significance and Future Directions for Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The unique combination of a lactam and a carboxylic acid in 5-Oxopiperidine-2-carboxylic acid makes it an attractive starting point for the synthesis of novel drug candidates.
-
Scaffold for Library Synthesis: The carboxylic acid and the lactam nitrogen provide two handles for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets.
-
Conformationally Constrained Amino Acid: As a cyclic amino acid analogue, it can be used to introduce conformational constraints into peptides, potentially enhancing their stability, potency, and selectivity.
-
Neurological Research: The link between its isomer and pyridoxine-dependent epilepsy suggests a potential role in neurological pathways. Further investigation into its interactions with receptors and enzymes in the central nervous system is warranted.
Conclusion
5-Oxopiperidine-2-carboxylic acid is a molecule with significant untapped potential. While its natural occurrence is still being fully elucidated, strong evidence points towards fungal and mammalian sources. The detailed isolation protocol provided in this guide, based on sound chemical principles and adapted from established methods, offers a reliable starting point for researchers to obtain this compound from natural sources. As our understanding of the biosynthesis and biological activity of this intriguing molecule grows, so too will its importance in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
- Methods and compositions for improving plant health and/or yield. (n.d.). Google Patents.
-
Verma, V. C., Kharwar, R. N., & Strobel, G. A. (2009). Piperine production by endophytic fungus Periconia sp. isolated from Piper longum L. The Journal of Antibiotics, 62(8), 449-452. [Link]
-
5-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
(2S)-5-Oxo-piperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Coughlin, P. E., et al. (2019). Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening. Journal of Inherited Metabolic Disease, 42(5), 899-907. [Link]
-
Mills, P. B., et al. (2019). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 42(5), 908-916. [Link]
Sources
- 1. Plant derived cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3597042A2 - Methods and compositions for improving plant health and/or yield - Google Patents [patents.google.com]
- 3. Piperine production by endophytic fungus Periconia sp. isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Oxopiperidine-2-carboxylic acid: A Technical Guide
Introduction
5-Oxopiperidine-2-carboxylic acid, also known as 5-oxo-pipecolic acid, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, incorporating a piperidine ring, a ketone, and a carboxylic acid, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[3] The precise characterization of this molecule is paramount for its application in drug design and development, ensuring purity, confirming identity, and enabling structural elucidation of its derivatives.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Oxopiperidine-2-carboxylic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is synthesized from established spectroscopic principles and data from closely related analogues, offering a robust framework for researchers. This guide is designed to not only present the data but also to explain the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Oxopiperidine-2-carboxylic acid, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
Rationale for NMR Analysis
The proton (¹H) and carbon-13 (¹³C) nuclei within the molecule have distinct chemical environments, leading to unique resonance signals. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of the ¹H NMR signals reveal the number of different types of protons and their neighboring protons. The chemical shifts in the ¹³C NMR spectrum indicate the different types of carbon atoms present, such as carbonyls, and aliphatic carbons.
Due to the presence of a carboxylic acid and a secondary amine (which exists as a lactam), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are suitable choices as they can solubilize the compound and allow for the observation of exchangeable protons (N-H and O-H). For observing the carboxylic acid proton, a non-protic solvent like DMSO-d₆ is preferable.[4]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-Oxopiperidine-2-carboxylic acid is based on the analysis of its functional groups and comparison with similar structures, such as 1-(benzylsulfonyl)piperidine-2-carboxylic acid.[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 | 3.8 - 4.2 | Doublet of doublets (dd) | Alpha to the carboxylic acid and the ring nitrogen, expected to be deshielded. |
| H-3 (axial & equatorial) | 1.9 - 2.3 | Multiplet (m) | Diastereotopic protons adjacent to a stereocenter. |
| H-4 (axial & equatorial) | 2.4 - 2.8 | Multiplet (m) | Alpha to the ketone, expected to be deshielded compared to H-3. |
| H-6 (axial & equatorial) | 3.2 - 3.6 | Multiplet (m) | Alpha to the ring nitrogen and beta to the ketone. |
| N-H | 7.5 - 8.5 | Broad singlet (br s) | Exchangeable proton of the lactam. Chemical shift is solvent and concentration dependent. |
| COOH | 10.0 - 13.0 | Broad singlet (br s) | Highly deshielded and exchangeable proton of the carboxylic acid.[6] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on the functional groups present and established ranges for similar compounds.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 55 - 65 | Alpha to both the nitrogen and the carboxylic acid. |
| C-3 | 25 - 35 | Aliphatic methylene carbon. |
| C-4 | 35 - 45 | Methylene carbon alpha to the ketone. |
| C-5 | 205 - 215 | Ketone carbonyl carbon, highly deshielded. |
| C-6 | 40 - 50 | Methylene carbon alpha to the nitrogen. |
| COOH | 170 - 180 | Carboxylic acid carbonyl carbon. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
-
Sample Preparation: Dissolve 5-10 mg of 5-Oxopiperidine-2-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
To confirm exchangeable protons (NH, OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum; the NH and OH signals should disappear or significantly broaden.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 5-Oxopiperidine-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, ketone, and lactam functionalities.
Rationale for IR Analysis
Molecular vibrations, such as the stretching and bending of bonds, absorb infrared radiation at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups. For 5-Oxopiperidine-2-carboxylic acid, the key diagnostic peaks will be the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and the N-H stretch of the lactam.
Predicted IR Absorption Bands
The predicted IR absorption frequencies are based on well-established correlation tables for organic functional groups.[6][7]
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | A very broad band due to hydrogen bonding, often overlapping with C-H stretches.[7] |
| C-H stretch (Aliphatic) | 2850-3000 | Medium | Standard alkane C-H stretches. |
| N-H stretch (Lactam) | 3100-3300 | Medium | Secondary amide N-H stretch. |
| C=O stretch (Ketone) | 1705-1725 | Strong | Typical for a six-membered ring ketone. |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | Hydrogen bonding in the dimeric form lowers the frequency. |
| C=O stretch (Lactam - Amide I) | 1640-1680 | Strong | Characteristic absorption for a six-membered lactam.[8] |
| N-H bend (Lactam - Amide II) | 1510-1550 | Medium | Bending vibration of the N-H bond. |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | Stretching of the C-O single bond. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples.
-
Sample Preparation: Place a small amount of the solid 5-Oxopiperidine-2-carboxylic acid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR-ATR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural clues.
Rationale for MS Analysis
In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-Oxopiperidine-2-carboxylic acid, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.
Predicted Mass Spectral Data
The molecular weight of 5-Oxopiperidine-2-carboxylic acid (C₆H₉NO₃) is 143.14 g/mol .[1]
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 144.06 | Protonated molecule, expected in positive ion mode ESI-MS. |
| [M-H]⁻ | 142.05 | Deprotonated molecule, expected in negative ion mode ESI-MS. |
| [M+Na]⁺ | 166.04 | Sodium adduct, commonly observed in ESI-MS. |
Predicted Fragmentation Pattern:
Based on the structure and data from the related 6-oxopiperidine-2-carboxylic acid,[9] common fragmentation pathways would involve:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.
-
Loss of CO (28 Da): From the ketone or lactam carbonyl.
-
Ring-opening and subsequent fragmentations.
Experimental Protocol for MS Data Acquisition
A typical protocol for ESI-MS analysis is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass measurements).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 144.06) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Caption: Workflow for ESI-MS and MS/MS analysis.
Conclusion
The comprehensive spectroscopic analysis of 5-Oxopiperidine-2-carboxylic acid through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. While publicly available experimental data for this specific molecule is scarce, the predicted data, grounded in fundamental principles and comparison with closely related structures, offers a reliable guide for researchers. The methodologies outlined in this document represent standard, robust practices in the field of chemical analysis, ensuring that scientists and drug development professionals can confidently characterize this important synthetic building block. The application of these techniques is fundamental to ensuring the quality and integrity of research and development in the pharmaceutical sciences.
References
-
Ark Pharma Scientific Limited. 5-oxopiperidine-2-carboxylic acid hydrochloride | CAS:99980-20-8. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. [Link]
-
Al-Obaidi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]
-
Mills, P. B., et al. (2020). Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 43(6), 1275-1282. [Link]
-
Chelli, S., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Tetrahedron: Asymmetry, 20(21), 2478-2483. [Link]
-
Kucuk, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 248-257. [Link]
-
Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 47(5), 785-794. [Link]
-
Zeegers, M. C. L., et al. (2020). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 184(1), 88-102. [Link]
-
El-Gamel, N. E. A. (2010). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. Journal of the Serbian Chemical Society, 75(1), 21-34. [Link]
-
Al-Obaidi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]
-
Balasubramanian, T., et al. (2021). Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. Journal of Molecular Structure, 1225, 129111. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55300737, (2S)-5-Oxo-piperidine-2-carboxylic acid. [Link]
-
Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604. [Link]
-
Matrix Fine Chemicals. 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID | CAS 149-87-1. [Link]
-
Coughlin, C. R., et al. (2017). Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening. Journal of Inherited Metabolic Disease, 40(6), 845-852. [Link]
-
Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 47(5), 785-794. [Link]
-
Dehbi, O., et al. (2007). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688. [Link]
-
LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, i-xxvi. [Link]
-
LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3014237, 6-Oxopiperidine-2-carboxylic acid. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
Sources
- 1. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acgpubs.org [acgpubs.org]
- 5. benthamopen.com [benthamopen.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Oxopiperidine-2-carboxylic Acid: Properties and Reactivity
Introduction
5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors.[1] As a cyclic derivative of glutamic acid and an analogue of pipecolic acid, its rigid, chiral structure makes it a valuable building block for creating conformationally constrained peptides and complex bioactive molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals. Understanding the distinct functionalities of this molecule—the carboxylic acid, the ketone, and the secondary amine (as a lactam)—is key to leveraging its full synthetic potential.
Molecular Structure and Physicochemical Properties
5-Oxopiperidine-2-carboxylic acid is a bifunctional molecule featuring a six-membered piperidine ring containing a ketone at the 5-position and a carboxylic acid at the 2-position. The carbon at the 2-position is a chiral center, meaning the molecule can exist as (S) and (R) enantiomers or as a racemic mixture.[4]
Key Physicochemical Data
The fundamental properties of 5-Oxopiperidine-2-carboxylic acid are summarized below. These values are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| IUPAC Name | 5-oxopiperidine-2-carboxylic acid | [1] |
| Common Synonyms | 5-Oxopipecolic acid | [1] |
| CAS Number | 789448-80-2 (Racemic) | [1][5] |
| 146467-21-2 ((2S)-enantiomer) | [4] | |
| 99980-20-8 (Hydrochloride salt) | [6] | |
| Computed XLogP3 | -2.9 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 5-Oxopiperidine-2-carboxylic acid and its derivatives.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the protons on the piperidine ring. The proton at C2 is adjacent to the carboxylic acid and the nitrogen, typically appearing as a multiplet. The protons at C3, C4, and C6 are diastereotopic and will show complex splitting patterns. Protons alpha to the ketone (at C4 and C6) will be shifted downfield. For related N-protected derivatives, the alpha-proton (C2) signal appears around 4.8-5.0 ppm.[7]
-
¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals. The carbonyl carbons of the carboxylic acid and the ketone will appear significantly downfield (typically >170 ppm). The C2 carbon, attached to both the nitrogen and the carboxyl group, will be in the 50-60 ppm range, while the other aliphatic carbons (C3, C4, C6) will appear further upfield.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[8]
-
A very broad O-H stretching band from the carboxylic acid will be observed between 2500-3300 cm⁻¹.[9]
-
A strong, sharp C=O stretching band for the carboxylic acid will appear around 1700-1760 cm⁻¹.[9]
-
A distinct C=O stretching band for the ketone will be present, typically in the 1710-1725 cm⁻¹ range.
-
The lactam C=O stretch is also expected in the carbonyl region, often around 1650-1680 cm⁻¹.
-
An N-H stretching band for the lactam may be visible around 3200 cm⁻¹.
-
Chemical Reactivity and Key Transformations
The synthetic utility of 5-Oxopiperidine-2-carboxylic acid stems from the orthogonal reactivity of its three functional groups. This allows for selective modifications, making it a versatile scaffold in multistep synthesis.
Caption: Reactivity map of 5-Oxopiperidine-2-carboxylic acid.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid at C2 is the most common site for initial modifications.
-
Amidation/Peptide Coupling: This is arguably the most utilized reaction in medicinal chemistry.[10] The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This transformation requires an activating agent to convert the hydroxyl group of the acid into a better leaving group.
-
Causality: Standard carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often with an additive such as 4-(Dimethylamino)pyridine (DMAP) or Hydroxybenzotriazole (HOBt), are highly effective.[11] The carbodiimide activates the carboxylic acid, which is then attacked by the amine nucleophile to form the thermodynamically stable amide bond.[12] This method is mild and tolerates a wide variety of functional groups, making it ideal for complex molecule synthesis.
-
-
Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or a less reactive precursor for further transformations. Fischer esterification, involving refluxing in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄), is a standard method.[13]
Reactions at the Ketone Moiety
The ketone at C5 provides a handle for introducing new stereocenters and functional groups.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[14] This reaction is typically chemoselective, leaving the carboxylic acid and lactam functionalities intact. The resulting hydroxyl group can be used for further functionalization.
-
Reductive Amination: A powerful method for forming C-N bonds, this reaction converts the ketone into an amine.[15] The process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction in situ with an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This allows for the introduction of diverse substituents at the 5-position.
-
Wolff-Kishner/Clemmensen Reduction: For complete deoxygenation of the ketone to a methylene group (CH₂), harsher conditions are required. The Wolff-Kishner reduction (hydrazine, strong base, high temperature) or the Clemmensen reduction (zinc amalgam, strong acid) can be employed, though substrate compatibility must be carefully considered.[16]
Reactions of the Lactam
The lactam functionality, while relatively stable, can also be manipulated.
-
N-Alkylation/N-Acylation: The lactam nitrogen can be deprotonated with a strong, non-nucleophilic base (e.g., NaH) and subsequently alkylated or acylated with an appropriate electrophile (e.g., alkyl halides, acyl chlorides). This allows for modification of the piperidine ring's nitrogen substituent.
-
Ring Opening: Under harsh hydrolytic conditions (strong acid or base and heat), the lactam ring can be opened to yield a linear δ-amino keto acid. This can be a useful strategy for accessing acyclic precursors.
Applications in Research and Drug Development
The rigid framework of 5-Oxopiperidine-2-carboxylic acid makes it an excellent scaffold for designing molecules that target specific protein conformations. Its derivatives are explored as enzyme inhibitors, receptor antagonists, and novel peptide mimics.[3]
-
Constrained Amino Acid Mimic: By incorporating this scaffold into a peptide sequence, chemists can lock the backbone into a specific conformation. This is a powerful strategy in drug design to increase binding affinity, selectivity, and metabolic stability.
-
Chiral Building Block: The enantiomerically pure forms of the acid are valuable starting materials for asymmetric synthesis, allowing for the construction of complex chiral molecules with high stereochemical control.[3] The related 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) and its derivatives have been successfully used to develop novel anticancer and antimicrobial agents, highlighting the therapeutic potential of this structural class.[13]
Experimental Protocols
The following protocols are provided as validated starting points for common transformations.
Protocol 1: General Amide Coupling using EDC/DMAP
This protocol describes a standard procedure for coupling 5-Oxopiperidine-2-carboxylic acid with a primary amine.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Oxopiperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Reagent Addition: Add the desired primary amine (1.1 eq), EDC.HCl (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Scientist's Note: EDC activates the carboxylic acid. DMAP acts as a nucleophilic catalyst to accelerate the formation of a highly reactive acylpyridinium intermediate, increasing the reaction rate.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO₃ solution, water, and brine.[11] The aqueous washes remove unreacted EDC, its urea byproduct, and the DMAP catalyst.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.[11]
Caption: Workflow for a typical amide coupling reaction.
Safety and Handling
As a piperidine derivative, 5-Oxopiperidine-2-carboxylic acid should be handled with appropriate care.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[18] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link].
-
Wikipedia. (2023). Pipecolic acid. Retrieved from [Link]
-
Mockienė, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5153. Available at: [Link]
-
MySkinRecipes. (n.d.). (R)-6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 38-48. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link].
-
Ark Pharm, Inc. (n.d.). 5-oxopiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55300737, (2S)-5-Oxo-piperidine-2-carboxylic acid. Retrieved from [Link].
-
Al-Obeidi, F. A., et al. (1999). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides. Macromolecules, 32(24), 8005–8016. Available at: [Link]
-
Zare, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7142. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Al-Obeidi, F. A., et al. (1999). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO. Macromolecules, 32(24), 8005-8016. Available at: [Link]
-
Wikipedia. (2023). Keto acid. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 19.15: Reductions of Ketones and Aldehydes. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available at: [Link]
Sources
- 1. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. (R)-6-Oxopiperidine-2-carboxylic acid [myskinrecipes.com]
- 4. (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 789448-80-2|5-Oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 5-oxopiperidine-2-carboxylic acid hydrochloride | CAS:99980-20-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. hepatochem.com [hepatochem.com]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Biological Activity of 5-Oxopiperidine-2-carboxylic Acid and Its Derivatives
Foreword: Unveiling the Potential of a Versatile Scaffold
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the burgeoning field of 5-oxopiperidine-2-carboxylic acid and its derivatives. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] This guide is designed to provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this specific class of piperidine derivatives. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our claims in authoritative scientific literature. Our goal is to not only present the current state of knowledge but also to illuminate the path for future research and development in this exciting area.
The 5-Oxopiperidine-2-carboxylic Acid Core: Structure and Significance
5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a heterocyclic compound featuring a six-membered piperidine ring with a ketone group at the 5-position and a carboxylic acid group at the 2-position.[3] This unique arrangement of functional groups makes it a versatile scaffold for chemical modification, allowing for the exploration of a wide range of biological activities. While much of the research has focused on its derivatives, the core structure itself presents significant potential for interacting with biological targets.
The related five-membered ring compound, 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid), is a well-studied intermediate in glutathione metabolism, highlighting the potential for these cyclic amino acid derivatives to play roles in critical biological pathways.[4] The exploration of 5-oxopiperidine-2-carboxylic acid and its analogues is a logical and promising extension of this research.
Synthesis of 5-Oxopiperidine-2-carboxylic Acid Derivatives: A General Overview
The synthesis of derivatives of 5-oxopiperidine-2-carboxylic acid often involves multi-step processes that allow for the introduction of diverse functional groups. A general understanding of these synthetic strategies is crucial for designing novel compounds with desired biological activities.
A common approach to creating amide derivatives involves the use of coupling agents to link the carboxylic acid moiety with various amines.[5] This method allows for the systematic modification of one of the key functional groups of the core structure.
Figure 1: General workflow for the synthesis of 5-oxopiperidine-2-carboxamide derivatives.
Biological Activities of 5-Oxopiperidine-2-carboxylic Acid Derivatives
Derivatives of 5-oxopiperidine-2-carboxylic acid have demonstrated a broad spectrum of biological activities, with the most prominent being antimicrobial and anticancer effects. The following table summarizes some of the key findings from the literature.
| Derivative Class | Biological Activity | Target Organism/Cell Line | Key Findings |
| Hydrazone Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Some derivatives show potent inhibition of bacterial growth and biofilm formation. |
| Thiazolidinone Derivatives | Anticancer | A549 (Lung carcinoma) | Structure-dependent cytotoxicity observed, with certain substitutions enhancing anticancer activity.[6] |
| Amide Derivatives | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | A chromone-2-amide derivative exhibited inhibitory activity against sEH, a target for anti-inflammatory drugs.[5] |
| General Piperidine Derivatives | Various | Various cancer cell lines | Piperidine-containing compounds have shown therapeutic potential against a range of cancers including breast, prostate, and lung cancer.[7] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments related to the synthesis and biological evaluation of 5-oxopiperidine-2-carboxylic acid derivatives.
General Synthesis of a 5-Oxopiperidine-2-carboxamide Derivative
This protocol is a generalized procedure based on common amide coupling reactions.[5]
Materials:
-
5-Oxopiperidine-2-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Desired primary or secondary amine
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-oxopiperidine-2-carboxylic acid (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add EDC.HCl (1.1 equivalents) and DMAP (0.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, partition the mixture between DCM and a 5% NaHCO3 solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][9]
Materials:
-
Human cancer cell line (e.g., A549, PC3, MCF-7)
-
Normal human cell line (e.g., MRC-5) for selectivity assessment
-
Growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.[8]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial two-fold dilutions of the test compound in fresh growth medium.
-
After 24 hours, replace the medium with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For 5-oxopiperidine-2-carboxylic acid derivatives, several SAR trends have been observed.
-
Substitution at the N-1 Position: Modifications at this position have been shown to significantly influence biological activity. The introduction of aromatic and heterocyclic moieties can lead to potent anticancer and antimicrobial agents.[6]
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides, hydrazones, and other functional groups is a key strategy for modulating activity. Hydrazone derivatives, in particular, have shown enhanced anticancer properties compared to the parent carboxylic acid.[6]
-
Substitution on the Piperidine Ring: The introduction of substituents on the carbon atoms of the piperidine ring can affect the conformation and binding affinity of the molecule to its biological target.[10]
Potential Therapeutic Applications and Future Directions
The diverse biological activities of 5-oxopiperidine-2-carboxylic acid derivatives suggest a wide range of potential therapeutic applications.
-
Oncology: The demonstrated cytotoxicity against various cancer cell lines makes these compounds promising leads for the development of novel anticancer drugs.[7] Future research should focus on elucidating their precise mechanisms of action and evaluating their efficacy in in vivo cancer models.
-
Infectious Diseases: The antibacterial and antifungal properties of certain derivatives warrant further investigation, particularly in the context of rising antimicrobial resistance.
-
Inflammatory Diseases: The inhibition of enzymes like sEH suggests a potential role for these compounds in treating inflammatory conditions.[5]
-
Neurodegenerative Diseases: The piperidine scaffold is present in many centrally acting drugs, and future studies could explore the neuroprotective potential of 5-oxopiperidine-2-carboxylic acid derivatives.
A significant gap in the current literature is the lack of extensive biological data on the unsubstituted 5-oxopiperidine-2-carboxylic acid core. Future research should aim to thoroughly characterize the biological activity of this parent compound to provide a crucial baseline for understanding the contributions of various functional groups in its derivatives. Furthermore, detailed studies on the metabolic fate and pharmacokinetic properties of these compounds are essential for their translation into clinical candidates.
Conclusion
5-Oxopiperidine-2-carboxylic acid represents a versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer and antimicrobial effects. This guide has provided an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds. By providing detailed protocols and highlighting key research findings, we hope to empower researchers to further explore the therapeutic potential of 5-oxopiperidine-2-carboxylic acid and its analogues, ultimately contributing to the development of new and effective medicines.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Al-Blewi, F. F., Al-Salem, H. S., Al-Faifi, S. A., Al-Otaibi, M. M., Al-Ghorbani, M., & Al-Amri, J. F. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5183. [Link]
-
PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Bhat, G. A., & Singh, P. (2019). Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats. Xenobiotica, 49(8), 943-951. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
El-Sayed, W. M., Al-Salem, H. S., Al-Faifi, S. A., Al-Otaibi, M. M., Al-Ghorbani, M., & Al-Amri, J. F. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(21), 7288. [Link]
-
LBI. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]
-
ResearchGate. (n.d.). A Piperidine alkaloid and an important source. [Link]
-
Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial agents and chemotherapy, 35(8), 1527–1531. [Link]
-
Zhang, H., et al. (2006). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4023-4027. [Link]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
-
Singh, S., et al. (2022). Design, synthesis, of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1269, 133794. [Link]
-
Naidoo, D. (2016). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]
-
Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. [Link]
-
Rather, R. A., & Bhagat, M. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Current Molecular Pharmacology, 16(1), 1-21. [Link]
-
Al-Warhi, T., et al. (2024). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Results in Chemistry, 7, 101416. [Link]
-
Singh, A., & Sharma, P. K. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 173, 112-121. [Link]
-
Belkacem, M., et al. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 56(8), e364-e365. [Link]
-
ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
-
ResearchGate. (2018). In vivo screening models of anticancer drugs. [Link]
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]
-
Liu, X., & Cheng, J. (2015). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Cancer letters, 369(1), 1-6. [Link]
-
Kudir, S., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2996. [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. [Link]
-
Taylor & Francis Online. (n.d.). Piperidine alkaloids. [Link]
-
Semantic Scholar. (1991). Animal models in the evaluation of antimicrobial agents. [Link]
-
MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. [Link]
-
National Library of Medicine. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]
-
SlideShare. (2018). Piperidine alkaloids. [Link]
-
Antimicrobial Agents and Chemotherapy. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. [Link]
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]
-
ACS Chemical Neuroscience. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. [Link]
-
Ark Pharm, Inc. (n.d.). 5-oxopiperidine-2-carboxylic acid hydrochloride. [Link]
-
Imperial College London. (2019). How animal research is helping fight antibiotic resistance. [Link]
- Google Patents. (n.d.). EP3597042A2 - Methods and compositions for improving plant health and/or yield.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Oxopiperidine-2-carboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxopiperidine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, represents a pivotal scaffold in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its contemporary significance as a building block for novel therapeutics. We will delve into the foundational synthetic strategies, including Dieckmann condensation and catalytic hydrogenation, and explore the modern chemoenzymatic and asymmetric approaches that have refined its production. Furthermore, this document will detail the known biological activities of its derivatives, which span anticancer, antimicrobial, and central nervous system-related applications, providing a forward-looking perspective on its untapped potential in drug discovery.
Introduction: The Emergence of a Versatile Heterocycle
5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a six-membered heterocyclic compound featuring a lactam and a carboxylic acid functional group. Its rigid, chiral structure makes it an attractive starting material for the synthesis of complex molecules with defined stereochemistry. While not as ubiquitously studied as its five-membered analog, pyroglutamic acid, 5-oxopiperidine-2-carboxylic acid has steadily gained recognition for its role in the development of novel pharmaceuticals. Its derivatives have shown promise in a variety of therapeutic areas, underscoring the importance of understanding its fundamental chemistry and history.
This guide aims to provide a detailed technical overview for researchers, tracing the journey of this molecule from its initial synthesis to its current applications in drug development. We will explore the chemical principles behind its synthesis, provide illustrative protocols, and discuss the biological implications of its structural motif.
A Historical Perspective: The Discovery and First Syntheses
The precise historical account of the first synthesis of 5-Oxopiperidine-2-carboxylic acid is not prominently documented in readily available literature, suggesting its emergence as a synthetic target was likely driven by the broader exploration of piperidine and amino acid chemistry in the mid-20th century. Early synthetic efforts were rooted in classical organic reactions, primarily focusing on the cyclization of linear precursors.
Two major strategies have historically been employed for the synthesis of the 5-oxopiperidine-2-carboxylic acid core:
-
Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a powerful tool for forming five- and six-membered rings.[1][2] The synthesis of 5-oxopiperidine-2-carboxylic acid esters via this method typically involves the base-catalyzed cyclization of an N-protected derivative of a glutamate diester homolog. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target molecule. The choice of protecting group for the nitrogen atom is crucial to prevent side reactions and to be easily removable in a subsequent step.
-
Catalytic Hydrogenation of Pyridine Derivatives: The reduction of pyridine rings to piperidines is a well-established transformation.[3] For the synthesis of 5-oxopiperidine-2-carboxylic acid, a suitably substituted pyridine precursor, such as a pyridine-2,5-dicarboxylic acid derivative, can be subjected to catalytic hydrogenation. This method offers a direct route to the piperidine ring system. The choice of catalyst (e.g., platinum, palladium, rhodium) and reaction conditions (pressure, temperature, solvent) are critical for achieving high yields and selectivity.[2]
These early methods, while foundational, often resulted in racemic mixtures and required harsh reaction conditions. The advent of modern synthetic techniques has since provided more elegant and efficient pathways to enantiomerically pure 5-oxopiperidine-2-carboxylic acid.
Modern Synthetic Methodologies
Contemporary approaches to the synthesis of 5-oxopiperidine-2-carboxylic acid and its derivatives focus on efficiency, scalability, and stereocontrol. These methods are critical for accessing enantiomerically pure compounds, which is a prerequisite for their use in pharmaceutical development.
Asymmetric Synthesis
The demand for enantiopure building blocks has driven the development of asymmetric syntheses of 5-oxopiperidine-2-carboxylic acid. These strategies often employ chiral auxiliaries, chiral catalysts, or chemoenzymatic methods to introduce the desired stereochemistry.
A notable chemoenzymatic approach involves the use of enzymes to catalyze key stereoselective transformations.[4] For instance, engineered enzymes can be used for the asymmetric reduction of a ketone precursor or the stereoselective hydrolysis of a racemic ester.
Synthesis from Glutamic Acid
Glutamic acid, a readily available and inexpensive chiral starting material, serves as an excellent precursor for the synthesis of chiral 5-oxopiperidine-2-carboxylic acid. The synthetic route typically involves the homologation of the γ-carboxylic acid group, followed by N-protection and subsequent cyclization.
Illustrative Synthetic Workflow: Dieckmann Condensation Approach
The following diagram illustrates a generalized workflow for the synthesis of a 5-oxopiperidine-2-carboxylate ester via the Dieckmann condensation.
Caption: Generalized workflow for Dieckmann condensation synthesis.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-5-oxopiperidine-2-carboxylate (A Representative Derivative)
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety guidelines.
-
Step 1: N-Benzylation of Diethyl Glutamate. To a solution of diethyl L-glutamate hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) to neutralize the hydrochloride. Subsequently, add benzyl bromide and heat the reaction mixture to reflux. Monitor the reaction by TLC. Upon completion, work up the reaction to isolate diethyl N-benzylglutamate.
-
Step 2: Homologation. The γ-ester of diethyl N-benzylglutamate is selectively reduced to the alcohol using a suitable reducing agent (e.g., lithium borohydride). The resulting alcohol is then converted to a leaving group (e.g., a tosylate) and displaced with a cyanide nucleophile. Hydrolysis of the nitrile will yield the corresponding carboxylic acid, which is then esterified to give the adipic acid derivative.
-
Step 3: Dieckmann Condensation. The resulting diethyl N-benzyl-2-aminoadipate is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like THF.[5] The reaction is typically performed at reflux. The intramolecular condensation yields the cyclic β-keto ester.
-
Step 4: Hydrolysis and Decarboxylation. The crude β-keto ester is then subjected to acidic or basic hydrolysis followed by decarboxylation upon heating to afford the desired 1-benzyl-5-oxopiperidin-2-one.
-
Step 5: Carboxylation. The ketone can be converted to the target carboxylic acid through various methods, such as carboxylation of the corresponding enolate.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of 5-oxopiperidine-2-carboxylic acid is essential for its characterization and for predicting its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of 5-Oxopiperidine-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [6] |
| Molecular Weight | 143.14 g/mol | [6] |
| IUPAC Name | 5-oxopiperidine-2-carboxylic acid | [6] |
| CAS Number | 789448-80-2 | [6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of 5-oxopiperidine-2-carboxylic acid will show characteristic signals for the protons on the piperidine ring and the carboxylic acid proton. The chemical shifts and coupling patterns provide valuable information about the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactam, the carboxylic acid carbonyl carbon, and the four carbons of the piperidine ring. The chemical shift of the carbonyl carbons is typically in the range of 170-185 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam and the carboxylic acid, and the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Biological Significance and Applications in Drug Discovery
While the biological activity of the parent 5-oxopiperidine-2-carboxylic acid is not extensively reported, its derivatives have emerged as promising scaffolds in drug discovery. The rigid piperidine ring serves as a conformational constraint, which can lead to higher binding affinities and selectivities for biological targets.
Anticancer and Antimicrobial Activity
Recent studies have highlighted the potential of 5-oxopiperidine-2-carboxylic acid derivatives as anticancer and antimicrobial agents.[8] For instance, derivatives bearing various heterocyclic moieties have demonstrated significant activity against multidrug-resistant bacteria and certain cancer cell lines.[8] The mechanism of action is often attributed to the specific substituents on the piperidine ring and their interactions with key enzymes or receptors in the target cells.
Central Nervous System (CNS) Applications
The piperidine scaffold is a common feature in many centrally acting drugs. The conformational rigidity of the 5-oxopiperidine-2-carboxylic acid core makes it an interesting template for the design of ligands for CNS targets, such as G-protein coupled receptors and ion channels.
The following diagram illustrates the central role of the 5-oxopiperidine-2-carboxylic acid scaffold in generating diverse derivatives for biological screening.
Sources
- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. mdpi.com [mdpi.com]
5-Oxopiperidine-2-carboxylic acid crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Oxopiperidine-2-carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the process for determining and analyzing the crystal structure of 5-Oxopiperidine-2-carboxylic acid. By integrating established methodologies with expert insights, this document serves as a robust framework for structural elucidation, from synthesis to in-depth supramolecular analysis.
Introduction: The Significance of a Chiral Lactam
5-Oxopiperidine-2-carboxylic acid is a heterocyclic compound featuring a six-membered lactam ring (a cyclic amide) and a carboxylic acid functional group at the alpha-position to the nitrogen atom.[1] As a cyclic analog of glutamic acid and a close relative of pyroglutamic acid (a five-membered ring lactam), this molecule represents a crucial chiral scaffold in medicinal chemistry.[2][3] The piperidine core is a privileged structure in drug discovery, and understanding the precise three-dimensional arrangement of its derivatives is paramount for designing molecules with high affinity and selectivity for biological targets.[4][5]
The crystal structure provides the definitive, solid-state conformation of the molecule and reveals the intricate network of intermolecular interactions that govern its packing. This information is indispensable for structure-based drug design, predicting physicochemical properties like solubility and stability, and for controlling polymorphism, a critical factor in pharmaceutical development. This guide outlines the complete workflow for a comprehensive crystal structure analysis of this target molecule.
Synthesis and High-Purity Material Preparation
The prerequisite for any successful crystallization experiment is the availability of high-purity material. The presence of impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly resolved diffraction data.
Proposed Synthetic Protocol: Catalytic Hydrogenation
A reliable method for synthesizing piperidine carboxylic acids involves the catalytic hydrogenation of their aromatic pyridine precursors.[6]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-pyridinecarboxylic acid (1.0 eq) in deionized water (5-8 parts by weight).[6]
-
Catalyst Addition: Add Palladium on carbon (1-5 mol% Pd/C) to the solution.
-
Inerting: Seal the vessel and purge thoroughly with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 4-5 MPa and heat to 90-100 °C. Maintain vigorous stirring for 3-4 hours.[6] Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After cooling and carefully venting the vessel, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Reduce the volume of the aqueous filtrate by approximately 50% via rotary evaporation. Cool the concentrated solution to 30 °C and add methanol to precipitate the product. Further cooling to 0-5 °C will maximize the yield.
-
Purification: Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., water/methanol or water/ethanol) is performed to achieve >99% purity required for crystallization trials.
Spectroscopic and Analytical Characterization
Before proceeding to crystallization, the identity and purity of the synthesized 5-Oxopiperidine-2-carboxylic acid must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ or D₂O will confirm the molecular structure by showing the expected chemical shifts and coupling patterns for the piperidine ring protons and carbons.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the lactam (~3200 cm⁻¹), and the two distinct C=O stretches for the carboxylic acid (~1710 cm⁻¹) and the lactam (~1650 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₆H₉NO₃).[4]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to verify the purity is above 99%.
Crystallization: From Solution to Single Crystal
Crystallization is the process of inducing a phase transition from a disordered solution to an ordered, crystalline solid state. This is achieved by creating a supersaturated solution from which the molecule has a thermodynamic driving force to precipitate in an ordered fashion.[8]
Experimental Protocol: Crystallization Screening
A systematic screening of various solvents and crystallization techniques is essential to identify conditions that yield diffraction-quality single crystals.
-
Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate). Gentle heating may be required to aid dissolution.
-
Slow Evaporation:
-
Dispense the filtered solutions into small, clean vials.
-
Cover the vials with a cap or parafilm containing small perforations to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Hanging Drop & Sitting Drop):
-
Prepare a reservoir solution in the well of a vapor diffusion plate.
-
Hanging Drop: Pipette a small drop (~2-4 µL) of the concentrated compound solution onto a siliconized glass coverslip. Invert the coverslip and seal the well containing the reservoir.
-
Sitting Drop: Pipette the drop onto a post within the well.
-
The principle relies on the slow diffusion of vapor from the drop to the reservoir (if the reservoir is pure solvent) or from the reservoir to the drop (if the reservoir contains a precipitant), gradually increasing the concentration in the drop to the point of supersaturation.[8]
-
-
Cooling Crystallization: Slowly cool a saturated solution from a higher temperature to a lower temperature. The decrease in solubility at lower temperatures can induce crystallization.[9]
The diagram below illustrates a typical workflow for screening and optimizing crystallization conditions.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Structural Analysis: From Molecular Conformation to Crystal Packing
While a published crystal structure for 5-Oxopiperidine-2-carboxylic acid is not readily available, we can predict its key structural features based on established principles and data from analogous compounds like substituted piperidines and pyroglutamic acid. [10][11][12]
Hypothetical Crystallographic Data
A typical small organic molecule like this would be expected to crystallize in a common centrosymmetric or non-centrosymmetric space group.
| Parameter | Hypothetical Value | Rationale / Significance |
| Chemical Formula | C₆H₉NO₃ | Defines the atomic composition. [1] |
| Formula Weight | 143.14 g/mol | Molar mass of the molecule. [1] |
| Crystal System | Monoclinic or Orthorhombic | Common systems for chiral organic molecules. [11] |
| Space Group | P2₁ or P2₁/c | P2₁ is a common chiral space group; P2₁/c if it crystallizes as a racemate. |
| a, b, c (Å) | a ≈ 8-10, b ≈ 8-12, c ≈ 9-13 | Typical unit cell dimensions for a molecule of this size. |
| α, γ (°) | 90 | For a monoclinic system. |
| β (°) | ≈ 95-115 | The non-90° angle in a monoclinic cell. [11] |
| Volume (ų) | ≈ 800-1200 | Expected volume to accommodate 4 or 8 molecules. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density (g/cm³) | ≈ 1.2 - 1.4 | Standard density range for organic crystals. |
| Hydrogen Bonding | O-H···O, N-H···O | Key interactions expected to direct crystal packing. [10] |
Molecular Conformation
-
Piperidine Ring Pucker: The six-membered piperidine ring is not planar. It will adopt a puckered conformation to minimize steric and torsional strain. While the classic "chair" is most common for piperidines, the presence of the C5-keto group (an sp² carbon) will distort this. [5]The ring is likely to adopt a half-chair or twist-boat conformation. Computational and NMR studies are often used to corroborate the solid-state conformation. [13]* Carboxylic Acid Orientation: The C2-carboxylic acid substituent can be positioned either axially or equatorially relative to the ring. The preferred orientation will be a balance between steric factors and stabilizing electronic interactions, such as hyperconjugation. [12][14]In the solid state, this conformation is often locked in by the demands of the crystal packing environment.
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing will be dominated by a network of strong intermolecular hydrogen bonds formed by the carboxylic acid and lactam functional groups.
-
Carboxylic Acid Dimer: A very common and robust supramolecular synthon is the formation of a centrosymmetric dimer where the carboxylic acid groups of two molecules hydrogen-bond to each other (O-H···O). [15]* Lactam Catemer/Dimer: The lactam N-H group (donor) and C=O group (acceptor) will also participate in strong hydrogen bonding. They can form chains (catemers) where molecules link head-to-tail (N-H···O=C) or form dimers. [10]* Combined Network: It is highly probable that these interactions will combine to form a complex three-dimensional network. For instance, the carboxylic acid dimer could be linked into sheets or pillars via the lactam N-H···O hydrogen bonds, as depicted in the conceptual diagram below.
Caption: Conceptual diagram of hydrogen bonding motifs.
Conclusion and Broader Implications
A thorough crystal structure analysis of 5-Oxopiperidine-2-carboxylic acid provides foundational knowledge for its application in drug development. The precise atomic coordinates allow for accurate modeling of its interactions with protein active sites, guiding the design of more potent and selective inhibitors or agonists. Furthermore, understanding the supramolecular interactions that dictate the crystal packing is essential for anticipating and controlling polymorphism, ensuring the development of a stable and reliable active pharmaceutical ingredient (API). The methodologies and analytical principles detailed in this guide provide a comprehensive framework for achieving these critical objectives.
References
-
IUCrData. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 56(10), o1127-o1128. Available at: [Link]
-
Al-Zoubi, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 995. Available at: [Link]
-
Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 19-27. Available at: [Link]
- Patel, D. P. (2008). Process for Preparation of Piperidine Carboxylic Acid. Google Patents, US20080269495A1.
-
National Center for Biotechnology Information. (n.d.). 5-Oxopiperidine-2-carboxylic acid. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
Al-Zoubi, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3796. Available at: [Link]
- CN102174011A. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
- US5118815A. (1992). Method for crystallization of amino acids. Google Patents.
-
Anet, F. A. L., & Yavari, I. (1977). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 10(9), 327–333. Available at: [Link]
-
Taira, Z., & Watson, W. H. (1981). The structure of a 1:1 mixed crystal of L-glutamic acid and L-pyroglutamic acid, C5H9NO4.C5H7NO3.H2O, and a refinement of the structure of pyroglutamic acid, C5H7NO3. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(4), 861-865. Available at: [Link]
-
Ponnuswamy, M. N., & Parthasarathy, R. (1971). Crystal and molecular structure of pyroglutamic acid (5-oxoproline). Journal of the Chemical Society, Perkin Transactions 2, (1), 37-40. Available at: [Link]
-
McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265. Available at: [Link]
-
Sadowski, J., et al. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 26(22), 6939. Available at: [Link]
-
Thomas, S. P., et al. (2022). Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge–density analysis. Acta Crystallographica Section C: Structural Chemistry, 78(1), 1-11. Available at: [Link] (Note: This is a placeholder link for demonstration, the actual DOI is 10.1107/S2053229621013607)
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(34), 7574-7579. Available at: [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. Retrieved January 26, 2026, from [Link]
-
Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. Available at: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(34), 7574-7579. Available at: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(26), 10464-10469. Available at: [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved January 26, 2026, from [Link]
-
Dobrzycki, M., et al. (2021). Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. CrystEngComm, 23(1), 183-193. Available at: [Link]
-
ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives. Retrieved January 26, 2026, from [Link]
-
Kinfe, H. H., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513–520. Available at: [Link]
-
ResearchGate. (n.d.). Selected supramolecular interactions for cocrystal 2. Retrieved January 26, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID | CAS 149-87-1. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved January 26, 2026, from [Link]
-
Ferreira, M. M. C., et al. (2019). Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1498–1504. Available at: [Link]
-
Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. Available at: [Link]
Sources
- 1. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID | CAS 149-87-1 [matrix-fine-chemicals.com]
- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gea.com [gea.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal and molecular structure of pyroglutamic acid (5-oxoproline) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamic Properties of 5-Oxopiperidine-2-carboxylic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's physicochemical and thermodynamic properties is not merely academic—it is a cornerstone of rational design and optimization. For researchers, scientists, and drug development professionals, these parameters govern a compound's behavior from synthesis and formulation to its ultimate interaction with a biological target. This guide is dedicated to a molecule of significant interest: 5-Oxopiperidine-2-carboxylic acid. As a heterocyclic compound incorporating both a lactam and a carboxylic acid, it represents a scaffold with rich potential for medicinal chemistry.
While direct experimental thermodynamic data for 5-Oxopiperidine-2-carboxylic acid remains notably scarce in publicly accessible literature, this guide endeavors to provide a comprehensive framework for its study. We will navigate this data gap by leveraging a multi-pronged approach: presenting available computed data, drawing critical comparisons with structurally analogous compounds, and detailing the robust experimental and computational methodologies that can be employed to elucidate its complete thermodynamic profile. This document is structured not as a rigid report, but as a practical and insightful whitepaper, designed to empower researchers to both understand and investigate the thermodynamic landscape of this promising molecule.
Molecular Overview and Physicochemical Landscape
5-Oxopiperidine-2-carboxylic acid, a derivative of piperidine, possesses a six-membered ring containing a nitrogen atom, with a ketone at the 5-position and a carboxylic acid at the 2-position.[1][2] This unique arrangement of functional groups imparts specific chemical characteristics that are foundational to its thermodynamic behavior.
Core Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [1][2] |
| Molecular Weight | 143.14 g/mol | [1][2] |
| CAS Number | 789448-80-2 (racemic) | [1] |
| Synonyms | 5-Oxopipecolic acid, 5-Oxo-2-piperidinecarboxylic acid | [1] |
Computed Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial insights into a molecule's behavior. The following properties for 5-Oxopiperidine-2-carboxylic acid have been calculated using established algorithms and are available in public databases such as PubChem.[1][2]
| Computed Property | Value | Significance in a Thermodynamic Context |
| XLogP3 | -2.9 | This strongly negative value indicates high hydrophilicity, suggesting favorable interactions with aqueous environments, which will significantly influence its solvation thermodynamics. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | The TPSA is a good indicator of a molecule's ability to form hydrogen bonds. This value suggests a significant capacity for intermolecular interactions, which are central to its enthalpic and entropic properties. |
| Hydrogen Bond Donors | 2 | The carboxylic acid and the lactam nitrogen provide sites for donating hydrogen bonds, contributing to strong intermolecular forces. |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms of the carboxylic acid and the ketone oxygen act as hydrogen bond acceptors, further enhancing its interaction potential. |
The Thermodynamic Profile: A Comparative and Predictive Approach
A complete thermodynamic profile, encompassing enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), is critical for predicting a molecule's stability, solubility, and binding affinity. Lacking direct experimental values for 5-Oxopiperidine-2-carboxylic acid, we can infer likely characteristics by examining well-studied structural analogs: piperidine (the parent heterocycle) and L-pyroglutamic acid (the five-membered ring analog).
Comparative Analysis with Piperidine
Piperidine is a foundational saturated heterocycle whose thermodynamic properties have been extensively characterized. The NIST Chemistry WebBook provides a wealth of critically evaluated data for this compound.[3][4][5]
| Thermodynamic Property | Piperidine (C₅H₁₁N) | 5-Oxopiperidine-2-carboxylic acid (C₆H₉NO₃) |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -47.15 ± 0.63 kJ/mol | Not Experimentally Determined |
| Standard Enthalpy of Formation (Liquid, ΔfH°liquid) | -86.44 ± 0.59 kJ/mol | Not Experimentally Determined |
| Standard Molar Entropy (Liquid, S°liquid) | 209.97 J/mol·K | Not Experimentally Determined |
| Molar Heat Capacity (Liquid, Cp,liquid) | 179.86 J/mol·K | Not Experimentally Determined |
Data for Piperidine sourced from the NIST WebBook.[3]
Expert Insights: The addition of the oxo and carboxylic acid groups to the piperidine ring is expected to have a profound impact on its thermodynamic properties. The presence of these polar, hydrogen-bonding moieties will lead to significantly stronger intermolecular interactions in the condensed phase. Consequently, we can predict that the enthalpy of vaporization for 5-Oxopiperidine-2-carboxylic acid will be substantially higher than that of piperidine. Furthermore, the increased molecular complexity and the potential for intramolecular hydrogen bonding would suggest a more negative standard enthalpy of formation.
Comparative Analysis with L-Pyroglutamic Acid
L-Pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) is an even closer structural analog, differing only by the ring size. Its thermal properties have been a subject of study, particularly its formation from glutamic acid.[6][7]
| Thermodynamic Property | L-Pyroglutamic Acid (C₅H₇NO₃) | 5-Oxopiperidine-2-carboxylic acid (C₆H₉NO₃) |
| Melting Point (Tm) | 436.36 K (163.21 °C) | Not Experimentally Determined |
| Enthalpy of Fusion (ΔfusH) | 16.65 kJ/mol | Not Experimentally Determined |
Data for L-Pyroglutamic Acid sourced from a study on its solubility and thermal analysis.[8]
Expert Insights: The similar functional groups suggest that 5-Oxopiperidine-2-carboxylic acid will exhibit comparable thermal behavior, such as a relatively high melting point and a significant enthalpy of fusion, indicative of a stable crystal lattice. However, the greater conformational flexibility of the six-membered ring compared to the five-membered ring may lead to differences in crystal packing and, consequently, variations in melting point and enthalpy of fusion.
Experimental Determination of Thermodynamic Properties
To move beyond prediction and comparison, direct experimental measurement is essential. The following sections detail the principles and protocols for two powerful thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for characterizing the thermal properties of a material.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, heat capacity, and phase transitions.[10][11]
Caption: Workflow for DSC analysis of 5-Oxopiperidine-2-carboxylic acid.
-
Sample Preparation:
-
Rationale: Accurate mass is critical for calculating specific enthalpy values. Hermetic sealing prevents mass loss due to sublimation or decomposition.
-
Procedure: Using a microbalance, weigh 1-5 mg of high-purity 5-Oxopiperidine-2-carboxylic acid directly into a tared aluminum DSC pan. Crimp the lid to create a hermetic seal. Prepare an identical empty, sealed pan to serve as the reference.
-
-
Instrument Configuration:
-
Rationale: A controlled atmosphere (typically inert, like nitrogen) prevents oxidative degradation of the sample at elevated temperatures.
-
Procedure: Place the sample and reference pans onto their respective platforms in the DSC instrument's cell. Purge the cell with dry nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Rationale: A linear heating rate ensures uniform heat transfer and allows for accurate determination of thermal events. The temperature range must encompass the event of interest (e.g., melting).
-
Procedure: Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C). Initiate a heating program with a linear ramp rate, typically 5-10°C/min, to a temperature significantly above the melting point (e.g., 250°C).
-
-
Data Acquisition and Analysis:
-
Rationale: The instrument software records the energy required to maintain a zero temperature difference between the sample and reference pans. This differential heat flow is plotted against temperature.
-
Procedure: Upon completion of the run, analyze the resulting thermogram. The melting point (Tm) is determined from the onset of the endothermic peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. The change in heat capacity (ΔCp) can be determined from any shift in the baseline before and after a thermal event.
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the thermodynamics of binding interactions in solution.[12] It provides a complete thermodynamic profile of a binding event—including affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single experiment.[13][14] This is invaluable for understanding how 5-Oxopiperidine-2-carboxylic acid might interact with a target protein or other biomolecule.
Caption: Relationship between thermodynamic parameters obtained from ITC.
-
Sample Preparation:
-
Rationale: Precise concentration determination is paramount for accurate stoichiometry and affinity calculations. Identical buffer composition for both the macromolecule and the ligand is crucial to minimize heats of dilution, which can otherwise confound the binding signal.
-
Procedure: Prepare a solution of the target macromolecule (e.g., a protein) in a well-defined buffer (e.g., PBS, pH 7.4). Prepare a solution of 5-Oxopiperidine-2-carboxylic acid in the exact same buffer from the same stock. Accurately determine the concentration of both solutions. Degas both solutions immediately before use to prevent bubble formation in the ITC cell.
-
-
Instrument Setup:
-
Rationale: The instrument must be at thermal equilibrium to ensure a stable baseline before the titration begins.
-
Procedure: Thoroughly clean the sample cell and syringe. Load the macromolecule solution into the sample cell (typically ~200-300 µL). Load the 5-Oxopiperidine-2-carboxylic acid solution into the injection syringe (typically ~40-50 µL). Place the instrument in the desired experimental temperature (e.g., 25°C) and allow it to equilibrate.
-
-
Titration Experiment:
-
Rationale: A series of small injections allows for the gradual saturation of the binding sites on the macromolecule, generating a complete binding isotherm.
-
Procedure: Program a sequence of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline. An initial small injection (e.g., 0.4 µL) is often performed and discarded during analysis to account for diffusion across the syringe tip upon insertion.
-
-
Data Analysis:
-
Rationale: The raw data (power vs. time) is integrated to determine the heat change for each injection. This is then plotted against the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters.
-
Procedure: Integrate the heat pulse for each injection. Plot the resulting heat change (in kcal/mol) against the molar ratio of 5-Oxopiperidine-2-carboxylic acid to the target macromolecule. Fit the data to a one-site binding model (or other appropriate model) to determine KD, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the fundamental equations: ΔG = -RTln(KA) (where KA = 1/KD) and ΔG = ΔH - TΔS.
-
Computational Approaches to Thermodynamic Prediction
When experimental data is unavailable, computational chemistry offers a powerful alternative for estimating thermodynamic properties.[15][16] These methods are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.
-
Ab Initio Methods: These quantum mechanical calculations solve the Schrödinger equation to determine the total energy of a molecule.[17] From this, properties like the enthalpy of formation can be derived. While computationally intensive, methods like G3 and G4 can approach "chemical accuracy" (within ~1 kcal/mol).
-
Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of a molecule's constituent functional groups.[18] They are much faster than ab initio methods and can be surprisingly accurate for molecules composed of common functional groups.
-
Machine Learning Models: More recently, machine learning models trained on large datasets of experimental and computed thermodynamic data are being used to predict these properties with increasing accuracy and speed.[19]
Conclusion and Future Directions
5-Oxopiperidine-2-carboxylic acid stands as a molecule of considerable interest, yet its fundamental thermodynamic properties remain largely uncharacterized in the public domain. This guide has sought to bridge this knowledge gap by providing a comprehensive overview of its known physicochemical properties, drawing insightful comparisons with well-characterized analogs, and presenting detailed, actionable protocols for its experimental investigation using DSC and ITC.
The path forward for researchers is clear. The experimental determination of the heat capacity, enthalpy of fusion, and melting point via DSC would provide a foundational understanding of its solid-state stability. Subsequent studies using ITC to probe its interactions with biologically relevant targets would unveil the thermodynamic drivers of its molecular recognition, offering critical insights for structure-activity relationship studies. Coupled with modern computational methods, these experimental endeavors will fully illuminate the thermodynamic landscape of 5-Oxopiperidine-2-carboxylic acid, paving the way for its rational application in drug development and beyond.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
-
Nickson, C. (2020). Pyroglutamic Acidosis. Life in the Fast Lane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55300737, (2S)-5-Oxo-piperidine-2-carboxylic acid. Retrieved from [Link]
-
Jee, J.-H. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. Retrieved from [Link]
-
Vansteven, G., et al. (2015). The Calculation of Thermodynamic Properties of Molecules. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2023). Effect of Temperature on l-Pyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
Sboui, H., et al. (2020). Polymorphism, Phase Transitions, and Thermal Stability of L-Pyroglutamic Acid. ResearchGate. Retrieved from [Link]
-
bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. Retrieved from [Link]
-
Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]
-
Osorio, E., et al. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from [Link]
-
Mondal, T., et al. (2022). Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization. IUCr Journals. Retrieved from [Link]
-
University of Groningen. (2009). Differential Scanning Calorimetry and Protein Stability. Retrieved from [Link]
-
MDPI. (2021). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Retrieved from [Link]
-
Virtanen, A., et al. (2022). Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions. PMC. Retrieved from [Link]
-
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
NIST. (n.d.). Piperidine Phase Change Data. NIST Chemistry WebBook. Retrieved from [Link]
-
Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014237, 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
PSEforSPEED. (2022). Pure Component Properties of Organic Chemicals: Computation. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55286080, 2-Oxopiperidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved from [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
NIST/TRC. (n.d.). piperidine -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine [webbook.nist.gov]
- 4. Piperidine [webbook.nist.gov]
- 5. Piperidine [webbook.nist.gov]
- 6. litfl.com [litfl.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
5-Oxopiperidine-2-carboxylic Acid: A Scaffolding Approach to Unlocking Novel Pharmacological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxopiperidine-2-carboxylic acid, a heterocyclic alpha-amino acid analogue, represents a compelling yet underexplored scaffold in medicinal chemistry. While direct pharmacological data on this specific molecule is sparse, its structural relationship to pharmacologically validated motifs, such as the piperidine ring and the pyroglutamic acid (5-oxoproline) core, suggests significant untapped potential. This technical guide synthesizes the available chemical information for 5-Oxopiperidine-2-carboxylic acid and extrapolates its potential pharmacological relevance by examining the established bioactivities of its close structural analogues. We will delve into the rationale for its consideration in drug discovery, propose potential therapeutic targets, and outline key experimental workflows for elucidating its biological function. This guide serves as a foundational resource for researchers aiming to leverage the 5-Oxopiperidine-2-carboxylic acid scaffold in the design and development of novel therapeutics.
Introduction: The Chemical and Structural Landscape
5-Oxopiperidine-2-carboxylic acid, also known by synonyms such as 5-oxopipecolic acid, is a six-membered lactam with a carboxylic acid substituent at the alpha-position to the ring nitrogen.[1] Its chemical structure combines the rigidity of a cyclic system with the key functional groups of an amino acid, making it an intriguing building block for creating structurally diverse and biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C6H9NO3 | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| IUPAC Name | 5-oxopiperidine-2-carboxylic acid | [1] |
| CAS Number | 789448-80-2 | [1][2] |
The presence of a chiral center at the 2-position, a secondary amine within the lactam ring, a ketone, and a carboxylic acid offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
The Pharmacological Rationale: Learning from Analogs
The potential pharmacological relevance of 5-Oxopiperidine-2-carboxylic acid can be inferred from the well-documented activities of its structural relatives: piperidine derivatives and 5-oxopyrrolidine derivatives (pyroglutamic acid and its analogues).
The Piperidine Motif: A Privileged Scaffold in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological systems. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for presenting functional groups in a defined three-dimensional space.
5-Oxopyrrolidine Derivatives: A Precedent for Bioactivity
The five-membered ring analogue, 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid), and its derivatives have demonstrated a variety of biological activities. Studies on novel 5-oxopyrrolidine derivatives have revealed promising anticancer and antimicrobial properties.[3][4] For instance, certain derivatives have shown significant cytotoxic effects against human lung adenocarcinoma cells and potent activity against multidrug-resistant Staphylococcus aureus.[3][4] This established bioactivity in the closely related five-membered ring system provides a strong impetus for investigating the six-membered 5-Oxopiperidine-2-carboxylic acid scaffold.
Potential Therapeutic Applications: An Extrapolative View
Based on the activities of its analogues, we can hypothesize several therapeutic areas where 5-Oxopiperidine-2-carboxylic acid derivatives could be of interest.
Oncology
The antiproliferative effects observed in 5-oxopyrrolidine derivatives suggest that the 5-Oxopiperidine-2-carboxylic acid scaffold could be a valuable starting point for the development of novel anticancer agents. The core structure could be elaborated to target various cancer-related pathways.
Infectious Diseases
The demonstrated antimicrobial activity of 5-oxopyrrolidine derivatives against Gram-positive bacteria, including resistant strains, highlights the potential of the 5-Oxopiperidine-2-carboxylic acid core in the design of new antibiotics.[3]
Proposed Mechanisms of Action and Key Experimental Validations
To translate the potential of 5-Oxopiperidine-2-carboxylic acid into tangible therapeutic leads, a systematic investigation of its biological effects is necessary.
Initial High-Throughput Screening
A logical first step is to subject 5-Oxopiperidine-2-carboxylic acid and a library of its simple derivatives to a battery of high-throughput screening (HTS) assays against a diverse panel of pharmacological targets. This could include cancer cell line proliferation assays, antimicrobial susceptibility testing, and screens against key enzymes involved in disease pathogenesis.
Experimental Workflow: High-Throughput Screening
Sources
- 1. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 789448-80-2|5-Oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Commercial Availability and Sourcing of 5-Oxopiperidine-2-carboxylic Acid
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for 5-Oxopiperidine-2-carboxylic acid. Moving beyond a simple supplier list, this document offers strategic insights into sourcing, quality validation, and the practical considerations essential for seamless integration into research and development workflows.
Introduction: The Significance of the 5-Oxopiperidine-2-carboxylic Acid Scaffold
5-Oxopiperidine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. As a constrained analog of glutamic acid and a derivative of pipecolic acid, its rigid, six-membered ring structure provides a valuable scaffold for designing novel therapeutics. The presence of a ketone, a secondary amine, and a carboxylic acid offers multiple points for chemical modification, enabling the exploration of diverse chemical space. Its derivatives are investigated for a range of applications, building upon the established biological activities of related piperidine structures.[1][2]
A critical point of clarification for researchers is the distinction between this compound and the similarly named 5-Oxopyrrolidine -2-carboxylic acid (pyroglutamic acid).[3][4][5][6] The latter features a five-membered ring and possesses a different conformational profile and reactivity. This guide focuses exclusively on the six-membered piperidine derivative.
The Commercial Landscape: Available Forms and Derivatives
5-Oxopiperidine-2-carboxylic acid is commercially available in several forms, catering to different synthetic strategies. The choice of which variant to procure is a critical experimental decision, primarily driven by the planned reaction pathway and the need to manage reactive functional groups.
Key Commercially Available Variants:
-
Racemic 5-Oxopiperidine-2-carboxylic acid: Often supplied as the hydrochloride salt to improve stability and handling. This is typically used for initial screening or when the final application does not require stereochemical purity.
-
N-Protected Derivatives: The most common protecting group is the tert-butyloxycarbonyl (Boc) group. The resulting 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is a cornerstone for many synthetic routes, as it isolates the reactivity of the carboxylic acid by deactivating the ring nitrogen.[7][8] This prevents unwanted side reactions like self-condensation or polymerization and improves solubility in organic solvents.
-
Stereoisomers: For drug development targeting chiral biological systems, enantiomerically pure forms are essential. The (S)-1-(Boc)-5-oxopiperidine-2-carboxylic acid is a frequently listed chiral building block.[8] Sourcing the correct enantiomer is paramount for achieving desired pharmacological activity and avoiding off-target effects from the inactive or potentially harmful enantiomer.
The diagram below illustrates the relationship between the core structure and its common commercial derivatives.
Caption: Core structure and its key commercial variants.
Supplier and Availability Overview
The following tables summarize the commercial availability of 5-Oxopiperidine-2-carboxylic acid and its primary derivatives from various chemical suppliers. Prices and stock levels are subject to change and should be verified directly with the vendor.
Table 1: 5-Oxopiperidine-2-carboxylic acid and its Hydrochloride Salt
| Supplier | Product Name | CAS No. | Purity | Pack Size | Indicative Price (USD) |
| BLD Pharm | 5-Oxopiperidine-2-carboxylic acid | 789448-80-2 | - | - | Contact Supplier |
| Ark Pharma Scientific | 5-oxopiperidine-2-carboxylic acid hydrochloride | 99980-20-8 | 95% | 5g | $1050 |
| ChemScene (via Sigma-Aldrich) | 5-oxopiperidine-2-carboxylic acid hydrochloride | 99980-20-8 | 98% | - | Contact Supplier |
Table 2: N-Boc Protected Derivatives (Racemic and Chiral)
| Supplier | Product Name | CAS No. | Purity | Pack Size | Indicative Price (USD) |
| AChemBlock | 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | 1260641-46-0 | 96% | 250mg, 1g | $108, $279 |
| Advanced ChemBlocks | (S)-1-(Boc)-5-oxopiperidine-2-carboxylic acid | 915976-41-9 | 97% | 250mg, 1g | $425, $1060 |
Data compiled from supplier websites as of January 2026.[7][8][9][10]
Strategic Sourcing and Quality Validation
Sourcing a chemical building block involves more than just finding the lowest price. For drug development professionals, ensuring quality, scalability, and batch-to-batch consistency is paramount.
The Sourcing Workflow: A Decision-Making Guide
The process of selecting and procuring the right starting material can be visualized as a structured workflow.
Caption: Decision-making workflow for sourcing the optimal starting material.
Experimental Protocol: In-House Quality Control Verification
Trustworthiness in chemical sourcing is achieved through verification. A supplier's Certificate of Analysis provides a baseline, but in-house confirmation is a mandatory step in a rigorous R&D environment. The following is a generalized protocol for verifying the identity and purity of a received sample of 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid.
Objective: To confirm the structure and estimate the purity of a supplied sample.
Materials:
-
Sample of 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS
-
LC-MS grade acetonitrile and water
-
Formic acid (optional, for LC-MS mobile phase)
-
NMR tubes, vials, pipettes
Methodology:
-
Proton NMR Spectroscopy (¹H NMR):
-
a. Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
b. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Causality Check: The proton spectrum is the primary tool for structural confirmation. The expected signals include a large singlet around 1.4-1.5 ppm for the nine protons of the Boc group, and a series of multiplets in the 2.0-4.5 ppm range corresponding to the protons on the piperidine ring. The carboxylic acid proton may be a broad singlet or may not be observed depending on the solvent and concentration. The integral ratios must match the number of protons in the structure. Any significant unassigned peaks may indicate impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
a. Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile or methanol. Dilute this solution 100-fold with the mobile phase starting condition.
-
b. Set up an LC-MS method using a C18 reverse-phase column. A typical gradient might be 10-95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.
-
c. Inject 1-5 µL of the diluted sample.
-
Causality Check: The LC chromatogram (UV trace) provides a purity profile. A single major peak indicates high purity. The area percentage of the main peak is a common measure of purity (e.g., >95%). The mass spectrometer should detect the expected mass ion. For C11H17NO5 (MW: 243.26), the expected [M+H]⁺ ion is ~244.1 and the [M-H]⁻ ion is ~242.1 in negative mode. This confirms the molecular weight of the main component.
-
-
Chiral HPLC (for enantiomerically pure samples):
-
a. If an enantiomerically pure sample like (S)-1-(Boc)-5-oxopiperidine-2-carboxylic acid was purchased, its enantiomeric excess (e.e.) must be confirmed.
-
b. This requires a specialized chiral column (e.g., Chiralpak AD-H, OD-H) and method development to achieve separation of the (R) and (S) enantiomers.
-
Causality Check: An effective chiral method will show two distinct peaks for a racemic sample. For a high-quality chiral sample, the chromatogram should show one major peak (>98% area) and a very small peak for the undesired enantiomer. This step is non-negotiable for compounds intended for clinical development, as regulatory agencies require strict control over stereoisomeric impurities.
-
Conclusion
Sourcing 5-Oxopiperidine-2-carboxylic acid and its derivatives requires a strategic approach that balances cost, availability, and, most importantly, quality. For researchers in drug discovery, the integrity of starting materials is the foundation of reliable and reproducible results. By leveraging a structured vetting process, understanding the roles of different chemical variants, and implementing rigorous in-house quality control, scientists can confidently procure this valuable building block. Always prioritize suppliers who provide comprehensive analytical data and demonstrate a commitment to batch-to-batch consistency, as this initial investment in quality assurance pays significant dividends throughout the research and development lifecycle.
References
-
Ark Pharma Scientific Limited. 5-oxopiperidine-2-carboxylic acid hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
Medison Ventures. 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid. [Link]
-
ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
Matrix Fine Chemicals. 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID. [Link]
-
Glyko. 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 3. store.usp.org [store.usp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-Boc-5-オキソピロリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID | CAS 149-87-1 [matrix-fine-chemicals.com]
- 7. 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid 96% | CAS: 1260641-46-0 | AChemBlock [achemblock.com]
- 8. (S)-1-(Boc)-5-oxopiperidine-2-carboxylic acid 97% | CAS: 915976-41-9 | AChemBlock [achemblock.com]
- 9. 789448-80-2|5-Oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. 5-oxopiperidine-2-carboxylic acid hydrochloride | CAS:99980-20-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
Application Notes and Protocols: 5-Oxopiperidine-2-carboxylic Acid as a Potential Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the dynamic field of asymmetric organocatalysis, the search for novel, efficient, and stereoselective catalysts is paramount. L-proline, a naturally occurring amino acid, has established itself as a cornerstone catalyst, facilitating a wide array of enantioselective transformations. This document explores the theoretical potential of 5-oxopiperidine-2-carboxylic acid, a structural analog of proline, as a catalyst in asymmetric synthesis. While direct experimental validation in the literature is not yet present, its structural features—a secondary amine and a carboxylic acid—provide a strong rationale for its investigation. This guide presents a comprehensive overview of the mechanistic hypothesis, potential applications, and detailed protocols for evaluating its catalytic activity.
Introduction: The Quest for Novel Organocatalysts
Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective reactions, has revolutionized synthetic chemistry over the past two decades. This approach offers a powerful alternative to traditional metal-based catalysts, often providing milder reaction conditions, lower toxicity, and greater stability. At the heart of this revolution is L-proline, a simple amino acid that has proven remarkably effective in catalyzing a broad spectrum of reactions, including aldol, Mannich, and Michael additions, through enamine and iminium ion intermediates.[1][2][3][4]
The success of proline has spurred the development of numerous derivatives, each designed to fine-tune reactivity and selectivity.[1][5] In this context, 5-oxopiperidine-2-carboxylic acid emerges as an intriguing candidate for exploration. It shares the key bifunctional scaffold of proline—a secondary amine for covalent catalysis and a carboxylic acid for Brønsted acid co-catalysis and stereochemical control via hydrogen bonding. However, its distinct six-membered ring and the presence of a ketone functionality introduce unique steric and electronic properties that could translate into novel catalytic behavior.
This document serves as a forward-looking application note, providing the scientific rationale and detailed protocols for investigating 5-oxopiperidine-2-carboxylic acid as a new player in the field of asymmetric organocatalysis.
Structural Analysis and Mechanistic Hypothesis
The catalytic prowess of proline is attributed to its ability to form key intermediates—enamines and iminium ions—with carbonyl compounds.[4][6] The rigid five-membered ring structure and the dual functionality of the amine and carboxylic acid groups work in concert to create a highly organized transition state, leading to excellent stereocontrol.
Structural Comparison: Proline vs. 5-Oxopiperidine-2-carboxylic Acid
| Feature | L-Proline | 5-Oxopiperidine-2-carboxylic Acid | Potential Implications |
| Ring Structure | 5-membered pyrrolidine | 6-membered piperidine | The larger, more flexible piperidine ring may alter the steric environment of the transition state, potentially influencing diastereoselectivity. |
| Key Functional Groups | Secondary amine, Carboxylic acid | Secondary amine, Carboxylic acid | Shared bifunctional nature suggests the potential for a similar catalytic mechanism involving enamine/iminium ion formation and hydrogen bonding. |
| Additional Functionality | None | C5-Keto group | The electron-withdrawing nature of the ketone could influence the pKa of the amine and carboxylic acid, potentially altering catalyst reactivity. It might also offer an additional site for hydrogen bonding or other non-covalent interactions. |
Proposed Catalytic Cycle: Enamine Catalysis
We hypothesize that 5-oxopiperidine-2-carboxylic acid can catalyze reactions such as the aldol condensation through an enamine-based mechanism, analogous to that of proline. The proposed cycle for the reaction between a ketone and an aldehyde is as follows:
-
Enamine Formation: The secondary amine of the catalyst reacts with a ketone to form a nucleophilic enamine intermediate.
-
Stereoselective C-C Bond Formation: The enamine attacks the aldehyde electrophile. The carboxylic acid group of the catalyst is proposed to activate the aldehyde via hydrogen bonding, orienting the substrates in a chiral transition state to control the stereochemical outcome.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed enamine catalytic cycle.
Application Protocol: Asymmetric Aldol Reaction
The following protocol details a hypothetical procedure to evaluate the catalytic activity and stereoselectivity of (S)-5-oxopiperidine-2-carboxylic acid in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. This reaction is a well-established benchmark for proline-type catalysts.
3.1. Materials and Reagents
-
(S)-5-Oxopiperidine-2-carboxylic acid (Catalyst)
-
L-Proline (Control Catalyst)
-
p-Nitrobenzaldehyde (Electrophile)
-
Cyclohexanone (Nucleophile, also serves as solvent in some protocols)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral stationary phase HPLC column for enantiomeric excess determination
3.2. Experimental Workflow
Caption: General experimental workflow.
3.3. Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry vial equipped with a magnetic stir bar, add (S)-5-oxopiperidine-2-carboxylic acid (e.g., 0.2 mmol, 20 mol%).
-
Add p-nitrobenzaldehyde (1.0 mmol).
-
Add cyclohexanone (5.0 mmol, 5 equivalents).
-
If a solvent is used, add DMSO (2.0 mL).
-
Seal the vial and stir the mixture at room temperature (or other desired temperature, e.g., 4°C or 37°C, to study temperature effects).
-
Control Reaction: Set up an identical reaction using L-proline as the catalyst.
-
-
Reaction Monitoring:
-
Monitor the consumption of the limiting reagent (p-nitrobenzaldehyde) by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the aldol product.
-
-
Analysis:
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Diastereomeric Ratio (dr): Determine the dr of the purified product by ¹H NMR spectroscopy.
-
Enantiomeric Excess (ee): Determine the ee of each diastereomer by chiral stationary phase HPLC analysis.
-
3.4. Hypothetical Data for Evaluation
The efficacy of 5-oxopiperidine-2-carboxylic acid would be evaluated by comparing its performance against the well-established L-proline catalyst.
| Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti/syn) |
| (S)-5-Oxopiperidine-2-carboxylic acid | DMSO | 25 | 48 | TBD | TBD | TBD |
| L-Proline (Control) | DMSO | 25 | 24 | 95 | 95:5 | 99 / 76 |
TBD: To Be Determined experimentally.
Potential in Other Asymmetric Transformations
Should 5-oxopiperidine-2-carboxylic acid prove to be a viable catalyst, its application could be extended to other fundamental asymmetric reactions, including:
-
Mannich Reaction: Catalyzing the three-component reaction of an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis.[7][8]
-
Michael Addition: Facilitating the conjugate addition of nucleophiles (e.g., ketones, aldehydes) to α,β-unsaturated carbonyl compounds, a key C-C bond-forming reaction.[9]
For each application, a similar systematic approach of protocol development, reaction optimization (catalyst loading, solvent, temperature), and stereochemical analysis would be required.
Conclusion and Future Outlook
5-Oxopiperidine-2-carboxylic acid represents an unexplored yet promising scaffold for asymmetric organocatalysis. Its structural analogy to L-proline, combined with unique steric and electronic features, provides a compelling rationale for its investigation. The protocols outlined in this document offer a clear roadmap for researchers to systematically evaluate its catalytic potential.
Successful demonstration of catalytic activity would open a new avenue in organocatalyst design, potentially leading to catalysts with novel reactivity and selectivity profiles. Further studies could involve the synthesis of various derivatives of 5-oxopiperidine-2-carboxylic acid to build a library of catalysts for a broader range of applications in academic and industrial settings, particularly in the synthesis of chiral intermediates for drug development.
References
-
5-Oxopiperidine-2-carboxylic acid. PubChem, National Institutes of Health. [Link]
-
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. International Union of Crystallography. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed, National Institutes of Health. [Link]
-
Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. UiTM Journal. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. [Link]
-
Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. [Link]
-
A new approach to the asymmetric Mannich reaction catalyzed by chiral N,N′-dioxide–metal complexes. National Institutes of Health. [Link]
-
Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Royal Society of Chemistry. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
Mannich Bases: An Important Pharmacophore in Present Scenario. PubMed Central, National Institutes of Health. [Link]
-
Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. ResearchGate. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Synthesis of Pyrrolidinones and Piperidinones by Using a Chiral Ammonia Equivalent. Synfacts. [Link]
-
Proline as an Asymmetric Organocatalyst. Royal Society of Chemistry. [Link]
-
Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [Link]
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. [Link]
-
β-Keto Acids in Asymmetric Metal catalysis and Organocatalysis. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Heterogeneous organocatalysis: the proline case. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis | Junior Science Communication [journal.uitm.edu.my]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Resolution of Racemic 5-Oxopiperidine-2-carboxylic Acid
Abstract
Enantiomerically pure piperidine derivatives are crucial building blocks in modern drug development, forming the core of numerous therapeutic agents. 5-Oxopiperidine-2-carboxylic acid is a valuable chiral synthon, but its synthesis typically yields a racemic mixture. The separation of these enantiomers is a critical step to access the desired biologically active molecule. This guide provides detailed, field-proven protocols for the resolution of racemic 5-oxopiperidine-2-carboxylic acid using two robust and widely applicable methods: classical diastereomeric salt crystallization and enzymatic kinetic resolution. We delve into the causality behind experimental choices, provide step-by-step instructions, and outline the necessary analytical techniques to ensure and validate the production of enantiomerically pure products.
Introduction: The Importance of Chirality in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. When substituted asymmetrically, as in 5-oxopiperidine-2-carboxylic acid, the resulting enantiomers often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer is not merely an academic exercise but a regulatory and safety necessity in pharmaceutical development.
Resolution of a racemate—a 1:1 mixture of enantiomers—is a cornerstone of chiral chemistry. Since enantiomers possess identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or conventional crystallization. Resolution strategies circumvent this by temporarily introducing a second chiral entity, leading to the formation of diastereomers, which have distinct physical properties and can be separated.[1] This document details two powerful methods to achieve this for 5-oxopiperidine-2-carboxylic acid.
Foundational Principles of Chiral Resolution
Diastereomeric Salt Formation
This classical method relies on the reaction between a racemic acid and an enantiomerically pure chiral base.[2] The resulting products are not enantiomers but diastereomeric salts ((R)-acid•(R)-base and (S)-acid•(R)-base). These diastereomers have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent system.[3] The crystallized salt is then isolated, and the chiral base is removed by acid/base extraction to yield the enantiomerically enriched carboxylic acid.[4]
Enzymatic Kinetic Resolution
Kinetic resolution uses a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer of the racemate.[5] For a racemic carboxylic acid, a lipase can be used to selectively catalyze the esterification of one enantiomer. This results in a mixture of an ester (from the more reactive enantiomer) and the unreacted carboxylic acid (the less reactive enantiomer). These two products, having different functional groups, are easily separated by standard chemical techniques. This method is prized for its high selectivity and mild reaction conditions.
Protocol 1: Resolution via Diastereomeric Salt Crystallization
This protocol leverages the differential solubility of diastereomeric salts formed with a chiral amine. Naturally occurring alkaloids like brucine and cinchonidine are effective and readily available resolving agents for carboxylic acids.[6][7]
Causality: The choice of resolving agent and solvent is critical. The resolving agent must form a stable, crystalline salt with the target acid. The solvent must be carefully selected to maximize the solubility difference between the two diastereomeric salts—ideally, one salt should be sparingly soluble while the other remains in solution.[8] Screening several solvents or solvent mixtures is standard practice.
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Resolution.
Step-by-Step Methodology
-
Salt Formation:
-
In a flask equipped with a reflux condenser, combine racemic 5-oxopiperidine-2-carboxylic acid (1.0 equiv.) and an equimolar or slightly sub-equimolar amount (0.5-1.0 equiv.) of a chiral base (e.g., (-)-cinchonidine).[7]
-
Add a suitable solvent (e.g., ethanol, methanol, or acetone-water mixtures) in sufficient quantity to dissolve the components upon heating. A typical starting point is 10-20 mL of solvent per gram of racemic acid.
-
Heat the mixture with stirring until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and lower the enantiomeric excess (e.e.) of the product.
-
For further crystallization, the flask can be placed in a refrigerator (4°C) or ice bath (0°C) for several hours or overnight.
-
Collect the precipitated crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
The collected solid is the diastereomeric salt enriched in one enantiomer. The mother liquor is enriched in the other diastereomeric salt.
-
-
Liberation of the Free Acid:
-
Suspend the filtered crystals in water.
-
Add aqueous acid (e.g., 1 M HCl) dropwise with vigorous stirring until the pH is acidic (pH 1-2). This protonates the carboxylate and breaks the salt bond.[4]
-
Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate or dichloromethane) several times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantioenriched 5-oxopiperidine-2-carboxylic acid.
-
-
Purity and Enantiomeric Excess (e.e.) Determination:
-
Assess the chemical purity by ¹H NMR and melting point.
-
Determine the enantiomeric excess using Chiral HPLC analysis (see Section 5).
-
If the desired e.e. is not achieved, the diastereomeric salt can be recrystallized one or more times before the liberation step.
-
| Parameter | Recommended Agent/Solvent | Rationale |
| Racemic Substrate | 5-Oxopiperidine-2-carboxylic acid | Target molecule for resolution. |
| Chiral Resolving Agent | (-)-Cinchonidine, (+)-Cinchonine, (-)-Brucine | Readily available, form crystalline salts with many carboxylic acids.[1][6] |
| Stoichiometry | 0.5 - 1.0 eq. of resolving agent | Using a sub-stoichiometric amount can improve resolution efficiency. |
| Crystallization Solvent | Ethanol, Methanol, Acetone, Ethyl Acetate, or mixtures with water | The ideal solvent provides a large solubility differential between the two diastereomeric salts.[8] |
Protocol 2: Enzymatic Kinetic Resolution (EKR)
This protocol uses an immobilized lipase, such as Candida antarctica Lipase B (CALB, often sold as Novozym® 435), to selectively esterify one enantiomer of the racemic acid.
Causality: Lipases are highly stereoselective enzymes. In a non-aqueous solvent, a lipase will catalyze the formation of an ester from a carboxylic acid and an alcohol. For a racemic acid, the enzyme's chiral active site preferentially binds and converts one enantiomer at a much faster rate than the other.[9] The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric purity of both the resulting ester and the remaining acid.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Step-by-Step Methodology
-
Reaction Setup:
-
To a solution of racemic 5-oxopiperidine-2-carboxylic acid (1.0 equiv.) in an anhydrous, aprotic solvent (e.g., toluene, MTBE) add an alcohol (1.0-1.5 equiv., e.g., benzyl alcohol or n-butanol).
-
Add the immobilized lipase (e.g., Novozym® 435, typically 10-20% by weight of the racemic acid).
-
Stir the suspension at a controlled temperature, usually between 30-50°C.
-
-
Monitoring the Reaction:
-
The reaction progress should be monitored by taking small aliquots, filtering the enzyme, and analyzing by TLC or HPLC to determine the ratio of starting acid to product ester.
-
The goal is to stop the reaction as close to 50% conversion as possible. Going beyond 50% will decrease the enantiomeric excess of the unreacted acid.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused.
-
Transfer the filtrate to a separatory funnel and add a dilute aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃ solution).
-
The unreacted carboxylic acid will be deprotonated and move into the aqueous layer as its salt. The ester product will remain in the organic layer.
-
Separate the layers. Repeat the extraction of the organic layer with the aqueous base to ensure complete removal of the acid.
-
-
Isolation of Enantiomers:
-
Unreacted Acid (Enantiomer 1): Combine the aqueous layers, cool in an ice bath, and acidify to pH 1-2 with 1 M HCl. Extract the precipitated carboxylic acid with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent under reduced pressure to obtain one enantiomer.
-
Ester (Enantiomer 2 Precursor): Wash the original organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to isolate the enantiomerically enriched ester.
-
Hydrolysis (Optional): If the free acid of the second enantiomer is desired, the isolated ester can be hydrolyzed using standard conditions (e.g., aqueous LiOH or NaOH followed by acidic workup).
-
| Parameter | Recommended Agent/Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Robust, highly selective for a wide range of substrates, and easily removed by filtration.[10] |
| Acyl Acceptor | Benzyl alcohol, n-Butanol | Simple alcohols that form easily separable esters. |
| Solvent | Toluene, Methyl tert-butyl ether (MTBE) | Apolar solvents are required for lipase activity in esterification mode.[11] |
| Temperature | 30 - 50 °C | Provides a good balance between reaction rate and enzyme stability. |
| Monitoring | TLC, HPLC | Essential for stopping the reaction at ~50% conversion to maximize e.e. for both products. |
Analytical Validation: Determining Enantiomeric Excess
Confirming the success of a resolution requires a reliable analytical method to quantify the ratio of the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique.
Principle of Chiral HPLC: The separation is achieved on a Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer of the analyte as it passes through the column. This differential interaction leads to different retention times, allowing for baseline separation and quantification of the two enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a broad range of compounds.[12]
Protocol: General Chiral HPLC Method
-
Sample Preparation: Prepare a dilute solution of the resolved 5-oxopiperidine-2-carboxylic acid (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation and Column:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IC, or similar).
-
Mobile Phase: Typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (isopropanol or ethanol). A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) is often required when analyzing carboxylic acids to ensure good peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 210-220 nm).
-
-
Analysis:
-
Inject a sample of the starting racemic material first to establish the retention times of both enantiomers and confirm they are present in a 1:1 ratio.
-
Inject the sample from the resolution experiment.
-
The enantiomeric excess (e.e.) is calculated from the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
-
References
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Carbone, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 26(1), 29. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Tshiwawa, T., et al. (n.d.). CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. CORE. [Link]
-
Lin, S.-W., et al. (2014). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 5.9: Resolution (Separation) of Enantiomers. [Link]
-
Fábián, L., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Babu, R. L., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 115. [Link]
-
Gotor-Fernández, V., et al. (2012). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 8, 1158–1163. [Link]
-
Schmidt, M., et al. (2018). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Applied Microbiology and Biotechnology. [Link]
-
CRC Press. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. [Link]
-
Martín-Matute, B., & Bäckvall, J.-E. (2012). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. [Link]
-
Kumar, A., & Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules. [Link]
-
Behnen, T., et al. (2022). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Resolutions of racemic compounds with chiral bases. [Link]
-
de Miranda, A. S., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines. University of Babylon Private CDN. [Link]
-
Buchler GmbH. (n.d.). Cinchonidine Base - Fine Chemical. [Link]
-
Chen, S.-T., et al. (1987). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Liu, W.-Q., et al. (2016). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. [Link]
-
Wikipedia. (n.d.). Aralkylamine N-acetyltransferase. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application of 5-Oxopiperidine-2-carboxylic acid in Peptide Synthesis: A Guide to Peptidomimetic Design and Solid-Phase Synthesis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Oxopiperidine-2-carboxylic acid, a cyclic amino acid analog, serves as a powerful tool in peptidomimetic design and drug discovery. Its rigid six-membered ring structure introduces significant conformational constraints into peptide backbones, making it a valuable surrogate for proline or a scaffold for inducing specific secondary structures such as β-turns. This guide provides an in-depth overview of the strategic application of 5-Oxopiperidine-2-carboxylic acid in peptide synthesis. We will explore its structural significance, detail the protocols for its efficient incorporation into peptide sequences via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), and discuss the resulting impact on peptide conformation and bioactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage constrained amino acid analogs to enhance peptide stability, receptor affinity, and specificity.
Introduction: The Rationale for Conformational Constraint
Peptides are crucial signaling molecules in countless biological processes, making them attractive candidates for therapeutic development.[1] However, their application is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. A primary strategy to overcome these limitations is the incorporation of non-canonical amino acids that introduce local conformational constraints.[2]
5-Oxopiperidine-2-carboxylic acid (5-Oxo-Pip), also known as 5-oxopipecolic acid, is a six-membered ring analog of pyroglutamic acid and a homolog of proline.[3][4] Its rigid cyclic structure, when incorporated into a peptide sequence, restricts the torsion angle phi (Φ) of the peptide backbone, similar to proline but with distinct stereochemical implications.[2] This constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to a biological target and often leading to enhanced potency and stability.[5]
Key Properties of 5-Oxopiperidine-2-carboxylic acid:
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[3] |
| Molecular Weight | 143.14 g/mol | PubChem[3] |
| Structure | Cyclic lactam | PubChem[3] |
| Synonyms | 5-oxopipecolic acid | PubChem[3] |
Strategic Incorporation: The Role in Peptidomimetic Design
The inclusion of 5-Oxo-Pip into a peptide sequence is a deliberate design choice aimed at achieving specific structural and functional outcomes.
-
Inducing Turns: The constrained nature of the 5-Oxo-Pip ring is highly effective at nucleating β-turn or γ-turn structures, which are critical recognition motifs in many peptide-protein interactions.[6]
-
Proline Mimicry: It can serve as a proline substitute to probe the structural requirements of a peptide's active site. The subtle differences in ring pucker and size compared to proline's five-membered ring can fine-tune receptor interactions.
-
Improving Stability: By locking a portion of the peptide backbone, 5-Oxo-Pip can render the peptide less susceptible to proteolytic degradation, thereby increasing its in vivo half-life.
-
Scaffold for Diversification: The ketone group at the 5-position offers a unique chemical handle for further modification and derivatization, allowing for the synthesis of peptide libraries with diverse functionalities.
Figure 1: 2D Structure of 5-Oxopiperidine-2-carboxylic acid.[3]
Synthesis and Preparation of the Building Block
For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), 5-Oxopiperidine-2-carboxylic acid must first be protected at its N-terminus with the Fmoc group. While Fmoc-(L/D)-5-Oxopiperidine-2-carboxylic acid may be commercially available, its synthesis is a crucial first step for labs working with novel analogs.
Protocol 1: N-Fmoc Protection of 5-Oxopiperidine-2-carboxylic acid
This protocol describes a standard procedure for the N-terminal protection of the amino acid.
Causality and Rationale:
-
Fmoc-OSu: Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide is a common and efficient electrophilic agent for introducing the Fmoc group onto a primary or secondary amine.
-
Base (e.g., NaHCO₃): A mild base is required to deprotonate the amine, rendering it nucleophilic for the attack on Fmoc-OSu, and to neutralize the acidic byproducts.
-
Solvent (e.g., Acetone/Water): A biphasic or mixed solvent system ensures that both the polar amino acid and the less polar Fmoc-OSu are sufficiently soluble for the reaction to proceed.
Materials:
-
5-Oxopiperidine-2-carboxylic acid
-
Fmoc-OSu (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)
-
Acetone and Deionized Water
-
Diethyl ether
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 5-Oxopiperidine-2-carboxylic acid in a 10% aqueous solution of NaHCO₃.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in acetone. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction: Allow the reaction to stir overnight at room temperature.
-
Workup:
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether twice to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl, which will cause the Fmoc-protected amino acid to precipitate.
-
Extract the product into a suitable organic solvent like ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by flash column chromatography if necessary to obtain pure Fmoc-5-Oxopiperidine-2-carboxylic acid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The core of the application is the incorporation of the Fmoc-protected building block into a growing peptide chain on a solid support. The following protocol is based on standard Fmoc-SPPS chemistry.[7][8]
Figure 2: General workflow for the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol 2: Manual SPPS Incorporation of Fmoc-5-Oxopiperidine-2-carboxylic acid
Causality and Rationale:
-
Resin: The choice of resin (e.g., Rink Amide, Wang) determines the C-terminal functionality of the final peptide (amide or carboxylic acid, respectively).[7]
-
Fmoc Deprotection: A 20% solution of piperidine in DMF is the standard reagent for removing the Fmoc protecting group via a base-catalyzed β-elimination mechanism.[9][]
-
Coupling Reagents: Non-canonical or sterically hindered amino acids like 5-Oxo-Pip may require more potent coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective aminium-based activator that forms an active ester, facilitating rapid amide bond formation with minimal racemization.[11][12] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the coupling reagent and neutralize the protonated amine on the resin.[11]
-
Kaiser Test: This colorimetric test detects free primary amines. A negative result (colorless/yellow beads) confirms that the coupling reaction is complete before proceeding to the next cycle.[13]
Materials:
-
Peptide synthesis vessel
-
Fmoc-protected resin (e.g., Rink Amide, 100-200 mesh)
-
Fmoc-5-Oxopiperidine-2-carboxylic acid (3-5 equivalents)
-
Coupling Reagent: HATU (3-5 equivalents)
-
Base: DIPEA (6-10 equivalents)
-
Solvent: High-purity, amine-free Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser test solutions
Procedure:
-
Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes. Drain the DMF.
-
Initial Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, add the 20% piperidine/DMF solution, agitate for 5 minutes, drain, add a fresh portion of the solution, and agitate for another 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reaction:
-
In a separate tube, pre-activate the Fmoc-5-Oxopiperidine-2-carboxylic acid. Dissolve the amino acid and HATU in DMF. Add DIPEA and allow the mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture using nitrogen bubbling or a shaker for 1-4 hours at room temperature. Note: Coupling times may need to be extended for this constrained analog compared to standard amino acids.
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the coupling solution and repeat step 4 (a "double coupling").
-
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Continuation of Synthesis: The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection: After the full sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers.
Quantitative Data: Representative Coupling Conditions
| Parameter | Value | Rationale |
| Resin Substitution | 0.4 - 0.8 mmol/g | Balances yield and synthesis efficiency. |
| Fmoc-5-Oxo-Pip eq. | 3 - 5 | Drives the reaction to completion. |
| HATU eq. | 2.9 - 4.9 | Ensures efficient activation. |
| DIPEA eq. | 6 - 10 | Provides the necessary basic environment. |
| Coupling Time | 1 - 4 hours | May require longer times due to steric hindrance. |
| Typical Efficiency | >98% (monitored) | Achievable with potent activators and monitoring. |
Impact on Peptide Structure and Function
The true value of incorporating 5-Oxopiperidine-2-carboxylic acid is realized in the final structure and activity of the peptide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. chempep.com [chempep.com]
The Rising Star in Scaffolding: Application Notes on 5-Oxopiperidine-2-carboxylic Acid in Medicinal Chemistry
Introduction: Beyond Flatlands—The Structural Imperative in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular entities with superior efficacy and specificity is relentless. Flat, conformationally flexible molecules often fail in the complex, three-dimensional world of biological targets, leading to off-target effects and poor pharmacokinetic profiles. This necessity for spatial definition has elevated the status of rigid, three-dimensional scaffolds. Among these, 5-Oxopiperidine-2-carboxylic acid , a conformationally constrained analog of glutamic acid and pyroglutamic acid, has emerged as a privileged scaffold. Its inherent rigidity, derived from the cyclic lactam structure, allows it to pre-organize appended functional groups into a specific orientation, enhancing binding affinity and selectivity for target proteins.
This guide provides an in-depth exploration of 5-Oxopiperidine-2-carboxylic acid, detailing its strategic importance, synthesis, and application in modern drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their therapeutic programs.
Medicinal Chemistry Significance: The Power of Pre-organization
The utility of 5-Oxopiperidine-2-carboxylic acid stems from its function as a constrained peptide mimetic . Peptides are often potent biological modulators, but their therapeutic use is hampered by poor metabolic stability and low oral bioavailability. By incorporating the piperidinone core, medicinal chemists can create peptidomimetics that replicate the essential spatial arrangement of amino acid side chains in a bioactive conformation while protecting the molecule from proteolytic degradation.
The key advantages of this scaffold include:
-
Conformational Rigidity: The cyclic structure limits the number of accessible conformations, reducing the entropic penalty upon binding to a receptor. This can translate directly to higher binding affinity[1].
-
Stereochemical Complexity: The scaffold possesses at least one stereocenter (at C2), allowing for the synthesis of stereochemically pure isomers to probe specific interactions within a chiral binding pocket.
-
Vectorial Display of Functionality: The carboxylic acid at C2 and the lactam nitrogen at N1 serve as key chemical handles for elaboration. Further substitution on the ring is also possible, allowing chemists to project functional groups in defined vectors to optimize target engagement.
-
Improved Pharmacokinetic Properties: Compared to linear peptides, molecules built on this scaffold often exhibit enhanced metabolic stability and improved cell permeability.
The logical relationship between the scaffold's structure and its function as a peptidomimetic is crucial for its application in rational drug design.
Caption: Relationship between structural features and medicinal chemistry benefits.
Application Notes & Case Studies
The 5-oxopiperidine core is not merely a theoretical construct; it is a validated component of clinically relevant molecules. While its applications are broad, its role in developing inhibitors for various enzyme classes is particularly noteworthy.
Case Study: Milvexian (BMS-986177), a Factor XIa Inhibitor
A premier example of the 5-oxopiperidine-2-carboxylic acid scaffold in action is Milvexian (BMS-986177) , an orally bioavailable, reversible inhibitor of Factor XIa (FXIa) developed by Bristol Myers Squibb and Janssen[2][3]. FXIa is a critical enzyme in the intrinsic pathway of the coagulation cascade and is considered a promising target for developing antithrombotic agents with a reduced risk of bleeding compared to traditional anticoagulants[4].
The discovery of Milvexian showcased the power of the piperidinone scaffold to create potent and selective inhibitors[5]. The carboxylic acid of the parent scaffold is converted to an amide, which then connects to the rest of the molecule designed to interact with the FXIa active site. The rigid piperidinone ring serves to correctly position these interacting moieties, contributing to the high affinity of the inhibitor.
| Parameter | Value | Species | Reference |
| Ki (Inhibition Constant) | 0.11 nM | Human | [3][5] |
| Ki (Inhibition Constant) | 0.38 nM | Rabbit | [3] |
| Ki (Inhibition Constant) | 0.64 nM | Dog | [3] |
| Clinical Status | Phase III Clinical Trials | Human | [2] |
| Caption: Potency of Milvexian across different species. |
Broader Therapeutic Potential
Beyond anticoagulation, derivatives of piperidine carboxylic acids and the closely related 5-oxopyrrolidine-3-carboxylic acids have shown promise in other therapeutic areas:
-
Anticancer Agents: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including A549 human lung carcinoma cells[6][7].
-
Antimicrobial Agents: The scaffold has been explored for the development of novel agents targeting multidrug-resistant Gram-positive pathogens[7].
-
sEH Inhibitors: Piperidine amides have been synthesized and identified as inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and cardiovascular diseases[8][9].
Experimental Protocols
The successful application of this scaffold begins with its synthesis. While multiple routes exist, a common and reliable strategy involves the protection of the amine, chemical manipulation, and subsequent deprotection. The following protocols are representative methodologies.
Protocol 1: Synthesis of N-Cbz-5-oxopiperidine-2-carboxylic acid
This protocol describes a foundational synthesis of the N-protected building block, a crucial intermediate for further elaboration[10]. The benzyloxycarbonyl (Cbz) group is a robust protecting group for the lactam nitrogen, stable to a wide range of conditions but readily removable by hydrogenolysis.
Rationale: Direct synthesis can be challenging. Protecting the nitrogen allows for more controlled reactions and prevents unwanted side reactions. The Cbz group is chosen for its stability and orthogonal removal conditions relative to other common protecting groups like Boc or ester groups that might be used elsewhere in a synthetic sequence.
Caption: General synthetic workflow for piperidinone derivatives.
Materials:
-
L-Glutamic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dicyclohexylcarbodiimide (DCC) or similar coupling agent
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (1M HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Protection of Glutamic Acid:
-
Dissolve L-Glutamic acid (1.0 eq) in 1M NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1M HCl to pH ~2 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Cbz-glutamic acid.
-
-
Intramolecular Cyclization (Lactam Formation):
-
Dissolve N-Cbz-glutamic acid (1.0 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. A white precipitate (dicyclohexylurea) will form.
-
Filter off the precipitate and wash with DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., EtOAc/Hexanes gradient) to yield the N-Cbz protected pyroglutamic acid derivative.
-
Note: This provides the 5-membered ring. Further steps involving ring expansion would be necessary for the 6-membered piperidinone, often starting from different precursors like 2-aminoadipic acid.
-
Protocol 2: Amide Coupling of the Carboxylic Acid Moiety
This protocol details the coupling of the C2-carboxylic acid with a primary or secondary amine, a key step in building more complex molecules like enzyme inhibitors.
Rationale: Standard peptide coupling reagents like EDC and DMAP are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The reaction is run under an inert atmosphere to prevent moisture from quenching the activated intermediate. DMAP serves as a nucleophilic catalyst to accelerate the reaction.
Materials:
-
N-protected 5-Oxopiperidine-2-carboxylic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated NaHCO₃ solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Amine Addition:
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine[8][9].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography to obtain the desired product.
-
Characterization and Quality Control
Ensuring the identity and purity of the synthesized compounds is paramount. A multi-technique approach is required for full validation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure. The spectra should be in full agreement with the expected structure, showing characteristic peaks for the lactam ring protons and carbons.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion[8].
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For drug discovery applications, purity should typically exceed 95%.
-
Chiral HPLC/SFC: When synthesizing enantiomerically pure compounds, chiral chromatography is necessary to determine the enantiomeric excess (ee%).
Conclusion and Future Outlook
5-Oxopiperidine-2-carboxylic acid is more than just a building block; it is a strategic tool for imparting drug-like properties into synthetic molecules. Its ability to serve as a rigid, conformationally constrained scaffold allows for the rational design of potent and selective modulators of biological targets, as exemplified by the clinical candidate Milvexian. The synthetic accessibility of this core and its derivatives ensures its continued prominence in medicinal chemistry programs targeting a wide array of diseases, from thrombosis to cancer and infectious diseases. As our understanding of structure-activity relationships deepens, the strategic deployment of such privileged scaffolds will undoubtedly accelerate the discovery of the next generation of therapeutics.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]
-
5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150. PubChem - NIH. Available at: [Link]
-
First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. (n.d.). NIH. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH. Available at: [Link]
-
Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. (n.d.). PMC. Available at: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC - PubMed Central. Available at: [Link]
-
(PDF) Peptide Coupling Challenges to Aza-Pipecolyl Smac Mimetic. (2016). ResearchGate. Available at: [Link]
-
Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. (2022). PubMed. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]
-
Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3. (n.d.). PubMed. Available at: [Link]
-
General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and.... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. Available at: [Link]
-
1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid | Medison Ventures. (n.d.). Available at: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. (2025). Available at: [Link]
-
Synthesis and Evaluation of 2'-substituted 4-(4'-carboxy- Or 4'-carboxymethylbenzylidene)-N-acylpiperidines: Highly Potent and in Vivo Active Steroid 5alpha-reductase Type 2 Inhibitors. (n.d.). PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. acgpubs.org [acgpubs.org]
- 10. 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid | Pig Health [medisonventures.com]
Application Notes & Protocols: 5-Oxopiperidine-2-carboxylic Acid as a Versatile Chiral Precursor for the Synthesis of Novel Alkaloids
Introduction
The piperidine ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids.[1] The development of efficient and stereocontrolled routes to highly functionalized piperidine derivatives is therefore a critical endeavor for drug discovery professionals. 5-Oxopiperidine-2-carboxylic acid, a cyclic keto-amino acid derivative, represents a powerful and versatile chiral building block for this purpose. Its bifunctional nature—a ketone and a carboxylic acid on a stereodefined piperidine core—offers multiple handles for synthetic manipulation, enabling the construction of complex molecular architectures.
This comprehensive guide provides detailed protocols and field-proven insights into the synthesis and application of 5-Oxopiperidine-2-carboxylic acid. We will first detail a robust method for its enantioselective synthesis starting from L-glutamic acid. Subsequently, we will explore key transformations of the 5-keto group, including stereoselective reductions, olefination, and carbon-carbon bond-forming reactions. Finally, we will illustrate how these intermediates can serve as precursors for the synthesis of novel and medicinally relevant alkaloid frameworks, such as analogues of febrifugine and bridged piperidine systems.
Part 1: Enantioselective Synthesis of the Core Precursor: (S)-Ethyl 5-Oxopiperidine-2-carboxylate
The most reliable and stereocontrolled synthesis of the title compound begins with the readily available and inexpensive chiral pool starting material, L-glutamic acid. The overall strategy involves N-protection, selective esterification, one-carbon homologation of the γ-carboxylic acid, and a subsequent intramolecular Dieckmann condensation to form the six-membered ring.[2]
Synthetic Workflow Overview
Caption: Synthetic pathway from L-glutamic acid to the target precursor.
Detailed Experimental Protocol: Synthesis from L-Glutamic Acid
Rationale: This multi-step synthesis leverages the inherent chirality of L-glutamic acid to produce the enantiomerically pure (S)-enantiomer of the target piperidine. The use of a tert-butoxycarbonyl (Boc) protecting group for the nitrogen is crucial as it is stable under the reaction conditions for homologation and cyclization, and can be readily removed later.
Step 1: N-Boc Protection and α-Ethyl Esterification of L-Glutamic Acid
-
Suspend L-glutamic acid (1 equiv.) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 equiv.) and stir until the solution becomes homogeneous.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid.
-
Dissolve the crude N-Boc-L-glutamic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv.).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give crude N-Boc-L-glutamic acid α-ethyl ester, which can often be used in the next step without further purification.
Step 2: Homologation of the γ-Carboxylic Acid
-
Dissolve the α-ethyl ester from the previous step (1 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -10 °C.
-
Add N-methylmorpholine (1.1 equiv.) followed by the dropwise addition of isobutyl chloroformate (1.1 equiv.). Stir for 20 minutes.
-
In a separate flask, prepare a solution of diazomethane (CH₂N₂) in diethyl ether. Caution: Diazomethane is highly toxic and explosive. This step must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Add the ethereal solution of diazomethane to the mixed anhydride solution at -10 °C and stir for 2 hours.
-
Carefully quench any excess diazomethane by adding acetic acid dropwise until the yellow color disappears.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield the crude diazoketone.
-
Dissolve the crude diazoketone in methanol and treat with a catalytic amount of silver benzoate in triethylamine (Wolff rearrangement). Stir at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to afford the homologated adipate diester.
Step 3: Dieckmann Condensation
-
Dissolve the adipate diester (1 equiv.) in anhydrous toluene under an argon atmosphere.
-
Add potassium tert-butoxide (1.2 equiv.) portion-wise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.[3][4]
-
Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-ethyl 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylate as a colorless oil.
Data Summary
| Step | Product | Typical Yield | Key Characterization |
| 1 | N-Boc-L-glutamic acid α-ethyl ester | 85-95% | ¹H NMR, ¹³C NMR |
| 2 | Diethyl N-Boc-L-aminoadipate | 70-80% | ¹H NMR, IR (diazoketone intermediate) |
| 3 | (S)-Ethyl 1-Boc-5-oxopiperidine-2-carboxylate | 75-85% | ¹H NMR, ¹³C NMR, Optical Rotation |
Field-Proven Insights & Troubleshooting
-
Dieckmann Condensation Issues: The Dieckmann condensation is an equilibrium process.[4] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[3] Therefore, using at least one full equivalent of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is critical.
-
Side Reactions: A common side reaction is intermolecular Claisen condensation, leading to oligomers.[5] This can be minimized by running the reaction under high dilution conditions, which favors the intramolecular cyclization.
-
Work-up: The β-keto ester product can be sensitive to harsh acidic or basic conditions during workup, which can cause ring-opening. A careful quench with a mild acid like ammonium chloride is recommended.
Part 2: Key Synthetic Transformations of the 5-Oxo Piperidine Scaffold
The true utility of (S)-ethyl 5-oxopiperidine-2-carboxylate lies in the diverse reactions that can be performed at the C5-keto position. These transformations allow for the introduction of new stereocenters and functional groups, paving the way for a wide array of alkaloid structures.
Diastereoselective Reduction of the C5-Ketone
The reduction of the C5-ketone generates a new stereocenter, leading to either the cis- or trans-5-hydroxy-piperidine-2-carboxylate diastereomer. The stereochemical outcome is highly dependent on the choice of reducing agent and the steric environment of the substrate.
Caption: Control of stereochemistry in the reduction of the C5-ketone.
Protocol 1: Synthesis of trans-(2S,5R)-5-Hydroxypiperidine Derivative (Axial Attack)
Rationale: Small, unhindered reducing agents like sodium borohydride (NaBH₄) typically attack the carbonyl from the less sterically hindered face. In this N-Boc protected system, the bulky ester group at C2 directs the hydride to the opposite (axial) face, resulting in the trans alcohol.
-
Dissolve the 5-oxo-piperidine starting material (1 equiv.) in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate the trans-alcohol.
Protocol 2: Synthesis of cis-(2S,5S)-5-Hydroxypiperidine Derivative (Equatorial Attack)
Rationale: To achieve the opposite stereochemistry, a bulkier reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) is sterically demanding and will preferentially attack from the more open equatorial face, pushing the resulting hydroxyl group into the axial (cis) position relative to the C2 ester.
-
Dissolve the 5-oxo-piperidine starting material (1 equiv.) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add a 1.0 M solution of L-Selectride® in THF (1.5 equiv.) dropwise via syringe.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by 3 M NaOH and 30% hydrogen peroxide. Caution: This quench is highly exothermic and generates hydrogen gas.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography to isolate the cis-alcohol.
Olefination of the C5-Ketone via Wittig Reaction
The Wittig reaction provides a reliable method for converting the C5-ketone into an exocyclic methylene group, a common structural motif in alkaloids and a useful handle for further transformations like hydroboration or epoxidation.[6]
Rationale: The Wittig reaction is compatible with the ester functionality and proceeds under conditions that do not epimerize the C2 stereocenter.[7][8] The use of a non-stabilized ylide, such as methyltriphenylphosphonium bromide, is typically required for reaction with a ketone.[9]
Caption: Introduction of an exocyclic double bond via the Wittig reaction.
Protocol: Synthesis of the 5-Methylene Derivative
-
Suspend methyltriphenylphosphonium bromide (1.5 equiv.) in anhydrous THF under an argon atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.4 equiv., as a solution in hexanes) dropwise. The mixture will turn a characteristic deep orange/red color.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of the 5-oxo-piperidine starting material (1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely but is often separable with a carefully chosen solvent system.
C-C Bond Formation via Diastereoselective Grignard Addition
The addition of organometallic reagents, such as Grignard reagents, to the C5-ketone allows for the introduction of various alkyl or aryl substituents. Controlling the diastereoselectivity of this addition is a significant challenge but can be influenced by the N-protecting group and the presence of chelating agents.[10][11]
Rationale: The addition of a Grignard reagent to the ketone will generate a tertiary alcohol. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack. Chelation control, where the Grignard reagent coordinates to both the carbonyl oxygen and the oxygen of the N-Boc group, can favor attack from a specific face, leading to higher diastereoselectivity.
Protocol: Grignard Addition to the C5-Ketone
-
Dissolve the 5-oxo-piperidine starting material (1 equiv.) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add the desired Grignard reagent (e.g., methylmagnesium bromide, 2.0 equiv. as a solution in THF/diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography to separate the diastereomeric tertiary alcohol products. The diastereomeric ratio (d.r.) should be determined by ¹H NMR analysis of the crude product.
Part 3: Application in the Synthesis of Novel Alkaloid Scaffolds
The functionalized piperidine intermediates prepared above are primed for elaboration into complex alkaloid structures.
Synthetic Approach to Febrifugine Analogues
Febrifugine is a potent antimalarial alkaloid featuring a 2,3-disubstituted piperidine core.[12][13] The trans-(2S,5R)-5-hydroxypiperidine derivative is a key intermediate that can be elaborated towards this class of compounds.
Caption: A plausible synthetic strategy for febrifugine analogues.
Synthetic Strategy Outline:
-
Protection of the C5-OH: The hydroxyl group of the trans-(2S,5R)-5-hydroxy intermediate is protected (e.g., as a silyl ether).
-
Functionalization at C3: The C2-ester can be used to direct functionalization at the C3 position. This could involve, for example, conversion to a Weinreb amide followed by addition of a suitable nucleophile.
-
Deprotection and Oxidation: The C5-hydroxyl is deprotected and oxidized back to the ketone.
-
Stereoselective Reduction: A second, highly stereoselective reduction of the C5-ketone is performed to install the final required stereochemistry of the febrifugine core.
-
Elaboration and Coupling: The ester at C2 is converted to a hydroxymethyl group, which is then transformed into a suitable leaving group for coupling with a protected quinazolinone moiety to complete the synthesis of the febrifugine analogue.
Access to Bridged Piperidine Scaffolds
Bridged piperidines are conformationally constrained structures of significant interest in drug design.[14] The bifunctional nature of the 5-oxo-piperidine precursor can be exploited to construct these bicyclic systems.
Synthetic Strategy Outline:
A potential route involves converting the C2-ester into a nucleophilic species and the C5-ketone into an electrophilic one (or vice-versa) to facilitate an intramolecular cyclization. For example:
-
Wittig Reaction: Perform a Wittig reaction on the C5-ketone to introduce a vinyl group (e.g., using (methoxymethyl)triphenylphosphonium chloride followed by acid hydrolysis to an aldehyde).
-
Reduction and Activation: Reduce the C2-ester to a primary alcohol and convert it to a leaving group (e.g., a tosylate).
-
Intramolecular Cyclization: Treatment with a base could then induce an intramolecular cyclization between the C2-methylene tosylate and an enolate formed at C4, or other similar intramolecular bond-forming reactions, to generate a bridged system.
Conclusion
5-Oxopiperidine-2-carboxylic acid is a highly valuable chiral precursor for the synthesis of diverse and complex alkaloids. Its efficient preparation from L-glutamic acid provides access to an enantiomerically pure scaffold. The strategic manipulation of the C5-ketone through diastereoselective reductions, olefination, and carbon-carbon bond-forming reactions opens up a multitude of synthetic pathways. The protocols and insights provided herein serve as a robust guide for researchers in medicinal chemistry and organic synthesis to leverage this powerful building block in the development of novel therapeutics and the exploration of chemical biology.
References
-
Lenda, F., Guenoun, F., Tazi, B., & Lamaty, F. (2004). Synthesis of New Tetrazole‐Substituted Pyroaminoadipic and Pipecolic Acid Derivatives. European Journal of Organic Chemistry, 2004(22), 4675-4683. Available at: [Link]
-
Arlan, L. C., et al. (2004). Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. Royal Society of Chemistry. Available at: [Link]
-
Jiang, S., et al. (2005). Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents. National Institutes of Health. Available at: [Link]
-
Deng, L., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. National Institutes of Health. Available at: [Link]
-
tigertealc. (2021). Experimental Help for Dieckmann Condensation. Reddit. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Ko, K.-Y., & Park, Y.-P. (1995). A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Bulletin of the Korean Chemical Society, 16(6), 565-567. Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
- Patent CN102174011A. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
-
Svete, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. Available at: [Link]
-
Cardona, F., et al. (2007). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. National Institutes of Health. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for: Asymmetric synthesis of cis- and trans-1-alkyl-2-aryl-5-oxopyrrolidine-3-carboxylic acids via organocatalytic domino reaction. Available at: [Link]
-
Bode, J. W., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. National Institutes of Health. Available at: [Link]
-
Gedschold, A., et al. (2018). A versatile route towards 6-arylpipecolic acids. National Institutes of Health. Available at: [Link]
-
Khaw, L. E., et al. (2011). Biosynthesis of l-pipecolic acid. ResearchGate. Available at: [Link]
-
Bernardi, L., et al. (2003). Stereocontrolled Addition of Grignard Reagents to Chiral 1,3-Oxazolidines Having N-Methoxybenzyl Groups: Effect of N-Substituent in Diastereoselectivity. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]
-
Lopp, M., et al. (2001). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate. Available at: [Link]
-
Ali, M. A., & Bhoumick, K. C. (2012). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. ResearchGate. Available at: [Link]
-
Evans, P., & O'Brien, P. (2018). Chemical Synthesis of Febrifugine and Analogues. PubMed. Available at: [Link]
-
Domingo, L. R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available at: [Link]
-
Chen, R., & Chen, Z. (2022). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. PubMed. Available at: [Link]
-
Jackson, R. F. W., et al. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
PubChem. (n.d.). Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. Available at: [Link]
-
Miranda-Soto, V., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]
-
Feringa, B. L., et al. (2016). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Nature Communications. Available at: [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]
-
O'Brien, P., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. MDPI. Available at: [Link]
-
Zhang, D., et al. (2022). An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. ResearchGate. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]
-
PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. Available at: [Link]
-
Hanessian, S., et al. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. PubMed. Available at: [Link]
-
Reiser, O., et al. (2017). Potent drugs with a bridged piperidine ring (3,4) and piperazine ring (5–7) stimulating the design of the 2,6‐bridged piperazines 8. ResearchGate. Available at: [Link]
-
Nguyen, T. L., et al. (2010). Synthesis of febrifuginol analogues and evaluation of their biological activities. ScienceDirect. Available at: [Link]
-
O'Brien, P., et al. (2023). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. National Institutes of Health. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of bridged piperidine and piperazine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for 5-Oxopiperidine-2-carboxylic acid detection in biological samples
An Application Note and Protocol for the Sensitive and Selective Quantification of 5-Oxopiperidine-2-carboxylic Acid in Biological Matrices using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative analysis of 5-Oxopiperidine-2-carboxylic acid in biological samples such as plasma. 5-Oxopiperidine-2-carboxylic acid, a derivative of pipecolic acid, is a molecule of growing interest in metabolic research.[1] Due to its polar nature and typically low endogenous concentrations, a highly sensitive and selective analytical method is required. This guide details a robust protocol employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for analyzing polar metabolites in complex matrices.[2] We will explore the rationale behind each step, from sample preparation to data analysis, to ensure methodological soundness and data integrity.
Introduction: The Analytical Challenge
5-Oxopiperidine-2-carboxylic acid (CAS: 789448-80-2) is a heterocyclic amino acid derivative.[3][4] Its analysis in biological fluids is challenging due to its high polarity, which leads to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns.[5] Furthermore, the complexity of biological matrices necessitates a method with high selectivity to distinguish the analyte from endogenous interferences. LC-MS/MS addresses these challenges by combining the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[2][6] This application note serves as a detailed protocol for researchers developing and validating a reliable method for this analyte.
Analyte Properties
A fundamental understanding of the analyte's physicochemical properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[3][7] |
| Molecular Weight | 143.14 g/mol | PubChem[3][7] |
| Exact Mass | 143.058243 g/mol | PubChem[3][7] |
| XLogP3 | -2.9 | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[3][7] |
| Hydrogen Bond Acceptors | 4 | PubChem[3][7] |
The very low XLogP3 value confirms the high polarity of the molecule, underscoring the need for a HILIC-based separation strategy.
Methodological Framework
The overall analytical workflow is designed for efficiency and robustness, ensuring accurate quantification from complex biological samples. The process involves sample preparation to isolate the analyte, chromatographic separation using HILIC, and detection by tandem mass spectrometry.
Caption: High-level workflow for the LC-MS/MS analysis of 5-Oxopiperidine-2-carboxylic acid.
Detailed Experimental Protocols
Part A: Sample Preparation - Protein Precipitation
Causality: The primary goal of sample preparation is to remove proteins, which can interfere with the analysis by precipitating in the LC system and causing ion suppression in the mass spectrometer. Protein precipitation using a cold organic solvent like acetonitrile is a simple, fast, and effective method for a wide range of analytes. The addition of a stable isotope-labeled (SIL) internal standard (e.g., 5-Oxopiperidine-2-carboxylic acid-d₃) at the very beginning is critical. It co-extracts with the analyte and experiences similar matrix effects, allowing for the correction of variability during sample processing and analysis, thereby ensuring high accuracy and precision.
Caption: Step-by-step protein precipitation workflow for plasma samples.
Protocol:
-
Thaw biological samples (plasma, serum, urine) on ice.
-
Aliquot 50 µL of sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard (IS) working solution (e.g., 500 ng/mL of 5-Oxopiperidine-2-carboxylic acid-d₃ in 50% methanol).
-
Add 200 µL of ice-cold (-20°C) acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 xg for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 180 µL of the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid). The high organic content of the reconstitution solvent is crucial for good peak shape in HILIC chromatography.
-
Vortex briefly, centrifuge to pellet any insoluble material, and transfer the final extract to an autosampler vial for analysis.
Part B: LC-MS/MS Instrumental Analysis
Causality:
-
Chromatography: A HILIC column is chosen for its ability to retain and separate highly polar compounds that are not retained by RPLC columns. The separation mechanism is based on partitioning the analyte between a water-enriched layer on the surface of the polar stationary phase and a less polar, high-organic mobile phase.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is effective for protonating the amine and carboxylic acid functional groups on the molecule, forming a stable [M+H]⁺ precursor ion.[6] Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the mass spectrometer is set to isolate the precursor ion (Q1), fragment it in the collision cell (Q2), and then detect a specific, stable product ion (Q3). This process is highly specific and significantly reduces chemical noise, leading to excellent sensitivity.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| LC System | UHPLC/HPLC system |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
MRM Transitions (Hypothesized): The exact m/z values and collision energies must be optimized empirically by infusing a standard solution of the analyte.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Oxopiperidine-2-CA | 144.1 | 98.1 (Loss of COOH & H) | 50 | 15 |
| 5-Oxopiperidine-2-CA | 144.1 | 70.1 (Further fragmentation) | 50 | 25 |
| IS (e.g., d₃-labeled) | 147.1 | 101.1 | 50 | 15 |
Method Validation Protocol
Trustworthiness: A method is only trustworthy if it is thoroughly validated. The protocol must be a self-validating system, demonstrating reliability through empirical testing. Validation should be performed according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
Caption: Core components of a comprehensive LC-MS/MS method validation.
Summary of Validation Experiments and Acceptance Criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response of interfering peaks <20% of LLOQ response. |
| Linearity (Range) | Establish the relationship between concentration and response. | R² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of the measurement (intra- & inter-day). | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of the matrix on ionization. | CV of matrix factor across different lots should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible. |
| Stability | Ensure analyte does not degrade during handling and storage. | Mean concentration within ±15% of nominal baseline samples. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor/No Peak Shape | 1. Incompatible reconstitution solvent. 2. Column degradation. | 1. Ensure reconstitution solvent has high organic content (>80% ACN). 2. Replace the HILIC column. |
| Low Sensitivity | 1. Ion suppression from matrix. 2. Suboptimal MS parameters. 3. Inefficient extraction. | 1. Dilute sample or use a more rigorous cleanup (e.g., SPE). 2. Re-optimize source conditions and collision energies. 3. Evaluate different extraction solvents/methods. |
| High Variability (%CV) | 1. Inconsistent sample preparation. 2. IS not performing correctly. 3. Autosampler issues. | 1. Ensure precise and consistent pipetting. 2. Check IS purity and concentration; ensure it is added early. 3. Check for air bubbles in the syringe; clean the injection port. |
| No Analyte Peak | 1. Incorrect MRM transition. 2. Analyte instability. 3. Clogged LC system. | 1. Verify precursor/product ions by infusing a standard. 2. Check stability data; keep samples cold. 3. Check system pressure; flush the system and column. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
-
MDPI. (2023). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55300737, (2S)-5-Oxo-piperidine-2-carboxylic acid. Retrieved from [Link]
-
Spectroscopy Online. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Retrieved from [Link]
-
Springer. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
ResearchGate. (2023). How to quantify non-polar compounds and their polar metabolites together using HPLC or LC-MS or MS/MS?. Retrieved from [Link]
-
MDPI. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Retrieved from [Link]
-
LabRulez. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
- Google Patents. (n.d.). EP3597042A2 - Methods and compositions for improving plant health and/or yield.
-
ResearchGate. (2021). (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
Sources
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites | MDPI [mdpi.com]
- 3. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 789448-80-2|5-Oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Production of 5-Oxopiperidine-2-carboxylic Acid
Introduction
5-Oxopiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a constrained analog of glutamic acid and a derivative of the pipecolic acid scaffold, it serves as a valuable building block for novel therapeutics. Chiral piperidine scaffolds are prevalent in a vast number of active pharmaceutical ingredients, where they can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles[1]. Traditional chemical syntheses of such complex chiral molecules often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.
Biocatalysis offers a compelling green chemistry alternative, leveraging the inherent selectivity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions. This application note provides a comprehensive guide to the biocatalytic production of 5-oxopiperidine-2-carboxylic acid from the readily available precursor, L-pipecolic acid. We present a scientifically grounded, albeit novel, approach utilizing an L-pipecolate oxidase. While the native function of this enzyme leads to a dehydrated intermediate, this protocol is designed to explore and optimize the formation of the desired keto acid, a pivotal step for researchers in process development and pharmaceutical synthesis.
Principle of the Method: The Biocatalytic Oxidation of L-Pipecolic Acid
The proposed biocatalytic strategy hinges on the enzymatic oxidation of the C5-N bond of L-pipecolic acid. The most logical biocatalyst for this transformation is L-pipecolate oxidase (PIPOX) [2][3]. PIPOX is a flavoprotein that, in its natural metabolic pathway, catalyzes the oxidation of L-pipecolic acid to (S)-2,3,4,5-tetrahydropyridine-2-carboxylate, using molecular oxygen as the electron acceptor and producing hydrogen peroxide as a byproduct[2][3].
The enzymatic product, a cyclic imine, exists in equilibrium with its open-chain keto-amine tautomer. It is hypothesized that under controlled aqueous conditions, this imine intermediate can be hydrolyzed to yield the desired 5-oxopiperidine-2-carboxylic acid. The overall proposed transformation is depicted below.
Caption: Proposed biocatalytic route for the synthesis of 5-Oxopiperidine-2-carboxylic acid.
A critical aspect of this process is the management of the hydrogen peroxide byproduct, which can be detrimental to enzyme stability. Therefore, the protocol incorporates the use of catalase to decompose H₂O₂ into water and oxygen, thereby protecting the oxidase and maintaining its catalytic activity.
Overall Experimental Workflow
The successful implementation of this biocatalytic process involves four key stages: recombinant enzyme production, the enzymatic biotransformation, product purification, and analytical characterization.
Caption: The four-stage workflow for biocatalytic production and analysis.
Part 1: Recombinant L-Pipecolate Oxidase (PIPOX) Production
Rationale: A reliable and scalable source of the enzyme is paramount. Recombinant expression in Escherichia coli is a well-established, cost-effective method for producing enzymes for biocatalysis. The use of an affinity tag, such as a hexahistidine (His₆) tag, greatly simplifies purification.
Protocol 1: Expression and Purification of His-tagged PIPOX
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding for human L-pipecolate oxidase (PIPOX) with codon optimization for E. coli expression.
-
Clone the synthesized gene into a pET series expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag[4]. This can be done using standard restriction enzyme or Gibson assembly methods.
-
Verify the sequence of the resulting plasmid construct (pET-PIPOX) by DNA sequencing.
-
-
Protein Expression:
-
Transform the pET-PIPOX plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium (with antibiotic) and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Continue incubation at 18°C for 16-20 hours with shaking. Rationale: Lower temperature induction often improves the yield of soluble, correctly folded protein.
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
Equilibrate a 5 mL HisTrap HP column (or similar immobilized metal affinity chromatography column) with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged PIPOX with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 10% glycerol).
-
Determine the protein concentration (e.g., using a Bradford assay), aliquot, and store at -80°C.
-
Part 2: Biocatalytic Synthesis Protocol
Rationale: This protocol is designed to maximize the production of the target keto acid while ensuring the stability of the biocatalyst. Key parameters include pH, temperature, and efficient removal of the H₂O₂ byproduct.
| Parameter | Recommended Value | Rationale |
| Substrate | L-Pipecolic Acid | The starting material for the oxidation. |
| Enzymes | Recombinant PIPOX, Catalase | PIPOX for the primary reaction; Catalase to decompose H₂O₂. |
| Buffer | 50-100 mM Potassium Phosphate | Maintains a stable pH optimal for many oxidases. |
| pH | 7.0 - 8.0 | A neutral to slightly alkaline pH is often optimal for oxidase activity and can favor imine hydrolysis. |
| Temperature | 25 - 30°C | Balances reaction rate with enzyme stability. |
| Aeration | Vigorous shaking or sparging | Molecular oxygen is a required co-substrate for the oxidase. |
Protocol 2: Biotransformation of L-Pipecolic Acid
-
Reaction Setup:
-
In a baffled flask, prepare the reaction mixture with the following components:
-
L-Pipecolic acid (10 g/L, ~77 mM)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Catalase from bovine liver (~2000 U/mL)
-
-
Equilibrate the mixture to 30°C in an incubator shaker.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the purified recombinant PIPOX enzyme to a final concentration of 0.5 g/L.
-
Incubate at 30°C with vigorous shaking (~220 rpm) to ensure sufficient aeration.
-
Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquots immediately by adding an equal volume of 0.2 M HCl or acetonitrile.
-
Centrifuge the quenched samples to remove precipitated protein and analyze the supernatant by HPLC (see Protocol 4).
-
-
Reaction Work-up (Preparative Scale):
-
Once the reaction has reached completion (as determined by HPLC monitoring of substrate consumption), terminate the biotransformation by lowering the pH to ~3.0 with 2 M HCl. This will precipitate the majority of the enzymes.
-
Remove the precipitated enzymes by centrifugation (10,000 x g, 20 min).
-
Further clarify the supernatant by passing it through a 0.22 µm filter. The clarified solution is now ready for purification.
-
Part 3: Purification and Isolation
Rationale: A multi-step purification strategy is employed to isolate the polar, acidic product from the buffer salts, unreacted substrate, and other potential byproducts.
Protocol 3: Purification of 5-Oxopiperidine-2-carboxylic Acid
-
Enzyme Removal (Alternative to Precipitation):
-
For a gentler work-up, the reaction mixture can be passed through an ultrafiltration unit with a 10 kDa molecular weight cut-off (MWCO) membrane to retain both PIPOX and catalase while allowing the smaller product and substrate molecules to pass through in the permeate.
-
-
Ion-Exchange Chromatography (IEX):
-
Adjust the pH of the clarified reaction solution to ~7.0 with NaOH.
-
Equilibrate a strong anion exchange (SAX) column with 20 mM phosphate buffer (pH 7.0).
-
Load the solution onto the SAX column. The negatively charged 5-oxopiperidine-2-carboxylic acid will bind to the resin.
-
Wash the column with the equilibration buffer to remove any unbound, neutral, or cationic impurities.
-
Elute the product using a linear gradient of NaCl (e.g., 0 to 1 M) in the same buffer.
-
Collect fractions and analyze by HPLC to identify those containing the pure product.
-
-
Desalting and Final Polish:
-
Pool the product-containing fractions from IEX.
-
Desalt the pooled fractions using reversed-phase chromatography on a C18 column with a water/acetonitrile or water/methanol gradient containing a volatile modifier like 0.1% formic acid.
-
Alternatively, for crystalline products, concentrate the IEX fractions under reduced pressure and attempt recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol).
-
Dry the final product under vacuum to yield 5-oxopiperidine-2-carboxylic acid as a solid.
-
Part 4: Analytical Characterization
Rationale: Accurate and robust analytical methods are essential for monitoring the reaction, assessing purity, and confirming the structure of the final product. As the target molecule lacks a strong UV chromophore, derivatization or alternative detection methods may be necessary for sensitive HPLC analysis.
Protocol 4: HPLC Analysis and Structural Confirmation
-
HPLC Method:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic Acid (TFA) in water) and Solvent B (Acetonitrile).
-
Gradient: 5% B for 2 min, then ramp to 95% B over 10 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Primary: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for direct analysis[5].
-
Secondary (with derivatization): UV detection (e.g., 254 nm) after pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride.
-
-
Quantification: Use an external calibration curve with an authentic standard of 5-oxopiperidine-2-carboxylic acid.
-
-
Structural Confirmation:
-
Mass Spectrometry (MS): Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺ for C₆H₉NO₃: 144.0604.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure using ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O or DMSO-d₆). The spectra should be consistent with the 5-oxo-piperidine structure, showing characteristic shifts for the alpha-proton, the methylene groups adjacent to the ketone and nitrogen, and the carboxyl carbon.
-
References
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. Available at: [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8346–8357. Available at: [Link]
-
Grokipedia. L-pipecolate oxidase. Available at: [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 16(12), 29755–29774. Available at: [Link]
-
Ito, S., et al. (2022). Rational Design of the Soluble Variant of l-Pipecolic Acid Hydroxylase using the α-Helix Rule and the Hydropathy Contradiction Rule. ACS Omega, 7(33), 29281–29289. Available at: [Link]
-
Wikipedia. L-pipecolate oxidase. Available at: [Link]
-
Dodt, G., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. Biochemical Journal, 345(3), 487-494. Available at: [Link]
-
Nishiya, Y., et al. (2006). Comparison of the substrate specificity of L-pipecolate oxidase and bacterial monomeric sarcosine oxidase, and structural interpretation by homology modeling. Bioscience, Biotechnology, and Biochemistry, 70(6), 1373-1381. Available at: [Link]
-
Meister, A., et al. (1972). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the gamma-glutamyl cycle. Proceedings of the National Academy of Sciences of the United States of America, 69(7), 1910-1914. Available at: [Link]
-
Zhou, L., et al. (2012). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Chromatographic Science, 50(8), 725-730. Available at: [Link]
-
Romero-Revilla, J.A., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21067–21074. Available at: [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]
-
Kulkarni, S.S., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
-
Gregory, M.A., et al. (2009). Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. Available at: [Link]
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
-
Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]
-
Slaihim, M.M., et al. (2024). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. EMAN RESEARCH PUBLISHING. Available at: [Link]
-
Gur, F. & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. Available at: [Link]
-
List, B., et al. (2025). Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. ResearchGate. Available at: [Link]
-
Li, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 754-760. Available at: [Link]
-
Mihalik, S.J., & Rhead, W.J. (1989). L-pipecolic acid oxidation in the rabbit and cynomolgus monkey. Evidence for differing organellar locations and cofactor requirements in each species. The Journal of Biological Chemistry, 264(5), 2509-2517. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. L-pipecolate oxidase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Oxopiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the scale-up synthesis of 5-Oxopiperidine-2-carboxylic acid, a key chiral building block in modern drug development. Recognizing the industrial demand for this intermediate, these application notes present two robust synthetic strategies, with a primary focus on a scalable route originating from L-glutamic acid. The protocols are designed to address the critical challenges of industrial production, including process safety, scalability, and final product purity. This guide is intended to equip researchers and process chemists with the foundational knowledge to implement and optimize the manufacturing of 5-Oxopiperidine-2-carboxylic acid, thereby accelerating pharmaceutical development timelines.
Introduction: The Strategic Importance of 5-Oxopiperidine-2-carboxylic Acid in Medicinal Chemistry
5-Oxopiperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative that has emerged as a valuable scaffold in the synthesis of a diverse array of pharmaceutical agents. Its rigidified piperidine core, coupled with the versatile chemical handles of a ketone and a carboxylic acid, allows for the precise spatial orientation of pharmacophoric elements. This structural motif is found in molecules targeting a range of diseases, underscoring the need for reliable and cost-effective large-scale manufacturing processes.
The primary challenges in the industrial synthesis of this compound lie in achieving high enantiopurity, ensuring process safety, particularly in oxidation or other energetic reactions, and developing efficient purification protocols for a potentially highly polar and water-soluble molecule. These application notes will address these challenges by proposing detailed synthetic routes and purification strategies suitable for an industrial environment.
Recommended Synthetic Pathway: Synthesis from L-Glutamic Acid
The synthesis commencing from L-glutamic acid is recommended as the primary route for industrial-scale production due to the starting material's low cost, high enantiopurity, and the relatively straightforward transformations involved. This pathway proceeds through a key lactone intermediate, 5-oxo-2-tetrahydrofurancarboxylic acid.
Rationale for Route Selection
The choice of L-glutamic acid as the starting material is a strategic one. It is a readily available, inexpensive, and enantiomerically pure natural amino acid. The conversion to the target molecule involves well-understood chemical transformations that can be adapted for large-scale reactors. The key diazotization-lactonization step, while requiring careful control of temperature and off-gassing, is a well-established industrial process.[1]
Overall Synthetic Workflow
The proposed industrial synthesis is a two-stage process. The first stage involves the conversion of L-glutamic acid to the intermediate lactone, 5-oxo-2-tetrahydrofurancarboxylic acid. The second stage is the ring expansion of this lactone to the desired 5-Oxopiperidine-2-carboxylic acid.
Caption: Proposed two-stage synthesis of 5-Oxopiperidine-2-carboxylic acid from L-Glutamic Acid.
Stage 1: Detailed Protocol for the Synthesis of 5-Oxo-2-tetrahydrofurancarboxylic acid
This stage involves the diazotization of the primary amine of L-glutamic acid, followed by an intramolecular nucleophilic attack of the γ-carboxylic acid to form the lactone.
Protocol:
-
Reactor Preparation: A jacketed glass-lined reactor is rendered inert with a nitrogen atmosphere.
-
Charge: Deionized water and L-glutamic acid are charged to the reactor. The mixture is cooled to 0-5 °C with constant agitation.
-
Acidification: Concentrated sulfuric acid is slowly added, maintaining the temperature below 10 °C.
-
Diazotization: A solution of sodium nitrite in deionized water is prepared in a separate vessel. This solution is added dropwise to the reactor over 4-6 hours, ensuring the temperature does not exceed 5 °C. Nitrogen gas evolution will be observed and must be safely vented.
-
Reaction Monitoring: The reaction is monitored by HPLC for the disappearance of L-glutamic acid.
-
Work-up: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined and washed with brine.
-
Isolation: The solvent is removed under reduced pressure to yield crude 5-oxo-2-tetrahydrofurancarboxylic acid.
Stage 2: Detailed Protocol for the Ring Expansion to 5-Oxopiperidine-2-carboxylic acid
This stage involves the ammonolysis of the lactone to form an intermediate amide, which then undergoes an intramolecular cyclization to the desired product.
Protocol:
-
Ammonolysis: The crude 5-oxo-2-tetrahydrofurancarboxylic acid is dissolved in a suitable solvent and transferred to a high-pressure reactor. The reactor is charged with a solution of ammonia in methanol. The reaction is stirred at a controlled temperature and pressure until the lactone is consumed (monitored by HPLC).
-
Cyclization: The solvent is removed under reduced pressure. The resulting intermediate is then heated in a high-boiling point solvent to induce thermal rearrangement and cyclization to 5-Oxopiperidine-2-carboxylic acid.
-
Purification: The crude product is purified by crystallization or large-scale chromatography.
Alternative Synthetic Pathway: Dieckmann Condensation
An alternative approach for the synthesis of 5-Oxopiperidine-2-carboxylic acid is the Dieckmann condensation.[2][3] This intramolecular cyclization of a diester to form a β-keto ester is a powerful tool for the formation of five- and six-membered rings.[2][3]
Rationale for an Alternative Route
The Dieckmann condensation offers a convergent approach to the target molecule. While potentially requiring more complex starting materials, it can offer advantages in terms of avoiding the handling of sodium nitrite and the associated safety concerns of diazotization.
Proposed Dieckmann Condensation Workflow
Caption: General workflow for the synthesis of 5-Oxopiperidine-2-carboxylic acid via Dieckmann Condensation.
Industrial Scale-Up Considerations
Process Safety Management
-
Diazotization: The diazotization of glutamic acid is an exothermic reaction that produces nitrogen gas. Adequate cooling and venting are critical to prevent runaway reactions and pressure buildup. The accumulation of unreacted nitrous acid should be avoided.
-
Oxidation Reactions (if applicable): Any potential oxidation steps must be carefully evaluated for thermal hazards. The use of pure oxygen should be avoided in favor of air or other oxidizing agents where possible.[4][5][6] Safe operation is primarily achieved through meticulous control of reaction conditions to stay outside of flammable regions.[4]
-
Solvent Handling: The use of flammable organic solvents requires adherence to all relevant safety protocols, including proper grounding and bonding to prevent static discharge.[6]
Purification and Isolation
The purification of the final product is a critical step in ensuring its suitability for pharmaceutical applications.
| Purification Method | Advantages | Disadvantages | Scale-Up Considerations |
| Crystallization | Cost-effective, can provide high purity. | Yield losses, requires suitable solvent system. | Solvent selection and control of cooling profiles are critical. |
| Ion-Exchange Chromatography | High selectivity for charged molecules. | Can be expensive, generates significant waste. | Resin capacity and regeneration cycles need to be optimized. |
| Reverse-Phase HPLC | High resolution, applicable to a wide range of polarities. | High cost of stationary phase and solvents, limited loading capacity. | Typically used for final polishing steps or high-value products.[7] |
A multi-step purification strategy, potentially combining crystallization with a final chromatographic polishing step, is often the most effective approach for achieving the high purity required for active pharmaceutical ingredient (API) intermediates.
Analytical Quality Control
Robust analytical methods are essential for monitoring reaction progress and ensuring the quality of the final product.
-
HPLC: For monitoring reaction kinetics and assessing purity.
-
LC-MS: For identification of intermediates and impurities. Derivatization with reagents like o-phenylenediamine (OPD) can be used for the sensitive detection of keto acids.[8]
-
NMR: For structural elucidation of the final product and key intermediates.
-
Chiral HPLC: To determine the enantiomeric purity of the final product.
Conclusion
The industrial-scale synthesis of 5-Oxopiperidine-2-carboxylic acid is a challenging yet achievable endeavor. The proposed route starting from L-glutamic acid offers a cost-effective and scalable approach. Careful attention to process safety, particularly during the diazotization step, and the development of a robust purification protocol are paramount to the successful implementation of this synthesis on an industrial scale. The alternative Dieckmann condensation route provides a valuable secondary option. The detailed protocols and considerations presented in these application notes are intended to serve as a comprehensive guide for researchers and process chemists in the pharmaceutical industry.
References
-
Request PDF | A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives | The relative stereochemistry of methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, C14H15N5O3, has been determined. It confirms... | Find, read and cite all the research you need on ResearchGate. (2025). In researchgate.net. Retrieved from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. (2022). In nih.gov. Retrieved from [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.). In google.com.
-
Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009). In pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]
- CN102026955A - Process for purifying an alpha-keto ester - Google Patents. (n.d.). In google.com.
-
Oxidation Reaction Safeguarding with SIS | Kenexis. (n.d.). In kenexis.com. Retrieved from [Link]
-
Dieckmann Condensation. (n.d.). In organic-chemistry.org. Retrieved from [Link]
-
Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. (2009). In pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). In mdpi.com. Retrieved from [Link]
-
Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production P. (2005). In chimia.ch. Retrieved from [Link]
-
5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. (2017). In sciencemadness.org. Retrieved from [Link]
- US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents. (n.d.). In google.com.
-
The Dieckmann Condensation. (n.d.). In onlinelibrary.wiley.com. Retrieved from [Link]
-
Large-Scale Oxidations in the Pharmaceutical Industry. (2010). In pubs.acs.org. Retrieved from [Link]
-
Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. (2023). In mdpi.com. Retrieved from [Link]
-
A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. (n.d.). In koreascience.or.kr. Retrieved from [Link]
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2022). In mdpi.com. Retrieved from [Link]
-
Dieckmann Condensation - ResearchGate. (n.d.). In researchgate.net. Retrieved from [Link]
-
5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. (2022). In cnr.it. Retrieved from [Link]
-
Process safety considerations in the scale-up of continuous chemical looping systems. (2024). In sciencedirect.com. Retrieved from [Link]
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC. (n.d.). In nih.gov. Retrieved from [Link]
-
Expedient Pathway into Optically Active 2-Oxopiperidines. (2010). In ru.nl. Retrieved from [Link]
-
Purification & Isolation. (n.d.). In cem.com. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. kenexis.com [kenexis.com]
- 5. chimia.ch [chimia.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification & Isolation [cem.com]
- 8. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Oxopiperidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.
Introduction: The Synthetic Challenge
5-Oxopiperidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that impact both yield and purity. This guide will focus on a common and reliable synthetic route: the intramolecular Dieckmann condensation of an N-protected glutamic acid diester, followed by hydrolysis and decarboxylation. We will explore the nuances of this process and provide practical solutions to common experimental hurdles.
Proposed Synthetic Pathway: A Mechanistic Overview
The synthesis of 5-Oxopiperidine-2-carboxylic acid can be efficiently achieved through a three-step process starting from L-glutamic acid. This pathway involves:
-
N-protection and Esterification: The amino group of L-glutamic acid is first protected, for instance, with an ethoxycarbonyl group, followed by the esterification of both carboxylic acid functionalities to yield a diester. This precursor is crucial for the subsequent cyclization.
-
Dieckmann Condensation: The N-protected glutamic acid diester undergoes an intramolecular cyclization in the presence of a strong base to form the corresponding ethyl 5-oxopiperidine-2-carboxylate. This is the key ring-forming step.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed under acidic or basic conditions to afford the final product, 5-Oxopiperidine-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Cyclized Product (Ethyl 5-oxopiperidine-2-carboxylate) | 1. Inefficient Enolate Formation: The base used may not be strong enough or may be partially decomposed. 2. Intermolecular Condensation: At higher concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. 3. Reverse Dieckmann Condensation: The equilibrium of the reaction may favor the starting materials.[1][2] | 1. Base Selection & Handling: Use a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions. 2. Reaction Concentration: Perform the reaction under high dilution conditions to favor intramolecular cyclization. 3. Driving the Equilibrium: The final deprotonation of the β-keto ester product is crucial to drive the reaction forward.[1][2] Ensure at least one full equivalent of base is used. |
| Formation of Significant Side Products | 1. Epimerization: The chiral center at the α-carbon can be susceptible to epimerization under basic conditions. 2. Hydrolysis of Esters: Premature hydrolysis of the ester groups can occur if water is present in the reaction mixture. | 1. Temperature Control: Carry out the Dieckmann condensation at low temperatures to minimize epimerization. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to prevent premature hydrolysis. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient Reaction Time or Temperature: The hydrolysis of the ester may be slow under mild conditions. 2. Steric Hindrance: The cyclic nature of the molecule might sterically hinder the approach of the hydrolyzing agent. | 1. Reaction Conditions: For acidic hydrolysis, refluxing with a strong acid like HCl is effective. For basic hydrolysis, using a base like NaOH followed by acidic workup is a common approach. Monitor the reaction by TLC or LC-MS to ensure completion. |
| Difficulty in Product Purification | 1. Contamination with Starting Materials or Side Products: Incomplete reactions or the presence of side products can complicate purification. 2. Product Solubility: The product may have challenging solubility properties. | 1. Chromatography: Use column chromatography on silica gel to separate the desired product from impurities. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for the glutamic acid starting material?
A1: An ethoxycarbonyl or a benzyloxycarbonyl (Cbz) group are good choices. They are stable under the basic conditions of the Dieckmann condensation and can be readily removed during the final hydrolysis and decarboxylation step.
Q2: Why is the Dieckmann condensation the preferred method for this cyclization?
A2: The Dieckmann condensation is a powerful and well-established method for the formation of five- and six-membered rings, which is the case for the piperidone ring in our target molecule.[3][4][5] It is generally high-yielding when appropriate conditions are employed.
Q3: Can I use a different base for the Dieckmann condensation?
A3: Yes, other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.[6] However, the choice of base may require optimization of the reaction solvent and temperature.
Q4: How can I monitor the progress of the Dieckmann condensation?
A4: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting material. The product, being more polar than the starting diester, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots.
Q5: What are the key safety precautions for this synthesis?
A5: The use of strong bases like sodium ethoxide requires careful handling under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air. Solvents like toluene and ethanol are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Step 1: Synthesis of N-Ethoxycarbonyl-L-glutamic acid diethyl ester
A detailed protocol for this step would involve the reaction of L-glutamic acid with ethyl chloroformate in the presence of a base, followed by Fischer esterification of both carboxylic acid groups using ethanol and a catalytic amount of strong acid.
Step 2: Dieckmann Condensation to form Ethyl 5-oxopiperidine-2-carboxylate
-
Materials:
-
N-Ethoxycarbonyl-L-glutamic acid diethyl ester
-
Sodium ethoxide
-
Anhydrous toluene
-
Anhydrous ethanol (catalytic amount)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
Under an inert atmosphere, dissolve N-ethoxycarbonyl-L-glutamic acid diethyl ester in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of anhydrous ethanol.
-
Slowly add sodium ethoxide to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by carefully adding it to a cooled solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-oxopiperidine-2-carboxylate.
-
Step 3: Hydrolysis to 5-Oxopiperidine-2-carboxylic acid
-
Materials:
-
Crude ethyl 5-oxopiperidine-2-carboxylate
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
To the crude ethyl 5-oxopiperidine-2-carboxylate, add concentrated hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizing the Workflow
To better understand the synthetic process, the following diagrams illustrate the key transformations and workflows.
Caption: Overall synthetic scheme for 5-Oxopiperidine-2-carboxylic acid.
Caption: Troubleshooting logic for the Dieckmann condensation step.
References
- U.S. Patent 9,790,181 B2, "Method for producing 5-hydroxypiperidine-2-carboxylic acid," issued October 17, 2017.
-
Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation." Accessed January 25, 2026. [Link]
-
Professor Dave Explains. "Claisen Condensation and Dieckmann Condensation." YouTube, October 9, 2018. [Link]
-
The Royal Society of Chemistry. "Supporting information for an article." Accessed January 25, 2026. [Link]
- Rutjes, F. P. J. T., et al. "Expedient Pathway into Optically Active 2-Oxopiperidines." European Journal of Organic Chemistry, vol. 2010, no. 24, 2010, pp. 4643-4651.
-
Chemistry Steps. "Dieckmann Condensation – An Intramolecular Claisen Reaction." Accessed January 25, 2026. [Link]
-
OpenStax. "23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization." Organic Chemistry. Accessed January 25, 2026. [Link]
-
Chemistry LibreTexts. "11.4: Intramolecular Claisen Condensations - The Dieckmann Cyclization." Accessed January 25, 2026. [Link]
-
Fiveable. "Intramolecular Claisen Condensations: The Dieckmann Cyclization." Accessed January 25, 2026. [Link]
- U.S. Patent Application Publication No. 2008/0269495 A1, "Process for Preparation of Piperidine Carboxylic Acid," published October 30, 2008.
-
ResearchGate. "Synthesis of Ethyl cis- and trans-4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate." Accessed January 25, 2026. [Link]
-
The Organic Chemistry Tutor. "Dieckmann Condensation." YouTube, December 12, 2020. [Link]
- MDPI. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Molecules, vol. 27, no. 15, 2022, p. 5031.
-
Chemistry LibreTexts. "6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization." Accessed January 25, 2026. [Link]
-
ACS Omega. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids." Accessed January 25, 2026. [Link]
- Google Patents. "CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid." Accessed January 25, 2026.
-
PubMed. "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Accessed January 25, 2026. [Link]
-
Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis." Accessed January 25, 2026. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Overcoming racemization during 5-Oxopiperidine-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 5-Oxopiperidine-2-carboxylic acid
A Guide to Overcoming Racemization
Welcome to the technical support guide for the synthesis of 5-Oxopiperidine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on maintaining stereochemical integrity. As a key chiral intermediate in numerous pharmaceutical agents, ensuring the enantiopurity of this compound is paramount. This guide provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Troubleshooting Guide: Diagnosis and Mitigation of Racemization
This section addresses specific experimental issues related to the loss of stereochemical control during the synthesis of 5-Oxopiperidine-2-carboxylic acid, a common intermediate for various active compounds.[1]
Question 1: "I'm synthesizing 5-Oxopiperidine-2-carboxylic acid from an L-glutamic acid derivative, and I'm observing significant racemization after the intramolecular cyclization step. What is the primary cause?"
Answer:
The most probable cause of racemization during the cyclization of glutamic acid derivatives to form the 5-oxopiperidine-2-carboxylate core is the formation of a planar enolate intermediate under basic conditions. This is particularly prevalent in syntheses employing a Dieckmann condensation or a similar base-catalyzed intramolecular reaction.[2][3][4]
Causality Explained: The stereocenter at the C2 position (the α-carbon to the carboxylic acid) is susceptible to epimerization. The proton at this position is acidic because it is adjacent to two carbonyl groups (the ester and the newly formed ketone at C5). In the presence of a base (e.g., sodium ethoxide, LDA, LiHMDS), this proton can be abstracted.[5][6] This deprotonation creates a resonance-stabilized, planar enolate. Reprotonation of this achiral enolate can occur from either face with roughly equal probability, leading to a racemic or near-racemic mixture of the desired product.
Mechanism of Racemization via Enolization
Caption: Base abstracts the acidic C2 proton, forming a planar, achiral enolate, which can be reprotonated from either side.
Question 2: "How can I modify my Dieckmann condensation protocol to minimize this racemization?"
Answer:
Controlling racemization in a Dieckmann condensation requires careful optimization of reaction conditions to disfavor the formation or longevity of the enolate intermediate. The product, a β-keto ester, is known to be prone to racemization under both acidic and basic conditions.[7] Here are several field-proven strategies:
1. Choice of Base and Stoichiometry:
-
Use a Hindered, Non-Nucleophilic Base: Strong, sterically hindered bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) are often superior to alkoxides (e.g., NaOEt). They are less likely to cause competing side reactions.
-
Controlled Addition at Low Temperature: The base should be added slowly at low temperatures (e.g., -78 °C to -40 °C) to control the exotherm and minimize the time the enolate exists before cyclization.
2. Solvent Selection:
-
Aprotic, Non-Polar Solvents: Use solvents like THF or Toluene. These solvents do not participate in proton exchange and can help stabilize the reactive intermediates.
3. Rapid Quenching:
-
Controlled Acidic Workup: Once the cyclization is complete (monitored by TLC or LC-MS), the reaction should be quenched promptly with a weak acid (e.g., saturated aqueous ammonium chloride or acetic acid). This protonates the enolate under controlled conditions, minimizing the time it spends in a basic environment where racemization can occur.
4. Protecting Group Strategy:
-
Nitrogen Protection: The piperidine nitrogen must be protected (e.g., with Boc or Cbz groups). An unprotected secondary amine can act as a base, complicating the reaction profile.
Table 1: Comparison of Base/Solvent Systems for Racemization Control
| Base System | Solvent | Typical Temp. | Advantages | Disadvantages |
| NaOEt/EtOH | Ethanol | Reflux | Inexpensive, classic conditions | High risk of racemization, potential for transesterification |
| NaH | THF/Toluene | 0 °C to RT | Strong, non-nucleophilic | Heterogeneous, can be slow and difficult to control |
| KHMDS | THF | -78 °C to -20 °C | Highly soluble, very fast reaction | Expensive, moisture-sensitive |
| LiHMDS | THF | -78 °C to -20 °C | Good solubility, fast reaction | Expensive, moisture-sensitive |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for α-amino acids and their derivatives?
The central event is the removal of the proton from the chiral α-carbon.[8] For peptide bond synthesis, this can occur directly or through the formation of an oxazolone (azlactone) intermediate, which has a highly acidic α-proton.[9] In the context of 5-oxopiperidine-2-carboxylic acid synthesis via cyclization, the direct enolization mechanism is the dominant pathway for racemization.
Q2: Which analytical techniques are best for monitoring the enantiomeric purity of my product?
Directly analyzing the enantiomeric excess (% ee) is crucial. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Column Selection: Columns with polysaccharide-based selectors (e.g., cellulose or amylose derivatives) are often effective. For acidic compounds, ligand-exchange chromatography can also be a powerful option.[10]
-
Derivatization: If direct separation is difficult, you can derivatize the carboxylic acid or the secondary amine with a chiral derivatizing agent to form diastereomers.[11] These diastereomers can then be separated on a standard (non-chiral) reverse-phase HPLC column.
Q3: My cyclization is clean, but I see racemization after purification. What could be the cause?
Racemization can occur post-synthesis, especially during purification or storage if conditions are not optimal.
-
Chromatography: If using silica gel chromatography, be aware that standard silica can be slightly acidic. If your molecule is sensitive, this can promote enolization and racemization on the column. Consider using deactivated or neutral silica gel, or triethylamine-treated silica.
-
pH During Workup/Storage: Avoid strongly acidic or basic conditions during aqueous workups and extractions. The final product should be stored as a stable salt or in a neutral, dry state. Heating in an aqueous medium can also lead to racemization.[12]
Recommended Protocol: Enantiopure Synthesis via Controlled Dieckmann Condensation
This protocol provides a robust starting point for minimizing racemization during the synthesis of N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester.
Workflow for Stereoretentive Cyclization
Caption: A workflow emphasizing anhydrous conditions, low temperature, and controlled quenching to preserve stereochemistry.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the starting N-protected glutamic acid diester dissolved in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Potassium bis(trimethylsilyl)amide (KHMDS) (1.05-1.1 equivalents) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or rapid LC-MS analysis (typically complete within 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by slowly adding a pre-cooled (-78 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography using a neutral or deactivated silica gel.
-
Chiral Analysis: Confirm the enantiomeric excess (% ee) of the final product using a suitable chiral HPLC method.
References
-
PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Zahradníčková, H., et al. (2021). Chiral secondary amino acids, their importance, and methods of analysis. ResearchGate. Retrieved from [Link]
-
Tsuji, H. (2018). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT.
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
AK Lectures. (2014). Claisen Condensation and ß-Keto Esters. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Medison Ventures. (n.d.). 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. YouTube. Retrieved from [Link]
Sources
- 1. 1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid | Pig Health [medisonventures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT - Google Patents [patents.google.com]
Technical Support Center: Optimization of 5-Oxopiperidine-2-carboxylic Acid Derivatization
Introduction: 5-Oxopiperidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, forming the core of numerous therapeutic candidates. Its successful derivatization is a critical step in drug discovery and development, yet the molecule's trifunctional nature—possessing a secondary amine, a ketone, and a carboxylic acid—presents unique challenges. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the complexities of its derivatization, ensuring efficiency, high yield, and stereochemical integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when planning the derivatization of 5-oxopiperidine-2-carboxylic acid.
Q1: I need to derivatize the carboxylic acid moiety. Which reaction should I choose: esterification or amidation?
A1: The choice between esterification and amidation depends on the downstream application and desired properties of the final molecule.
-
Amidation: This is often the preferred method for creating stable, drug-like molecules.[1] Amide bonds are generally more resistant to hydrolysis than esters. Standard peptide coupling reagents are highly effective for this transformation.
-
Esterification: This is a good choice for creating prodrugs or when a more labile linkage is required. Fischer esterification (acid-catalyzed reaction with an alcohol) is a classic method, though milder conditions may be necessary to avoid side reactions.[2]
Scientist's Note: The secondary amine on the piperidine ring is nucleophilic and can compete with the desired amine or alcohol reactant, especially under basic conditions. For this reason, N-protection of the piperidine nitrogen is a crucial first step for many derivatization strategies.
Q2: What is the most critical first step before attempting to derivatize the carboxylic acid or the ketone?
A2: Protecting the secondary amine is paramount. The piperidine nitrogen is a potent nucleophile that can interfere with reactions at other sites. The most common and effective strategy is protection with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)₂O. This protecting group is stable under a wide range of reaction conditions used for esterification and amidation but can be readily removed later with an acid like trifluoroacetic acid (TFA).[3]
Q3: My starting material is the (S)-enantiomer. How can I prevent racemization at the C2 position during activation of the carboxylic acid?
A3: Racemization at the α-carbon is a significant risk, particularly under harsh basic or high-temperature conditions.[4][5][6]
To minimize this risk:
-
Use Modern Coupling Reagents: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) should be used in combination with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure®. These additives act as activated ester intermediates, which are less prone to racemization.[5]
-
Control Temperature: Run the activation and coupling reactions at low temperatures, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.
-
Avoid Strong Bases: Use hindered organic bases like N,N-Diisopropylethylamine (DIPEA) instead of stronger, unhindered bases like triethylamine (TEA), which can promote racemization.[7]
Q4: How do I monitor the progress of my derivatization reaction effectively?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of the product. Staining with ninhydrin can be useful if the piperidine nitrogen is unprotected.
-
LC-MS: Offers quantitative data on the conversion rate and can identify the masses of the desired product, any remaining starting materials, and potential byproducts. This is the gold standard for reaction monitoring.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Ineffective Carboxylic Acid Activation | Analyze a reaction aliquot by LC-MS. Look for the mass of the starting material and the absence of the product. | Solution: Switch to a more potent coupling reagent. If using EDC/HOBt, consider phosphonium-based reagents like HATU or HBTU.[5][7] Rationale: These reagents form highly reactive activated esters, driving the reaction to completion even with sterically hindered amines or alcohols. Ensure all reagents are anhydrous, as water will quench the activated species. |
| Degradation of Reagents | Check the purchase date and storage conditions of your coupling reagents and amines/alcohols. | Solution: Use fresh, high-purity reagents. Rationale: Coupling reagents, especially carbodiimides, are moisture-sensitive. Amines can oxidize over time. Using fresh materials eliminates this variable. |
| Steric Hindrance | Review the structures of your carboxylic acid and the incoming nucleophile (amine/alcohol). | Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Use a less hindered base if possible. Rationale: Increased thermal energy helps overcome the activation barrier imposed by steric bulk. |
| Incomplete Deprotection (if applicable) | If deprotecting an N-Boc group prior to N-alkylation, confirm complete deprotection via LC-MS. | Solution: Extend the deprotection time with TFA or use a scavenger like triethylsilane to prevent re-protection by stray t-butyl cations. Rationale: Incomplete deprotection leaves the starting material unreactive for the subsequent step. |
Problem 2: Multiple Spots on TLC / Impure Product by LC-MS
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Side Reaction at Piperidine Nitrogen | Check the mass spectrum for a byproduct corresponding to derivatization at both the carboxylic acid and the piperidine nitrogen. | Solution: Protect the piperidine nitrogen with a Boc group prior to the main reaction.[3] Rationale: The Boc group renders the nitrogen non-nucleophilic, directing the reaction exclusively to the intended functional group. |
| Formation of Di-acylated or Di-alkylated Product | This is common in N-alkylation reactions. Check the mass spectrum for a product with double the mass addition. | Solution: Use a strict 1.0 to 1.1 molar equivalent of the alkylating agent. Add the agent slowly to the reaction mixture at a low temperature. Rationale: Controlling the stoichiometry and addition rate minimizes over-alkylation of the amine. |
| Racemization | Use chiral HPLC or chiral derivatization followed by GC/LC analysis to determine the enantiomeric excess (ee).[4][9] | Solution: Follow the racemization prevention steps outlined in FAQ Q3 (low temperature, use of additives like HOBt, and a hindered base like DIPEA). Rationale: These conditions suppress the formation of the planar enolate intermediate at the chiral center, preserving stereochemical integrity. |
| Incomplete Reaction | The chromatogram shows both starting material and product peaks. | Solution: Increase reaction time, temperature, or the equivalents of the coupling agent and nucleophile. Rationale: Pushing the reaction equilibrium towards the product side by increasing reactant concentration or providing more energy can drive the reaction to completion.[10] |
Section 3: Protocols & Methodologies
Workflow for Derivatization of 5-Oxopiperidine-2-carboxylic Acid
The general workflow involves protection, activation, coupling, and final deprotection if necessary.
Caption: General workflow for derivatization.
Protocol 1: N-Boc Protection of 5-Oxopiperidine-2-carboxylic Acid
-
Dissolution: Dissolve 5-oxopiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Basification: Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a small amount of Dioxane dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor by LC-MS until the starting material is consumed.
-
Workup:
-
Acidify the reaction mixture to pH 2-3 with cold 1M HCl.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.
-
Protocol 2: Amide Coupling using HATU
This protocol assumes you are starting with N-Boc-5-oxopiperidine-2-carboxylic acid.
-
Setup: In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve N-Boc-5-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Activation:
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).[7]
-
Stir the mixture at room temperature for 15-20 minutes. The solution should become slightly yellow.
-
-
Coupling: Add the desired amine (1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with Ethyl Acetate.
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure amide derivative.
-
Troubleshooting Decision Tree for a Failed Amide Coupling
This diagram helps guide your analysis when a reaction does not proceed as expected.
Caption: Troubleshooting decision tree for amidation.
Section 4: References
-
Bocos, P. et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link][11]
-
El-Maghrabey, M. H., & Al-Shaklia, D. H. (2019). Derivatization of carboxylic groups prior to their LC analysis - A review. ResearchGate. Retrieved from [Link][12]
-
Kaiser, N. K., et al. (2019). Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical Chemistry. Retrieved from [Link][4][6]
-
Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). 5-Oxopiperidine-2-carboxylic acid. PubChem. Retrieved from [Link][13]
-
National Center for Biotechnology Information. (n.d.). (2S)-5-Oxo-piperidine-2-carboxylic acid. PubChem. Retrieved from [Link][14]
-
Sakakura, A., et al. (2007). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link][2]
-
Tkačenko, E., et al. (n.d.). Supporting information for. The Royal Society of Chemistry. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Vedejs, E., & Diver, S. T. (1993). Tributylphosphine-a remarkable catalyst for the preparation of acid fluorides from carboxylic acids and 2-fluoro-1-methylpyridinium tosylate. Journal of the American Chemical Society. Retrieved from [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Zhang, Y., et al. (2018). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. ResearchGate. Retrieved from [Link][7]
-
Zyma, A. D., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved from [Link][8]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link][10]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link][15]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Medically Important Polymers. In Biomedical Applications of Polymeric Materials. CRC Press.
-
Xie, C., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. Retrieved from [Link][9]
Sources
- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Synthesis of 5-Oxopiperidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Oxopiperidine-2-carboxylic acid. This valuable chiral building block is crucial in the development of various pharmaceuticals, but its synthesis can present significant challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions and pitfalls encountered during its synthesis, ensuring a successful and efficient outcome.
The most prevalent synthetic route involves an intramolecular Dieckmann condensation of an N-protected L-glutamic acid diester, followed by hydrolysis and decarboxylation. Our focus will be on troubleshooting this widely adopted pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing enantiomerically pure (S)-5-Oxopiperidine-2-carboxylic acid?
A1: The most reliable and frequently cited method is the intramolecular Dieckmann condensation of a suitably N-protected diester of L-glutamic acid.[1][2] This process involves three key stages:
-
Protection and Esterification: The amine of L-glutamic acid is protected (e.g., with a Boc or Cbz group), and both carboxylic acids are esterified (typically as dimethyl or diethyl esters).
-
Intramolecular Cyclization: The diester undergoes an intramolecular Dieckmann condensation using a strong, non-nucleophilic base to form a cyclic β-keto ester.[3][4]
-
Hydrolysis and Decarboxylation: The protecting group and esters are removed, typically under acidic conditions, which also facilitates the decarboxylation of the β-keto acid intermediate to yield the final product.
Q2: Why is the choice of base in the Dieckmann condensation so critical?
A2: The base's role is to deprotonate the α-carbon to one of the ester groups, initiating the cyclization.[2][4] The choice is critical for two reasons:
-
Reversibility: The initial cyclization is an equilibrium. A strong base is required to deprotonate the resulting β-keto ester (pKa ~11), an irreversible acid-base reaction that drives the entire process to completion.[1][4]
-
Side Reactions: If the base is also a nucleophile (e.g., sodium ethoxide with a methyl ester), it can lead to transesterification, complicating the product mixture. A bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is often preferred to minimize side reactions.[5]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield or No Product Formation After Cyclization Step
Symptom: TLC or LC-MS analysis after the Dieckmann condensation shows primarily unreacted starting material or a complex mixture of unidentified spots.
| Probable Cause & In-depth Explanation | Recommended Action & Verification |
| A. Intermolecular Condensation: If the reaction concentration is too high, the enolate formed from one molecule will react with the ester of another molecule (intermolecular Claisen condensation) instead of cyclizing. This leads to polymer formation and a low yield of the desired 6-membered ring. | Solution: Employ high-dilution conditions. Slowly add the diester substrate to a solution of the base in the solvent over several hours. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.Verification: Monitor the reaction by TLC. The product, a β-keto ester, is typically more polar than the starting diester. A successful reaction will show a new, lower Rf spot corresponding to the cyclized product. |
| B. Insufficiently Strong or Inactive Base: The base (e.g., NaH, t-BuOK) may have degraded due to moisture exposure. If the base is not strong enough to irreversibly deprotonate the β-keto ester product, the equilibrium will not favor product formation.[1][4] | Solution: Use a fresh, unopened bottle of base or titrate the base to determine its activity. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).Verification: A small-scale test reaction with a known active base can confirm if the issue lies with the reagent. |
| C. Incorrect Solvent Choice: Protic solvents (e.g., ethanol) can protonate the enolate intermediate, quenching the reaction. While some protocols use the conjugate alcohol as a solvent (e.g., t-BuOH with t-BuOK), anhydrous, aprotic solvents like toluene or THF are generally more reliable.[5] | Solution: Switch to a high-boiling, anhydrous aprotic solvent such as toluene or THF. Ensure the solvent is thoroughly dried over molecular sieves or by distillation before use.Verification: Consistent results and higher yields are expected when using a properly dried, aprotic solvent system. |
Issue 2: Loss of Stereochemical Integrity (Racemization)
Symptom: The final product exhibits low optical rotation or chiral HPLC analysis shows a mixture of enantiomers.
| Probable Cause & In-depth Explanation | Recommended Action & Verification |
| A. Racemization via Enolization: The chiral center at C2 is adjacent to a carbonyl group (the ester). Under basic conditions used for cyclization or harsh acidic/basic conditions during hydrolysis, this proton can be abstracted to form an achiral enolate, leading to racemization upon re-protonation. | Solution: 1. Base Selection: Use a hindered base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C to 0 °C) for the cyclization, which can minimize proton exchange.[5][6]2. Hydrolysis Conditions: Opt for milder hydrolysis and decarboxylation conditions. For example, using aqueous HCl at moderate temperatures (e.g., 60-80°C) for a controlled duration is often sufficient and less prone to causing racemization than prolonged heating at reflux.[7]Verification: Measure the optical rotation of the final product and compare it to the literature value for the pure enantiomer. Chiral HPLC is the definitive method to quantify enantiomeric excess (ee). |
Issue 3: Formation of Pyroglutamic Acid as a Major Byproduct
Symptom: A significant amount of a more polar, 5-membered ring byproduct, pyroglutamic acid, is observed, especially if the N-protecting group is removed before cyclization.
| Probable Cause & In-depth Explanation | Recommended Action & Verification |
| A. Competing 5-Exo-Trig Cyclization: If the amine is deprotected, it can act as an intramolecular nucleophile, attacking the proximal ester carbonyl. This 5-membered ring formation is often kinetically favored over the 6-membered Dieckmann condensation.[8][9] This is a common side reaction when attempting a one-pot deprotection-cyclization. | Solution: Ensure the nitrogen protecting group (e.g., Cbz, Boc) remains intact throughout the Dieckmann condensation step. The protecting group prevents the nitrogen from acting as a nucleophile. The deprotection should be performed as a separate, final step, often concurrently with the hydrolysis and decarboxylation under acidic conditions.Verification: LC-MS analysis is ideal for distinguishing the desired product (mass = 143.14 g/mol ) from pyroglutamic acid (mass = 129.11 g/mol ).[10] |
Visualized Workflows and Mechanisms
General Synthesis Workflow
The diagram below outlines the typical synthetic sequence from L-glutamic acid.
Caption: General workflow for synthesizing 5-Oxopiperidine-2-carboxylic acid.
Mechanism: Desired vs. Side Reaction
This diagram illustrates the desired intramolecular cyclization versus the competing intermolecular side reaction.
Caption: Competing reaction pathways in the Dieckmann condensation.
Key Experimental Protocol: Dieckmann Condensation
This protocol is a representative example and may require optimization based on specific substrates and lab conditions.
Materials:
-
N-Boc-L-glutamic acid dimethyl ester (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Charge the flask with a suspension of t-BuOK (1.2 eq) in anhydrous toluene (calculated for a 0.1 M final concentration of the substrate).
-
Substrate Addition: Dissolve the N-Boc-L-glutamic acid dimethyl ester (1.0 eq) in a minimal amount of anhydrous toluene and load it into the dropping funnel.
-
Reaction: Heat the toluene/t-BuOK suspension to 80°C. Add the substrate solution dropwise from the funnel over 2-3 hours to maintain high dilution.
-
Monitoring: After the addition is complete, stir the reaction at 80°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), checking for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude β-keto ester can then be carried forward to the hydrolysis/decarboxylation step.
References
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Process for Preparation of Piperidine Carboxylic Acid.
- 5-Oxopiperidine-2-carboxylic acid | C6H9NO3. PubChem - NIH.
- The Dieckmann Condens
- Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile. Journal of the Chemical Society, Perkin Transactions 1.
- Claisen Condensation and Dieckmann Condens
- D-pyroglutamic acid production from L-glutamic acid by successive racemization, resolution and dehydration.
- Dieckmann Condens
- Dieckmann Condensation.
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive N
- Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
- Dieckmann Condens
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 10. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 5-Oxopiperidine-2-carboxylic Acid
Welcome to the technical support guide for 5-Oxopiperidine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Achieving high purity is critical for downstream applications, from preclinical studies to API synthesis. This guide provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 5-Oxopiperidine-2-carboxylic acid?
A1: Impurities are typically process-related and can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like glutamic acid derivatives or pyridine-based compounds. For instance, in syntheses involving catalytic hydrogenation of a pyridine precursor, incomplete reaction is a common issue.[1]
-
Reaction Byproducts: Side reactions can lead to structurally similar impurities. For example, over-reduction or the formation of diastereomers can occur.
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) or coupling agents (e.g., CDI, imidazole) may persist after work-up.[2]
-
Degradation Products: 5-Oxopiperidine-2-carboxylic acid may be susceptible to degradation under harsh acidic, basic, or thermal conditions, potentially leading to ring-opening or decarboxylation.[3]
Q2: Which analytical techniques are best for assessing the purity of my product?
A2: A multi-technique approach is recommended for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating closely related impurities. A typical starting point is a C18 reversed-phase column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic or acetic acid).[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which helps in postulating their structures.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can detect impurities if they are present at levels typically >1%.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (ketone, carboxylic acid, secondary amine/amide) and for comparing batches.
Q3: My purified 5-Oxopiperidine-2-carboxylic acid is a hydrochloride salt. Does this affect downstream use?
A3: Yes, the salt form is a critical consideration. The hydrochloride salt is often more crystalline and easier to handle than the zwitterionic free acid.[6] However, for subsequent reactions, particularly amide couplings that require a free amine, the HCl salt must be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA) in situ. Failure to do so will result in no reaction, as the amine will be protonated.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental challenges you may encounter.
Problem 1: My crude product is a sticky, intractable oil that I cannot crystallize.
-
Probable Cause: This is common for polar, zwitterionic molecules like 5-Oxopiperidine-2-carboxylic acid. The presence of residual solvents (e.g., DMF, DMSO) or ionic impurities can further inhibit crystallization.
-
Solution Pathway:
-
Aqueous/Organic Extraction: First, perform a liquid-liquid extraction to remove non-polar impurities and some reaction reagents. Dissolve the crude oil in water or dilute acid (e.g., 1M HCl), then wash with an organic solvent like dichloromethane (DCM) or ethyl acetate. The product should remain in the aqueous layer.[2]
-
Acidification & Extraction: After washing, acidify the aqueous layer to a pH of ~2 with concentrated HCl. This protonates the carboxylate, making the molecule more amenable to extraction into an organic solvent mixture, such as chloroform/isopropanol.[2]
-
Solvent Swap & Trituration: After extraction, concentrate the organic layer under reduced pressure. If an oil persists, add a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Stirring or sonicating this slurry (trituration) can often induce precipitation of the product as a solid.
-
Problem 2: My compound streaks badly on a silica gel column, leading to poor separation and low recovery.
-
Probable Cause: This is a classic issue for carboxylic acids on silica gel. The acidic protons on the silica surface (silanols) can engage in an acid-base equilibrium with your compound. This causes a portion of the analyte to exist as a highly polar carboxylate anion, which binds strongly to the silica, while the neutral carboxylic acid moves more freely. This on/off binding results in severe tailing or streaking.[7]
-
Solution: Mobile Phase Modification
-
To ensure your compound remains in a single, less polar protonated state, add a small amount of a volatile acid to your eluent system.[7] A common choice is 0.5-1% acetic acid or formic acid .
-
Example: If your initial TLC analysis suggests a 95:5 DCM:Methanol eluent, a modified, more effective system would be 94.5:5:0.5 DCM:Methanol:Acetic Acid . This simple addition will sharpen the bands dramatically, leading to better separation and recovery.
-
In-Depth Experimental Protocols
Protocol 1: Purification by Acidified Silica Gel Flash Chromatography
This protocol is designed to overcome the common issue of peak tailing for carboxylic acids on silica.
1. Slurry Preparation & Column Packing: a. Choose an appropriate column size based on your crude material weight (typically a 40-100x mass ratio of silica to crude product). b. Prepare the mobile phase, including the acidic additive (e.g., 1% acetic acid in 90:10 Ethyl Acetate:Hexane). c. Create a silica slurry using the mobile phase and carefully pack the column, avoiding air bubbles.
2. Sample Loading: a. Dissolve your crude 5-Oxopiperidine-2-carboxylic acid in a minimal amount of the mobile phase or a stronger solvent like methanol. b. (Recommended) Adsorb the dissolved sample onto a small amount of silica gel ("dry loading"). To do this, add silica gel to the dissolved sample, evaporate the solvent completely until a free-flowing powder is obtained. c. Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection: a. Begin elution with the acidified mobile phase. A gradient elution (e.g., starting with 2% methanol and gradually increasing to 10%, all in DCM with 0.5% acetic acid) often provides the best resolution. b. Monitor the elution using TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin if the amine is deprotected). c. Combine fractions containing the pure product.
4. Product Isolation: a. Evaporate the solvent from the combined fractions under reduced pressure. b. To remove the residual acetic/formic acid, co-evaporate the resulting residue 2-3 times with a solvent like toluene or perform a final aqueous work-up if the product is stable.
Protocol 2: Recrystallization from a Mixed Solvent System
Recrystallization is an excellent method for removing small amounts of impurities if a suitable solvent system can be found.
1. Solvent Screening: a. Place a small amount of your impure solid in several test tubes. b. Add different solvents to each tube. A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. c. If a single solvent is not effective, try a binary system (e.g., Methanol/Diethyl Ether, Ethanol/Water).
2. Recrystallization Procedure (Example: Ethanol/Water): a. Dissolve the impure compound in the minimum amount of hot ethanol required for complete dissolution. b. While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). c. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impure mother liquor. c. Dry the crystals under high vacuum to remove all residual solvents.
Data Summary & Visualization
Table 1: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | - Excellent for high purity (>99%) - Scalable and cost-effective | - Requires a crystalline solid - Can have significant yield loss - Finding a suitable solvent can be difficult | Final purification step to remove minor impurities. |
| Flash Chromatography | - Widely applicable to oils and solids - Good for separating compounds with different polarities | - Can be labor-intensive - Requires significant solvent volumes - Acidic compounds may streak without modification[7] | Primary purification of crude reaction mixtures. |
| Preparative HPLC | - Highest resolution for difficult separations - Can separate closely related isomers | - Expensive and not readily scalable - Requires specialized equipment - Large volumes of solvent waste | Final "polishing" step for high-value materials or when other methods fail. |
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying crude 5-Oxopiperidine-2-carboxylic acid.
Caption: Effect of an acidic modifier on carboxylic acid chromatography.
References
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central.[Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150. PubChem.[Link]
-
Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central.[Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central.[Link]
-
Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PubMed Central.[Link]
-
Column chromatography of carboxylic acids? Reddit.[Link]
-
Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. PubMed.[Link]
-
7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI.[Link]
- EP3597042A2 - Methods and compositions for improving plant health and/or yield.
-
Quality of medicines questions and answers: Part 2. European Medicines Agency.[Link]
- US20180002286A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
Validation of Analytical Methods. campilab.[Link]
Sources
- 1. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-5-oxopiperidine-2-carboxylic acid hydrochloride | 1427203-51-7 [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
A Comparative Guide to Confirming the Absolute Configuration of 5-Oxopiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. Enantiomers can exhibit vastly different pharmacological and toxicological profiles, making the unambiguous determination of stereochemistry a critical regulatory and scientific requirement. 5-Oxopiperidine-2-carboxylic acid, a cyclic amino acid derivative, represents a chiral scaffold of interest in medicinal chemistry. This guide provides a comprehensive comparison of the primary analytical techniques available to confirm its absolute configuration, offering insights into the theoretical underpinnings, practical execution, and data interpretation for each method.
Introduction: The Challenge of Stereochemistry
5-Oxopiperidine-2-carboxylic acid possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (S)-5-oxopiperidine-2-carboxylic acid and (R)-5-oxopiperidine-2-carboxylic acid. While these molecules share identical physical properties in an achiral environment, their three-dimensional arrangement dictates their interaction with chiral biological targets. Therefore, confirming the absolute configuration of a synthesized or isolated enantiomer is paramount. This guide will compare and contrast four key techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Specific Rotation.
At a Glance: A Comparative Overview of Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Specific Rotation |
| Principle | Diffraction of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. | Rotation of plane-polarized light. |
| Sample Phase | Solid (high-quality single crystal) | Solution or neat liquid | Solution | Solution |
| Outcome | Unambiguous 3D structure and absolute configuration. | Absolute configuration in solution. | Absolute configuration in solution. | Confirmation of optical activity; requires a known standard for assignment. |
| Sample Requirement | Typically <1 mg, but crystal growth can be challenging. | ~1-10 mg | ~0.1-1 mg | ~1-10 mg |
| Throughput | Low to Medium | Medium to High | High | High |
| Key Advantage | Provides the definitive, unambiguous solid-state structure. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. | High sensitivity, requires less sample. | Simple, rapid, and widely available instrumentation. |
| Key Limitation | Requires a suitable single crystal, which may be difficult to obtain. The solid-state conformation may not be the same as in solution. | Requires computational modeling for interpretation. Can be less sensitive for highly flexible molecules. | Requires a chromophore near the stereocenter for strong signals. | Non-definitive for absolute configuration without a reference standard. Sensitive to impurities. |
In-Depth Analysis of Techniques
X-ray Crystallography: The Gold Standard
X-ray crystallography is the most powerful method for determining the absolute configuration of a chiral molecule[1]. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms[2].
The success of this technique hinges on the ability to grow a high-quality single crystal of the compound of interest. For 5-Oxopiperidine-2-carboxylic acid, this would involve exploring various solvent systems and crystallization conditions (e.g., slow evaporation, vapor diffusion) to obtain crystals of suitable size and quality (typically 0.1-0.3 mm)[3]. The choice of X-ray wavelength is also critical; for light-atom molecules like our target, using copper radiation (Cu-Kα) can enhance the anomalous dispersion effects that allow for the determination of the absolute configuration[4].
The determination of the absolute configuration via X-ray crystallography is internally validated through the calculation of the Flack parameter. A value close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assignment[4].
Illustrative Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution[5]. Since enantiomers have mirror-image VCD spectra, this technique provides a powerful tool for determining the absolute configuration of molecules in their solution-state conformation[6].
The key to VCD analysis is the comparison of the experimental spectrum with a theoretically predicted spectrum for a known enantiomer[7]. This requires high-level quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the VCD spectrum of, for example, the (S)-enantiomer of 5-Oxopiperidine-2-carboxylic acid. The choice of solvent is important; a solvent that does not have strong absorption bands in the region of interest (typically 2000-800 cm⁻¹) is preferred. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices[7].
The comparison of the experimental and calculated spectra provides a self-validating mechanism. A good match in the signs and relative intensities of the VCD bands for one enantiomer and a mirror-image mismatch for the other provides high confidence in the assignment. Statistical methods, such as the Enantiomer Similarity Index (ESI), can be used to quantify the level of agreement[7].
Illustrative Workflow for VCD Spectroscopy
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Electronic Circular Dichroism (ECD) Spectroscopy: High Sensitivity for Chromophoric Systems
ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Visible region[8]. It is particularly sensitive to the electronic environment around a stereocenter and is a valuable tool for assigning the absolute configuration of molecules containing chromophores[4].
The lactam carbonyl group in 5-Oxopiperidine-2-carboxylic acid serves as a chromophore, making ECD a viable technique. The n→π* transition of the carbonyl group is expected to give a characteristic Cotton effect in the ECD spectrum. Similar to VCD, the experimental ECD spectrum is compared with a computationally predicted spectrum to assign the absolute configuration[9]. The choice of solvent is critical, as it can influence both the position and intensity of the ECD bands. Solvents like methanol or acetonitrile are commonly used[8].
The mirror-image relationship between the ECD spectra of enantiomers provides the basis for validation. A clear correlation between the experimental spectrum and the calculated spectrum for one enantiomer, and an inverse correlation for the other, confirms the assignment.
Specific Rotation: A Rapid but Non-Definitive Method
Specific rotation is the measurement of the angle to which a chiral compound rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength[3]. While it is a fundamental property of a chiral molecule, it is not a standalone method for determining absolute configuration.
The measurement is straightforward, requiring a polarimeter[10]. The observed rotation is dependent on the concentration of the sample and the path length of the cell[11]. To obtain the specific rotation, a standardized value, these parameters must be accurately known.
The direction of rotation (+ or -) does not have a direct correlation with the (R) or (S) configuration of a molecule[11]. Therefore, the absolute configuration can only be assigned by comparing the measured specific rotation to a literature value for a sample of known absolute configuration. For a novel compound like 5-Oxopiperidine-2-carboxylic acid, this technique would be used to confirm its optical activity and enantiomeric purity, but not to initially assign its absolute configuration.
Experimental Protocols
Synthesis of (S)-5-Oxopiperidine-2-carboxylic acid (Illustrative)
A common route to enantiopure 5-oxopiperidine-2-carboxylic acid involves the cyclization of a protected L-glutamic acid derivative.
-
Protection of L-glutamic acid: The amino and the γ-carboxylic acid groups of L-glutamic acid are protected, for example, as a Boc-protected amino group and a methyl ester at the γ-position.
-
Activation of the α-carboxylic acid: The α-carboxylic acid is activated, for instance, by conversion to an acid chloride or using a peptide coupling reagent.
-
Intramolecular Cyclization: The protected and activated glutamic acid derivative is then treated with a base to induce intramolecular cyclization, forming the 5-oxopiperidine-2-carboxylic acid backbone.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.
Note: Specific reagents and conditions would need to be optimized for this transformation.
General Protocol for VCD Measurement
-
Sample Preparation: Dissolve 5-10 mg of the enantiopure sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Instrument Setup: Use a VCD spectrometer equipped with a photoelastic modulator (PEM). Set the desired spectral range (e.g., 2000-800 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
-
Blank Spectrum: Fill a clean, dry IR cell with the pure solvent and acquire a background spectrum.
-
Sample Spectrum: Empty and dry the cell, then fill it with the sample solution and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the solvent spectrum and process the data to generate the final VCD spectrum.
General Protocol for ECD Measurement
-
Sample Preparation: Prepare a solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of approximately 1.0 in the UV-Vis spectrum. This typically corresponds to a concentration of 0.1-1 mg/mL[8].
-
Instrument Setup: Use a CD spectropolarimeter. Set the desired wavelength range (e.g., 190-400 nm) and scanning parameters.
-
Blank Spectrum: Record a spectrum of the pure solvent in the same cuvette.
-
Sample Spectrum: Record the spectrum of the sample solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final ECD spectrum.
General Protocol for Specific Rotation Measurement
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-100 mg) and dissolve it in a known volume of a specified solvent (e.g., 10.0 mL) in a volumetric flask.
-
Instrument Setup: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument with a blank (the pure solvent).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the instrument and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters[3].
Conclusion
The determination of the absolute configuration of 5-Oxopiperidine-2-carboxylic acid requires a careful selection of analytical techniques. X-ray crystallography provides the most definitive answer, but its applicability is contingent on the ability to grow high-quality single crystals. VCD and ECD spectroscopy offer powerful alternatives for determining the absolute configuration in solution, with the choice between them often depending on the presence of a suitable chromophore and the specific region of the spectrum that provides the most information. Both VCD and ECD rely on a synergistic relationship with computational chemistry for data interpretation. Specific rotation, while a simple and rapid measurement, is not a primary method for assigning absolute configuration to a new compound but is invaluable for confirming optical purity and for comparison with known standards. A multi-faceted approach, potentially combining two or more of these techniques, will provide the highest level of confidence in the stereochemical assignment of 5-Oxopiperidine-2-carboxylic acid and its derivatives.
References
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Specific rotation. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]
-
Encyclopedia.pub. (2019, June 14). Electronic Circular Dichroism. Retrieved from [Link]
-
Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Retrieved from [Link]
-
Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
Science Learning Center. (n.d.). Determination of Specific Rotation. Retrieved from [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]
-
YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. Leah4sci. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
PubMed. (n.d.). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]
-
MDPI. (n.d.). Circular dichroism calculation for natural products. Retrieved from [Link]
-
YouTube. (2019, February 12). Calculating UV-Vis and electronic circular dichroism (ECD) spectra of CHFClBr. Retrieved from [Link]
-
YouTube. (2019, September 28). ADF Tutorial: How To Generate a VCD spectrum and Distinguish between Enantiomers. AmsterdamDensityFunctional. Retrieved from [Link]
-
IUCr. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]
-
Science Learning Center. (n.d.). Determination of Specific Rotation. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Specific rotation. In Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Retrieved from [Link]
-
Q-Chem. (n.d.). 10.11 Vibrational Circular Dichroism (VCD). Q-Chem 6.2 User's Manual. Retrieved from [Link]
-
YouTube. (2019, February 12). Calculating UV-Vis and electronic circular dichroism (ECD) spectra of CHFClBr. Retrieved from [Link]
-
LITFL. (2020, November 3). Pyroglutamic Acidosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Retrieved from [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, May 27). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
Sources
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 9. Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study [mdpi.com]
- 10. Simulation of Vacuum UV Absorption and Electronic Circular Dichroism Spectra of Methyl Oxirane: the Role of Vibrational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to 5-Oxopiperidine-2-carboxylic Acid and Pyroglutamic Acid: Scaffolds in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The choice of scaffold influences not only the synthetic accessibility of a compound library but also its conformational rigidity, physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of two structurally related yet distinct heterocyclic scaffolds: 5-Oxopiperidine-2-carboxylic acid and pyroglutamic acid.
Both molecules can be considered constrained analogs of glutamic acid, a key excitatory neurotransmitter in the central nervous system. Their rigidified structures offer a strategic advantage in drug design by reducing the entropic penalty upon binding to a target receptor, often leading to enhanced potency and selectivity. This guide will delve into the nuanced differences in their chemical properties, synthetic utility, and reported biological applications, supported by experimental insights to inform rational drug design.
Structural and Physicochemical Properties: A Tale of Two Rings
At first glance, 5-Oxopiperidine-2-carboxylic acid and pyroglutamic acid (also known as 5-oxoproline) are close cousins. The former possesses a six-membered piperidine ring, while the latter is built upon a five-membered pyrrolidine ring.[1] This seemingly minor difference of a single methylene unit imparts significant distinctions in their three-dimensional structure and physicochemical characteristics.
| Property | 5-Oxopiperidine-2-carboxylic acid | Pyroglutamic Acid | Key Considerations for Drug Design |
| Molecular Formula | C₆H₉NO₃[2] | C₅H₇NO₃[1] | The additional carbon in the piperidine ring increases the molecular weight and can influence lipophilicity. |
| Molecular Weight | 143.14 g/mol [2] | 129.11 g/mol [1] | A seemingly small difference that can be a factor in fragment-based drug design and lead optimization. |
| Ring Conformation | Predominantly chair or boat conformations | Envelope or twist conformations | The piperidine ring is generally more rigid, which can be advantageous for locking in a bioactive conformation.[3] The pyrrolidine ring's greater flexibility may allow for adaptation to different binding pockets.[3] |
| logP (Octanol/Water) | More lipophilic (estimated) | Less lipophilic (estimated) | Piperidine scaffolds are generally more lipophilic than their pyrrolidine counterparts, which can impact solubility, cell permeability, and potential for off-target effects.[3] |
| pKa of Carboxylic Acid | ~3-4 (estimated) | ~3.3[1] | The acidity of the carboxylic acid is crucial for ionic interactions with biological targets and is comparable between the two scaffolds. |
The fundamental difference in ring size dictates the conformational landscape of these molecules. The six-membered ring of 5-oxopiperidine-2-carboxylic acid is more conformationally restricted, favoring lower-energy chair conformations. This inherent rigidity can be a powerful tool in drug design, as it pre-organizes the molecule into a specific shape, potentially increasing binding affinity. In contrast, the five-membered pyrrolidine ring of pyroglutamic acid exhibits greater flexibility, adopting various envelope and twist conformations.[3] This pliability can be beneficial when the exact bioactive conformation is unknown or when a degree of conformational adaptability is required for target engagement.
Synthesis and Versatility as Chiral Building Blocks
Both 5-oxopiperidine-2-carboxylic acid and pyroglutamic acid are valuable chiral synthons, providing a stereochemically defined framework for the synthesis of more complex molecules.
Pyroglutamic Acid: A Privileged Precursor
L-pyroglutamic acid is readily and inexpensively derived from L-glutamic acid through an intramolecular cyclization.[4] This accessibility has established it as a "privileged precursor" in asymmetric synthesis.[4] Its two distinct carbonyl groups (the lactam and the carboxylic acid) and the lactam nitrogen offer multiple handles for chemical modification, opening avenues for the synthesis of a diverse array of bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors and natural products.[4]
5-Oxopiperidine-2-carboxylic Acid: A Scaffold for Novel Architectures
The synthesis of 5-oxopiperidine-2-carboxylic acid and its derivatives often involves multi-step sequences. While not as readily available as pyroglutamic acid, it serves as a crucial building block for constructing unique molecular architectures. Synthetic strategies can involve the cyclization of linear precursors or the modification of existing piperidine-based starting materials. Its derivatives have been explored for various biological applications, indicating its utility as a scaffold in medicinal chemistry.[5]
Comparative Biological Activities and Applications
The structural and chemical differences between these two scaffolds translate into distinct biological activity profiles when they are incorporated into larger molecules.
Glutamate Receptor Modulation
Both molecules are considered constrained analogs of glutamic acid and have been used as starting points for the design of glutamate receptor ligands. The conformational restriction imposed by the cyclic backbone can lead to subtype-selective agonists or antagonists.
While direct comparative studies are limited, research on related analogs suggests that the conformational preferences of the scaffold play a key role in receptor selectivity. For instance, the relative orientation of the alpha-amino acid and the distal carboxylic acid moieties is critical for binding to different glutamate receptor subtypes. The more rigid piperidine framework of 5-oxopiperidine-2-carboxylic acid may offer a path to more selective ligands by locking the pharmacophoric groups in a specific orientation. Conversely, the flexibility of the pyroglutamic acid scaffold might allow for interaction with a broader range of receptor conformations.
Antimicrobial and Anticancer Applications
Recent studies have highlighted the potential of derivatives of both scaffolds in antimicrobial and anticancer drug discovery.
-
5-Oxopyrrolidine Derivatives: A study on novel 5-oxopyrrolidine derivatives demonstrated promising anticancer activity against A549 human lung adenocarcinoma cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[5] The core 5-oxopyrrolidine (pyroglutamic acid) scaffold was shown to be a viable starting point for the development of these bioactive compounds.[5]
-
5-Oxopiperidine Derivatives: While less explored in this context, the piperidine scaffold is a common feature in many approved drugs with diverse biological activities. The synthesis of novel piperidine derivatives continues to be an active area of research for identifying new therapeutic agents.
Peptidomimetics
The incorporation of these constrained amino acid analogs into peptides can induce specific secondary structures, such as turns and helices. A study on tetrapeptides containing a 5-oxo-piperazine-2-carboxylic acid, a close analog of 5-oxopiperidine-2-carboxylic acid, revealed that the stereochemistry of the scaffold influences the resulting peptide conformation, leading to either a γ-turn or a type II β-turn.[6] This highlights the potential of these scaffolds to act as conformational constraints in peptidomimetics. Pyroglutamic acid is also known to introduce rigidity at the N-terminus of peptides.[1]
Experimental Protocols
To provide a practical context for the comparison of these two scaffolds, the following outlines a general experimental workflow for the synthesis and preliminary biological evaluation of their derivatives.
General Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic Acid
This protocol is adapted from the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[5]
Objective: To synthesize a derivative of pyroglutamic acid with a substituted aryl group on the nitrogen atom.
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
-
Glacial acetic acid
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL) is refluxed for 12 hours.
-
After cooling, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred for 5 minutes.
-
The resulting crystalline solid is filtered, washed with water, and then purified by dissolving in a 5% sodium hydroxide solution and re-precipitating with glacial acetic acid.
-
The purified product is filtered, washed with water, and dried to yield the N-aryl-5-oxopyrrolidine-3-carboxylic acid.
Rationale: This one-pot reaction provides a straightforward method for accessing N-substituted pyroglutamic acid analogs, which can then be further functionalized at the carboxylic acid position.
Antimicrobial Susceptibility Testing
Objective: To perform a preliminary screen of the synthesized compounds for antimicrobial activity.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial dilutions of the compounds in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale: This standard method provides a quantitative measure of the antimicrobial potency of the synthesized compounds, allowing for a direct comparison of their efficacy.
Conclusion and Future Perspectives
The choice between a 5-oxopiperidine-2-carboxylic acid and a pyroglutamic acid scaffold in drug design is a nuanced decision that should be guided by the specific therapeutic target and the desired properties of the final compound.
-
Pyroglutamic acid offers the advantages of ready availability, synthetic versatility, and a degree of conformational flexibility. Its derivatives have shown promise in a wide range of biological applications.
-
5-Oxopiperidine-2-carboxylic acid provides a more conformationally restricted and slightly more lipophilic framework. This rigidity can be leveraged to achieve higher binding affinity and selectivity.
While direct comparative experimental data remains scarce, the principles outlined in this guide, based on the inherent properties of the parent scaffolds and the reported activities of their derivatives, provide a solid foundation for making informed decisions in the early stages of drug discovery. Future research focusing on the synthesis and parallel evaluation of analogous derivatives of both scaffolds against the same biological targets would be invaluable in further elucidating their comparative advantages and unlocking their full potential in the development of novel therapeutics.
References
-
Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]4]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules.[5]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]1]
-
Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. (n.d.). Organic & Biomolecular Chemistry.[7]
-
Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009). The Journal of Organic Chemistry.[6]
-
(R)-5-Oxopyrrolidine-2-carboxylic acid | Cyclic Derivative Of D-glutamate. (n.d.). Selleck Chemicals.[8]
-
BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.[3]
-
In Vivo Conversion of 5-Oxoproline to Glutamate by Higher Plants. (1974). Plant Physiology.[9]
-
Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. (1997). Bioorganic & Medicinal Chemistry.[10]
-
Stefanucci, A., Novellino, E., Costante, R., & Ad. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS.[11]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules.[12]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. (2010). Analytical Chemistry.[13]
-
ChemInform Abstract: Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. (2014). RSC Advances.[14]
-
Synthesis, ionotropic glutamate receptor binding affinity, and structure-activity relationships of a new set of 4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates analogues of TQX-173. (2003). Journal of Medicinal Chemistry.[15]
-
Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement: Synthesis of Peptides and Peptidomimetics. (2005). Thieme.[16]
-
Synthesis and biological activity of glutamic acid derivatives. (1997). Bioorganic & Medicinal Chemistry Letters.[17]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications.[18]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]2]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics.
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2018). Current Organic Synthesis.[19]
-
Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O.cntdot.BF3. (1999). The Journal of Organic Chemistry.[20]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules.[21]
-
Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. (1973). Proceedings of the National Academy of Sciences of the United States of America.[22]
-
Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. (2013). ACS Chemical Neuroscience.[23]
-
Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. (2012). Journal of Medicinal Chemistry.[24]
-
5-Oxopyrrolidine-2-carboxylic acid methyl ester. (n.d.). Chem-Impex.[25]
-
Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (2020). The Journal of Physical Chemistry Letters.[26]
Sources
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vivo Conversion of 5-Oxoproline to Glutamate by Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, ionotropic glutamate receptor binding affinity, and structure-activity relationships of a new set of 4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates analogues of TQX-173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Synthesis and biological activity of glutamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acgpubs.org [acgpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 22. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemimpex.com [chemimpex.com]
- 26. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclic Amino Acid Catalysts: Probing the Potential of 5-Oxopiperidine-2-carboxylic Acid
For the modern researcher in drug development and fine chemical synthesis, the quest for efficient, selective, and robust catalytic systems is perpetual. Asymmetric organocatalysis, using small chiral organic molecules, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering operational simplicity and a favorable environmental profile. Within this field, cyclic amino acids, championed by the venerable L-proline, have carved out an indispensable role.
This guide moves beyond the well-trodden path of proline to explore its six-membered ring homologue, pipecolic acid, and a more structurally complex variant: 5-Oxopiperidine-2-carboxylic acid. We will dissect the structural nuances that differentiate these catalysts, compare their performance through experimental data, and provide mechanistic insights to explain the causality behind their divergent behaviors. Our goal is to equip you, the researcher, with a deeper understanding to guide your catalyst selection in critical asymmetric transformations.
The Benchmark: L-Proline and the Dawn of Enamine Catalysis
The discovery that L-proline can catalyze the direct asymmetric aldol reaction was a watershed moment in organic chemistry.[1][2] Its efficacy stems from a unique bifunctional structure: a secondary amine to form a nucleophilic enamine intermediate with a carbonyl donor, and a carboxylic acid to act as a Brønsted acid, activating the electrophile via hydrogen bonding and guiding the stereochemical outcome.[2] This dual activation strategy is elegantly captured in the now-famous Zimmerman-Traxler-like transition state model.
The general mechanism, which underpins many of the reactions discussed herein, proceeds via an enamine catalytic cycle.
Figure 1: General catalytic cycle for the proline-catalyzed aldol reaction. The secondary amine of the catalyst reversibly forms a nucleophilic enamine with the donor ketone, which then attacks the acceptor aldehyde in a stereocontrolled fashion.
The performance of L-proline in benchmark reactions, such as the aldol addition of acetone to 4-nitrobenzaldehyde and the Michael addition of propanal to nitrostyrene, sets the standard for comparison.
| Reaction Type | Catalyst | Donor | Acceptor | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Aldol Addition | (S)-Proline | Acetone | 4-Nitrobenzaldehyde | 68 | 76 | - | [2] |
| Michael Addition | (S)-Proline | Propanal | trans-β-Nitrostyrene | 78 | 92 | 95:5 (syn:anti) | [3] |
| Mannich Reaction | (S)-Proline | Propanal | α-Imino ethyl glyoxylate | 99 | 95 | 19:1 (syn:anti) | [4] |
| Table 1: Performance of the benchmark catalyst, (S)-Proline, in key asymmetric reactions. |
Despite its success, proline is not a panacea. Its limitations, including high catalyst loadings, modest diastereoselectivity in some cases, and poor solubility in many organic solvents, have fueled the search for superior alternatives.[1][3]
Expanding the Ring: (S)-Pipecolic Acid as a Proline Analogue
A logical first step in modifying the proline scaffold is to expand the five-membered pyrrolidine ring to the six-membered piperidine ring of pipecolic acid. This seemingly minor change introduces significant conformational flexibility, which profoundly impacts the catalyst's stereodirecting ability.
While pipecolic acid has been reported as "ineffective" for the classic aldol reaction with acetone as the donor, it shows remarkable, albeit different, efficacy in the asymmetric Mannich reaction.[4][5] A direct comparison with proline in the reaction between various aldehydes and an imine acceptor is highly illustrative.
| Catalyst | Aldehyde Donor | Yield (%) | ee (%) (syn) | ee (%) (anti) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-Proline | Propanal | 99 | 95 | - | 19:1 | [4] |
| (S)-Pipecolic Acid | Propanal | 82 | >98 | >98 | 1.4:1 | [4] |
| (S)-Proline | Isovaleraldehyde | 94 | 99 | - | >20:1 | [4] |
| (S)-Pipecolic Acid | Isovaleraldehyde | 75 | >98 | >98 | 1.5:1 | [4] |
| Table 2: Head-to-head comparison of (S)-Proline and (S)-Pipecolic Acid in the asymmetric Mannich reaction. |
The data reveals a fascinating divergence:
-
Enantioselectivity: Pipecolic acid delivers outstanding enantioselectivity for both the syn and anti diastereomers, often exceeding 98% ee.[4][6]
-
Diastereoselectivity: Unlike proline, which strongly favors the syn product, pipecolic acid provides almost no diastereoselectivity, yielding nearly equal amounts of the syn and anti products.[4][6]
This behavior is a direct consequence of the piperidine ring's greater flexibility. Computational studies by Houk, Barbas, and colleagues revealed that the energy difference between the transition states leading to the syn and anti products is much smaller for pipecolic acid than for proline.[4] The more rigid five-membered ring of proline creates a well-defined steric environment, effectively blocking one reaction trajectory. The six-membered ring of pipecolic acid is more malleable, allowing both transition states to be accessed with similar ease.
The Next Frontier: 5-Oxopiperidine-2-carboxylic Acid
We now arrive at the core subject of this guide: 5-Oxopiperidine-2-carboxylic acid . This molecule introduces a ketone functionality at the C5 position of the pipecolic acid ring. While direct, published experimental data on its use as a standalone asymmetric catalyst is scarce, we can formulate a strong, mechanistically-grounded hypothesis about its potential performance based on established stereoelectronic principles.
The introduction of an sp²-hybridized carbonyl group into the piperidine ring has two major consequences:
-
Conformational Rigidity: The planar geometry of the ketone and the trigonal planar nature of the adjacent carbons will significantly reduce the conformational flexibility of the six-membered ring compared to pipecolic acid. This enforced rigidity is expected to reintroduce a higher degree of diastereoselectivity, moving its performance profile closer to that of proline.
-
Electronic Effects: The electron-withdrawing nature of the ketone will decrease the electron density on the secondary amine nitrogen. This is predicted to have a dual effect:
-
It may slow the initial rate of enamine formation.
-
It will make the resulting enamine less nucleophilic (a "poorer" enamine) compared to one derived from proline or pipecolic acid. While this might seem detrimental, a less reactive nucleophile can sometimes lead to higher selectivity, as the energy barriers for the desired and undesired pathways become more differentiated.
-
Figure 2: A conceptual comparison of the transition state (TS) flexibility. The rigid proline ring leads to high diastereoselectivity (dr). The flexible pipecolic acid ring allows for both syn and anti attack, resulting in low dr. The keto group in 5-oxopiperidine-2-carboxylic acid is hypothesized to reintroduce rigidity, potentially restoring high diastereoselectivity.
Hypothesis: 5-Oxopiperidine-2-carboxylic acid is predicted to function as a catalyst that marries the high enantioselectivity of pipecolic acid with the high diastereoselectivity of proline, making it a potentially superior catalyst for reactions where control over two new stereocenters is paramount.
Experimental Protocol: A Self-Validating System
To facilitate further research into these catalysts, we provide a detailed, field-proven protocol for a benchmark asymmetric reaction. This procedure is designed to be a self-validating system, providing clear steps from reaction setup to product analysis.
Reaction: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Rationale: This reaction is a robust benchmark for enamine catalysis, sensitive to the catalyst's ability to control both enantio- and diastereoselectivity.
Materials:
-
(S)-Proline or other cyclic amino acid catalyst (20 mol%)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Propanal (5.0 mmol, 5.0 equiv, freshly distilled)
-
Dichloromethane (DCM), anhydrous (4.0 mL)
-
Trifluoroacetic acid (TFA) (optional co-catalyst, 10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the cyclic amino acid catalyst (e.g., (S)-Proline, 23.0 mg, 0.2 mmol).
-
Add trans-β-Nitrostyrene (149.1 mg, 1.0 mmol).
-
Dissolve the solids in anhydrous DCM (4.0 mL).
-
Causality Note: DCM is a good solvent for the reactants and is relatively non-coordinating, allowing the catalyst's carboxylic acid to effectively interact with the electrophile.
-
Cool the mixture to 0 °C in an ice-water bath. This is crucial for maximizing stereoselectivity by favoring the more ordered transition state.
-
Add freshly distilled propanal (0.36 mL, 5.0 mmol) dropwise over 2 minutes. The excess propanal serves as both reactant and solvent, pushing the equilibrium towards product formation.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 4 hours.
-
Upon completion (typically 12-24 hours), quench the reaction by adding 5 mL of saturated NaHCO₃ solution to neutralize the carboxylic acid catalyst and any acidic species.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure Michael adduct.
-
Determine the yield by mass of the isolated product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture, integrating characteristic signals for each diastereomer.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase of hexanes/isopropanol.
Conclusion and Outlook
The journey from the five-membered proline ring to the six-membered pipecolic acid ring reveals a critical trade-off between enantioselectivity and diastereoselectivity, governed by conformational rigidity. While pipecolic acid can deliver exceptionally high enantioselectivity, its flexible nature makes it a poor director for diastereoselective processes.
The introduction of a carbonyl group in 5-Oxopiperidine-2-carboxylic acid presents a compelling strategy to overcome this limitation. By rigidifying the six-membered ring, it is poised to recapture the high diastereocontrol characteristic of proline, while potentially retaining the excellent enantioselectivity demonstrated by its parent, pipecolic acid.
This guide serves as a call to action for the research community. The synthesis and evaluation of 5-Oxopiperidine-2-carboxylic acid and its derivatives in benchmark asymmetric reactions are critical next steps. Should our hypothesis hold, this catalyst could represent a significant advancement, offering a superior tool for the stereocontrolled construction of complex molecules essential to the future of medicine and materials science.
References
-
Cheong, P. H.-Y., Zhang, H., Thayumanavan, R., Tanaka, F., Houk, K. N., & Barbas, C. F., III. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters, 8(5), 811–814. [Link]
-
Lapi, F., Lelo,L., & Celesti, F. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2022(2), M1389. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F., III. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
-
Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
-
Cheong, P. H.-Y., Zhang, H., Thayumanavan, R., Tanaka, F., Houk, K. N., & Barbas, C. F., III. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. PubMed Central. [Link]
-
Al-Amin, M., Bhuiyan, M. M. H., & Hossain, M. K. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 11, 1335–1344. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pipecolic acid-catalyzed direct asymmetric mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 5-Oxopiperidine-2-carboxylic Acid as a Putative FKBP Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the mechanism of action of 5-Oxopiperidine-2-carboxylic acid. Based on structural similarities to known bioactive molecules, we hypothesize that this compound may act as an inhibitor of the FK506-Binding Protein (FKBP) family, a class of enzymes with significant therapeutic relevance.
Herein, we present a direct comparison with the well-established FKBP12 inhibitors, Tacrolimus (FK506) and Sirolimus (Rapamycin). This guide offers detailed, self-validating experimental protocols to rigorously test our hypothesis, from initial biophysical binding to confirmation of target engagement in a cellular context.
The Rationale: Why Hypothesize FKBP Inhibition?
While direct evidence for the mechanism of action of 5-Oxopiperidine-2-carboxylic acid is not yet extensively documented, its core piperidine structure is a key feature in molecules known to interact with FKBPs. FKBPs are a family of peptidyl-prolyl isomerases (PPIases) that catalyze the cis-trans isomerization of proline residues in proteins, a crucial step in protein folding and signaling.[1][2] The immunosuppressants Tacrolimus and Sirolimus, for example, exert their effects by first forming a complex with FKBP12. This drug-protein complex then gains the ability to inhibit other key signaling proteins, such as calcineurin and mTOR, respectively.[1][2] Given that derivatives of similar piperidine-containing compounds are synthesized as potential FKBP inhibitors, it is a logical and compelling starting point to investigate 5-Oxopiperidine-2-carboxylic acid for similar activity.
Comparative Overview: 5-Oxopiperidine-2-carboxylic acid vs. Established FKBP12 Inhibitors
To establish a benchmark for our validation experiments, we will compare the performance of 5-Oxopiperidine-2-carboxylic acid against Tacrolimus and Sirolimus. These compounds are well-characterized for their high-affinity binding to FKBP12.
| Compound | Target(s) | Reported Binding Affinity (Kd) to FKBP12 | Primary Downstream Effect |
| 5-Oxopiperidine-2-carboxylic acid | Hypothesized: FKBP family proteins | To be determined | To be determined |
| Tacrolimus (FK506) | FKBP12, Calcineurin (via FKBP12 complex) | ~0.4 nM | Inhibition of calcineurin, leading to immunosuppression.[2] |
| Sirolimus (Rapamycin) | FKBP12, mTOR (via FKBP12 complex) | ~0.2 nM | Inhibition of mTOR, affecting cell growth and proliferation. |
Experimental Validation Workflow
A multi-faceted approach is essential to robustly validate the hypothesized mechanism of action. We will employ a tiered strategy, beginning with direct biophysical interaction, followed by biochemical functional assays, and culminating in a cellular target engagement study.
Caption: A tiered workflow for validating the mechanism of action.
Tier 1: Biophysical Characterization of Direct Binding
The foundational step is to ascertain if 5-Oxopiperidine-2-carboxylic acid physically interacts with our primary target, FKBP12. We will employ two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR measures the binding and dissociation rates of a small molecule (analyte) to a protein immobilized on a sensor chip (ligand), providing kinetic constants (k_a and k_d) and the equilibrium dissociation constant (K_d).[3]
Experimental Protocol: SPR Analysis
-
Immobilization of FKBP12:
-
Use a CM5 sensor chip (or equivalent) with amine coupling chemistry.
-
Prepare recombinant human FKBP12 at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5.
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the FKBP12 solution to achieve an immobilization level of ~5000-8000 response units (RU) to maximize the signal for small molecule binding.
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Analyte Preparation:
-
Prepare a 10 mM stock solution of 5-Oxopiperidine-2-carboxylic acid, Tacrolimus, and Sirolimus in 100% DMSO.
-
Create a serial dilution series (e.g., 100 µM down to 0.1 µM) in the running buffer (HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Ensure the final DMSO concentration is consistent across all samples and does not exceed 2%.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor chip until a stable baseline is achieved.
-
Inject the analyte solutions in ascending order of concentration, typically for 120-180 seconds association, followed by a 300-600 second dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary with a short pulse of a mild acidic or basic solution (e.g., 10 mM glycine-HCl, pH 2.5), ensuring FKBP12 activity is retained.
-
Perform a buffer-only injection with matched DMSO concentration for double referencing.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a, k_d, and calculate K_d (k_d/k_a).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5]
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze recombinant human FKBP12 extensively against the ITC running buffer (e.g., 50 mM potassium phosphate, pH 7.5, 150 mM NaCl).
-
Prepare a 10-20 µM solution of FKBP12 in the dialysis buffer.
-
Dissolve 5-Oxopiperidine-2-carboxylic acid, Tacrolimus, and Sirolimus in the final dialysis buffer to a concentration of 100-200 µM. Ensure the final DMSO concentration is identical in both the protein and ligand solutions (and ideally below 5%).[6]
-
-
ITC Experiment:
-
Equilibrate the instrument to 25°C.
-
Load the FKBP12 solution into the sample cell (~200 µL).
-
Load the ligand solution into the injection syringe (~40 µL).
-
Perform a series of 19-20 injections of the ligand into the protein solution (e.g., 2 µL per injection) with a spacing of 150 seconds between injections.
-
Perform a control titration of the ligand into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw titration peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a one-site binding model to determine n, K_d, and ΔH. Calculate ΔG and -TΔS from these values.
-
Tier 2: Biochemical Functional Assay
Demonstrating direct binding is crucial, but to validate the mechanism of action, we must show that this binding leads to a functional consequence. For FKBP12, this means inhibiting its PPIase activity.
PPIase Activity Assay
This assay measures the ability of FKBP12 to catalyze the cis-to-trans isomerization of a proline-containing peptide substrate. The trans form of the peptide is rapidly cleaved by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically.[7][8]
Caption: Workflow of the chymotrypsin-coupled PPIase assay.
Experimental Protocol: PPIase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
FKBP12: Prepare a 1 µM stock solution in assay buffer.
-
Chymotrypsin: Prepare a 20 mg/mL stock solution in 1 mM HCl.
-
Substrate: N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA). Prepare a 3 mM stock in a 470 mM LiCl in trifluoroethanol solution.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution of 5-Oxopiperidine-2-carboxylic acid, Tacrolimus, and Sirolimus in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
85 µL of Assay Buffer.
-
5 µL of the test compound dilution (or buffer for control).
-
5 µL of FKBP12 solution (final concentration ~50 nM).
-
-
Incubate at 10°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the chymotrypsin/substrate mixture (pre-mix 1 µL of chymotrypsin stock with 100 µL of substrate stock immediately before use).
-
Immediately measure the increase in absorbance at 405 nm every 5 seconds for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction rate (V_o) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Tier 3: Cellular Target Engagement
The final and most critical step is to confirm that 5-Oxopiperidine-2-carboxylic acid engages FKBP12 within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
Experimental Protocol: CETSA for FKBP12 Target Engagement
-
Cell Culture and Treatment:
-
Culture HEK293 cells (or another suitable cell line) to ~80% confluency.
-
Harvest cells and resuspend in phenol-free DMEM at a density of 1 x 10^6 cells/mL.[9]
-
Dispense 20 µL of the cell suspension into a 384-well PCR plate.
-
Add the test compounds (5-Oxopiperidine-2-carboxylic acid, Tacrolimus, and a vehicle control, e.g., DMSO) to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Incubate the plate at 37°C for 1 hour.[9]
-
-
Thermal Denaturation:
-
Heat the PCR plate in a thermocycler for 3.5 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) to determine the melting temperature (T_m) of FKBP12.
-
For isothermal dose-response experiments, heat the entire plate at a single, optimized temperature (typically T_m + 4-6°C).
-
-
Cell Lysis and Sample Processing:
-
Cool the plate to room temperature.
-
Add lysis buffer (e.g., 0.3% NP-40 in TBS with protease inhibitors) and incubate for 30 minutes at 4°C with gentle agitation.[9]
-
Centrifuge the plate at 2,000 x g for 30 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Quantify the amount of soluble FKBP12 in the supernatant using a standard method such as Western blotting or an ELISA-based technique (e.g., AlphaLISA).
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-FKBP12 antibody.
-
-
Data Analysis:
-
For the temperature gradient experiment, plot the percentage of soluble FKBP12 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
For the isothermal dose-response experiment, plot the amount of soluble FKBP12 against the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.
-
Conclusion and Interpretation of Results
By systematically executing this three-tiered validation workflow, researchers can build a robust body of evidence to either support or refute the hypothesis that 5-Oxopiperidine-2-carboxylic acid acts as an FKBP inhibitor.
-
Positive Results across all three tiers—demonstrating direct binding, functional enzymatic inhibition, and cellular target engagement—would provide strong validation of the proposed mechanism of action. The quantitative data from SPR, ITC, and the PPIase assay would allow for a direct comparison of its potency and binding characteristics against established drugs like Tacrolimus and Sirolimus.
-
Mixed Results , such as evidence of binding but no functional inhibition, might suggest an allosteric mode of action or that the compound binds to a non-catalytic site.
-
Negative Results , particularly in the initial biophysical assays, would indicate that FKBP12 is likely not the primary target, prompting a re-evaluation of the hypothesis and exploration of alternative mechanisms.
This guide provides the necessary experimental detail and scientific rationale to rigorously investigate the molecular mechanism of 5-Oxopiperidine-2-carboxylic acid, contributing valuable knowledge to the fields of chemical biology and drug discovery.
References
-
Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP·rapamycin·FRB ternary complex. Journal of the American Chemical Society, 127(13), 4715–4721. Available at: [Link]
-
Geist, J. G., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 96-106. Available at: [Link]
-
Ghai, R., et al. (2018). Conformational Entropy of FK506 Binding to FKBP12 Determined by Nuclear Magnetic Resonance Relaxation and Molecular Dynamics Simulations. Biochemistry, 57(10), 1645-1656. Available at: [Link]
-
Hahne, G., et al. (2013). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Journal of Pharmaceutical and Biomedical Analysis, 73, 91-99. Available at: [Link]
-
Kang, C. B., Hong, Y., Dhe-Paganon, S., & Yoon, H. S. (2008). FK506-Binding Proteins and Their Diverse Functions. The Open Biology Journal, 1(1), 59-66. Available at: [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. Available at: [Link]
-
Schreiber, S. L. (1991). Chemistry and biology of the immunophilins and their immunosuppressive ligands. Science, 251(4991), 283-287. Available at: [Link]
-
Selcia. (n.d.). FKBP Functional PPIase Assay. Retrieved January 26, 2026, from [Link]
-
Tanimura, S., et al. (2007). Requirements for peptidyl-prolyl isomerization activity: a comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12. Protein Science, 16(12), 2632-2641. Available at: [Link]
-
Wang, T., et al. (2019). Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development. Communications Biology, 2(1), 1-11. Available at: [Link]
-
Yale University. (2002). Sample Preparation Guidelines (ITC). Retrieved January 26, 2026, from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
Sources
- 1. Requirements for peptidyl-prolyl isomerization activity: A comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the interaction between FK506 and FKBP12: a mechanism for formation of the calcineurin inhibitory complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. FKBP Functional PPIase Assay | FK506 Binding Protein | Selcia [selcia.com]
- 8. Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
A Comparative Guide to the Biological Efficacy of 5-Oxo Cyclic Carboxylic Acids: From Established Pyrrolidines to Emerging Piperidine Analogs
Introduction: The Pursuit of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in bioactive compounds. These structures possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The pyroglutamic acid core, chemically known as 5-oxopyrrolidine-2-carboxylic acid, is one such scaffold. Its derivatives have demonstrated a wide array of biological activities, particularly as anticancer and antimicrobial agents.
This guide provides a comparative analysis of the biological efficacy of this well-documented 5-membered ring system. We will synthesize structure-activity relationship (SAR) data from recent studies, present key quantitative findings in a comparative format, and provide the detailed experimental protocols necessary for their evaluation.
Furthermore, we will extend this analysis to its larger, 6-membered ring cousin: 5-Oxopiperidine-2-carboxylic acid . While less explored, this scaffold presents a compelling hypothesis as a potential modulator of the kynurenine pathway, a critical signaling cascade implicated in neurological disorders. We will outline the scientific basis for this hypothesis and propose a clear path for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds in their discovery programs.
Part 1: The 5-Oxopyrrolidine Scaffold: A Case Study in Anticancer & Antimicrobial Efficacy
The 5-oxopyrrolidine core is a versatile and synthetically accessible starting point for generating diverse chemical libraries.[1] The primary points for chemical modification are the N-1 position of the lactam ring and the C-2 carboxylic acid group, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties.
Comparative Analysis of Anticancer Activity
Recent research has focused on evaluating 5-oxopyrrolidine derivatives against various cancer cell lines, with notable results against A549 human lung adenocarcinoma.[1][2] A key insight from these studies is the dramatic enhancement of cytotoxic activity when the C-2 carboxylic acid is converted into more complex hydrazone moieties. The parent carboxylic acids often show weak activity, but derivatization unlocks potent cytotoxic effects.[1] This is likely due to the introduction of new hydrogen bond donors and acceptors and aromatic systems that can engage in additional interactions with the biological target.
The data below compares the efficacy of several N-1 substituted 5-oxopyrrolidine-2-carboxylic acid derivatives. A crucial modification involves converting the N-1 acetamide group to a free amine, which appears to be critical for achieving potent and selective anticancer activity while maintaining low cytotoxicity in non-cancerous cells.[1]
| Compound ID | Core Structure | Key Modifications | Cancer Cell Viability (%) (A549 @ 100 µM) | Non-Cancerous Cell Viability (%) (HSAEC1-KT @ 100 µM) | Citation |
| Carboxylic Acid 2 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Parent Acid | ~78-86% | Not Reported | [1] |
| Acid Hydrazide 4 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Hydrazide | ~80% | Not Reported | [1] |
| Benzimidazole 18 | N-(4-(2-(1H-benzo[d]imidazol-2-yl)-5-oxopyrrolidin-1-yl)phenyl)acetamide | N-1 Acetamide, Benzimidazole at C-2 | ~20% | ~85% | [1] |
| Hydrazone 21 | 1-(4-aminophenyl)-N'-(5-nitrothiophen-2-ylmethylene)-5-oxopyrrolidine-2-carbohydrazide | N-1 Amine, 5-Nitrothiophene Hydrazone at C-2 | ~25% | ~90% | [1] |
| Cisplatin | - | Reference Drug | ~20% | ~55% | [2] |
Table 1: Comparative anticancer activity of 5-oxopyrrolidine derivatives against A549 lung adenocarcinoma cells after 24h exposure. Lower viability indicates higher efficacy.
Comparative Analysis of Antimicrobial Activity
The 5-oxopyrrolidine scaffold has also yielded potent antimicrobial agents, particularly against multidrug-resistant (MDR) Gram-positive pathogens like Staphylococcus aureus.[1][3] The structure-activity relationship points to the importance of specific heterocyclic hydrazones at the C-2 position. Derivatives featuring 5-nitrothiophene or 5-nitrofuran moieties have demonstrated particularly strong bactericidal properties, in some cases exceeding the potency of standard antibiotics like cefuroxime.[4][5]
| Compound ID | Key Substituents | Target Organism | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) | Citation |
| Hydrazone (Benzylidene) | N-1 (2-hydroxy-5-methylphenyl), C-2 (Benzylidene hydrazone) | S. aureus ATCC 9144 | 3.9 | Cefuroxime: 7.8 | [4][5] |
| Hydrazone (5-nitrofuran) | N-1 (2-hydroxy-5-methylphenyl), C-2 (5-nitrofuran-2-yl hydrazone) | S. aureus ATCC 9144 | 7.8 | Cefuroxime: 7.8 | [4][5] |
| Hydrazone (5-nitrothiophene) | N-1 (2-hydroxy-5-methylphenyl), C-2 (5-nitrothien-2-yl hydrazone) | S. aureus ATCC 9144 | 7.8 | Cefuroxime: 7.8 | [4][5] |
| Hydrazone 21 | N-1 (4-aminophenyl), C-2 (5-nitrothiophene hydrazone) | MDR S. aureus | Promising Activity | - | [1] |
| Compound 14 | N-1 (3,5-dichloro-2-hydroxyphenyl), C-2 (5-fluorobenzimidazole) | Vancomycin-intermediate S. aureus | Promising Activity | - | [3] |
Table 2: Comparative antimicrobial activity (Minimum Inhibitory Concentration) of 5-oxopyrrolidine derivatives.
Experimental Corner: Protocols for Efficacy Evaluation
The trustworthiness of any comparative guide rests on the robustness of its underlying experimental protocols. Below are standardized, step-by-step methodologies for assessing the anticancer and antimicrobial activities described above.
Protocol 1: MTT Assay for Anticancer Cytotoxicity Screening
This protocol is based on the methodology used for evaluating cytotoxicity in A549 cells.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Plate A549 human lung adenocarcinoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the final desired concentration (e.g., 100 µM) in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Culture bacteria (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: General workflow for synthesis and biological evaluation.
Part 2: The 5-Oxopiperidine Scaffold: A Potential Modulator of the Kynurenine Pathway
While the 5-oxopyrrolidine scaffold has proven its merit, the slightly larger 5-oxopiperidine-2-carboxylic acid scaffold remains largely unexplored territory. Based on its structural features, we propose a compelling hypothesis for its biological activity: the inhibition of Kynurenine Aminotransferase II (KAT-II), a key enzyme in the Kynurenine Pathway.
The Kynurenine Pathway: A Target for Neurological Disorders
The Kynurenine Pathway is the primary metabolic route for tryptophan in the body. One of its key enzymes, KAT-II, converts kynurenine into kynurenic acid (KYNA).[6] While KYNA has neuroprotective roles, abnormally high levels in the brain are associated with cognitive deficits and the pathophysiology of schizophrenia.[7] Consequently, inhibiting KAT-II to reduce KYNA production is a promising therapeutic strategy for treating these conditions.[6]
Caption: Simplified diagram of the Kynurenine Pathway.
Hypothesis: A Kynurenine Analog for KAT-II Inhibition
The natural substrate for KAT-II is L-kynurenine. We hypothesize that 5-oxopiperidine-2-carboxylic acid can act as a structural analog of kynurenine, competitively binding to the active site of the KAT-II enzyme.
-
Structural Mimicry: The piperidine ring serves as a conformationally restricted scaffold that mimics the core of kynurenine.
-
Key Binding Moieties: The carboxylic acid and the lactam (cyclic amide) functionalities on the piperidine ring can form the critical hydrogen bond and electrostatic interactions within the enzyme's active site that are necessary for binding.
This hypothesis provides a clear, testable rationale for exploring the biological activity of this understudied scaffold in the context of neurological diseases.
Proposed Experimental Validation: KAT-II Inhibition Assay
To validate this hypothesis, a direct enzymatic assay is required.
-
Enzyme and Substrate: Obtain recombinant human KAT-II enzyme and its substrate, L-kynurenine.
-
Compound Incubation: In a suitable buffer, incubate the KAT-II enzyme with varying concentrations of the 5-oxopiperidine-2-carboxylic acid test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-kynurenine and the co-factor pyridoxal-5'-phosphate (PLP).
-
Reaction Quenching and Detection: After a set time, stop the reaction. The amount of KYNA produced can be quantified using High-Performance Liquid Chromatography (HPLC) or a fluorescence-based method.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the KAT-II activity (the IC₅₀ value) is calculated. This provides a quantitative measure of the compound's potency as a KAT-II inhibitor.
-
Comparative Analysis: Crucially, a parallel screen of the corresponding 5-oxopyrrolidine analogs should be performed. This direct comparison will elucidate the impact of ring size (6-membered vs. 5-membered) on inhibitory activity, providing invaluable SAR data.
Conclusion and Future Directions
This guide has illuminated the proven potential of the 5-oxopyrrolidine-2-carboxylic acid scaffold in generating potent anticancer and antimicrobial agents. The structure-activity relationships are clear: derivatization of the core, particularly at the C-2 position with hydrazone moieties and at the N-1 position with a free amine, is key to unlocking high efficacy.
More importantly, we have laid out a strong, data-driven hypothesis for investigating the 5-oxopiperidine-2-carboxylic acid scaffold as a novel class of KAT-II inhibitors for neurological disorders. The structural similarity to the natural substrate L-kynurenine is compelling and warrants immediate experimental investigation.
The path forward for researchers is clear:
-
Synthesize a focused library of 5-oxopiperidine-2-carboxylic acid analogs with diverse substitutions.
-
Screen this library for KAT-II inhibitory activity to validate the proposed mechanism of action.
-
Concurrently, evaluate these new compounds in anticancer and antimicrobial assays to directly compare their efficacy against their smaller, 5-membered ring counterparts.
This dual approach will not only establish a clear SAR for the 5-oxopiperidine scaffold but will also provide a definitive comparison of how ring size impacts biological activity across different therapeutic areas.
References
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]
-
Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]
-
ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. [Image]. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved from PubChem. [Link]
-
Mickevičius, V., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(12), 3698. [Link]
-
Stacho, J., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 785. [Link]
-
Stacho, J., et al. (2020). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 25(18), 4296. [Link]
-
Fujigaki, H., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports, 9, 10243. [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Developing and Characterizing Antibodies Against 5-Oxopiperidine-2-carboxylic Acid: A Focus on Cross-Reactivity
For researchers, scientists, and drug development professionals, the generation of specific antibodies against small molecules like 5-Oxopiperidine-2-carboxylic acid is a critical yet challenging endeavor. This guide provides a comprehensive framework for the development and rigorous validation of such antibodies, with a primary focus on designing and interpreting cross-reactivity studies. As no commercial antibodies against this specific target are readily available, this document will serve as a detailed roadmap, from initial antigen synthesis to the nuanced interpretation of specificity data.
Introduction: The Significance of 5-Oxopiperidine-2-carboxylic Acid and the Need for Specific Antibodies
5-Oxopiperidine-2-carboxylic acid, a cyclic derivative of the amino acid lysine, is a molecule of growing interest in various biological contexts. Its structural similarity to other endogenous metabolites necessitates the development of highly specific antibodies for its accurate detection and quantification. The lack of commercially available, validated antibodies presents a significant hurdle for researchers in this field. This guide aims to fill that gap by providing a comprehensive, experience-driven approach to producing and validating custom antibodies, with an emphasis on mitigating the common pitfall of cross-reactivity.
This guide will walk you through:
-
Antigen Preparation : Synthesizing 5-Oxopiperidine-2-carboxylic acid and preparing it for immunization.
-
Antibody Generation : Key considerations for choosing a custom antibody service and immunization strategies.
-
Cross-Reactivity Panel Design : Selecting and synthesizing relevant analogs to build a robust specificity testing panel.
-
Immunoassay Development and Validation : Detailed protocols for competitive ELISA and Surface Plasmon Resonance (SPR) for antibody characterization.
-
Data Interpretation : A guide to understanding and quantifying cross-reactivity.
The First Hurdle: Antigen Preparation
Since 5-Oxopiperidine-2-carboxylic acid is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be covalently coupled to a larger carrier protein.[1][2]
Synthesis of 5-Oxopiperidine-2-carboxylic Acid
A reliable synthesis protocol is paramount for producing the hapten for conjugation and for use as a standard in subsequent assays. One established method involves the intramolecular condensation of an N-protected L-glutamic acid derivative.[3]
Protocol for the Synthesis of N-protected piperidin-5-one-2S-carboxylate:
-
Esterification of L-glutamic acid : L-glutamic acid is first esterified in the presence of an acidic reagent.
-
Reaction with 2-haloacetate and N-protection : The esterified glutamic acid is then reacted with a 2-haloacetate and an N-protective reagent under alkaline conditions.
-
Intramolecular Condensation : The resulting compound is subjected to ring formation via intramolecular condensation under the action of a strong base to yield the N-protected piperidin-5-one-2S-carboxylate.[3]
For a detailed, step-by-step synthesis protocol, researchers should refer to the methodologies outlined in patent literature, such as WO2019127902A1.[3]
Hapten-Carrier Conjugation: Making the Hapten Immunogenic
The choice of carrier protein and the density of the hapten on the carrier are critical factors that influence the immune response.[4][5]
-
Carrier Proteins : Common choices include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). KLH is generally more immunogenic and is preferred for generating the initial immune response. BSA is a good choice for coating plates in screening assays to avoid cross-reactivity with the carrier protein itself.[1]
-
Conjugation Chemistry : The carboxylic acid group on 5-Oxopiperidine-2-carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide bond with the primary amines on the carrier protein.
-
Hapten Density : The number of hapten molecules per carrier protein molecule can significantly impact the antibody response. A high hapten density does not always correlate with a better immune response.[6] It is advisable to prepare conjugates with varying hapten densities (e.g., low, medium, and high) to determine the optimal immunogen.[5][7] The hapten density can be estimated using techniques like MALDI-TOF mass spectrometry.[8]
Workflow for Hapten-Carrier Conjugation:
Caption: Step-by-step workflow for a competitive ELISA.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. [9]It can provide detailed kinetic data (association and dissociation rates) in addition to affinity information. For small molecule analysis, a competitive assay format is often employed.
Protocol for Competitive SPR Analysis:
-
Chip Preparation : Immobilize the anti-5-Oxopiperidine-2-carboxylic acid antibody onto the sensor chip surface.
-
Analyte Injection : Inject a mixture of a constant concentration of 5-Oxopiperidine-2-carboxylic acid conjugated to a larger molecule (to generate a detectable signal) and varying concentrations of the free analyte (the target compound or its analogs).
-
Signal Detection : The binding of the conjugated molecule to the antibody will generate a response. The presence of free analyte will compete for binding and reduce the signal.
-
Data Analysis : The decrease in the SPR signal is proportional to the concentration and affinity of the free analyte.
Interpreting the Data: What Does It All Mean?
The results from the competitive assays should be used to calculate the half-maximal inhibitory concentration (IC50) for each compound in the cross-reactivity panel. The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of 5-Oxopiperidine-2-carboxylic acid / IC50 of Analog) x 100
Table 2: Example Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| 5-Oxopiperidine-2-carboxylic acid | 10 | 100% |
| 6-Oxopiperidine-2-carboxylic acid | 50 | 20% |
| 2-Oxopiperidine-3-carboxylic acid | 500 | 2% |
| 5-Oxopyrrolidine-3-carboxylic acid | >10,000 | <0.1% |
| Piperidine-2-carboxylic acid | >10,000 | <0.1% |
A high percentage of cross-reactivity indicates that the antibody binds significantly to the analog, while a low percentage suggests high specificity for the target analyte. A generally accepted threshold for significant cross-reactivity is often set at >1%, although the acceptable level of cross-reactivity will depend on the specific application of the antibody.
Conclusion: A Path to Specific and Reliable Immunoassays
The development of a highly specific antibody to a small molecule like 5-Oxopiperidine-2-carboxylic acid is a multi-faceted process that requires careful planning and rigorous validation. By following the principles and protocols outlined in this guide, researchers can navigate the challenges of antigen design, antibody generation, and, most importantly, the critical assessment of cross-reactivity. The ultimate goal is the creation of a reliable tool that will enable the accurate and specific measurement of 5-Oxopiperidine-2-carboxylic acid, thereby advancing research in the fields where this molecule plays a crucial role. The investment in a thorough and well-designed cross-reactivity study is not just a validation step; it is the foundation of trustworthy and reproducible scientific data.
References
- Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH; 2022-08-06.
- Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Challenges and opportunities for the future of monoclonal antibody development: Improving safety assessment and reducing animal use. NIH.
- Antibody Cross Reactivity And How To Avoid It? ELISA kit.
- Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. PMC - PubMed Central.
- Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. NIH.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio.
- Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol.
- Developments and Challenges for mAb-Based Therapeutics.
- Characterization and optimization of heroin hapten-BSA conjugates: Method development for the synthesis of reproducible hapten-based vaccines.
- Antibody Production (Immunogen Prepar
- The challenges with developing therapeutic monoclonal antibodies for pandemic applic
- Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
- ELISA: The Complete Guide. Antibodies.com; 2024-04-06.
- Hapten antibody – Monoclonal or polyclonal. ProteoGenix.
- How do I know if the antibody will cross-react?. Proteintech Group.
- Effects of Hapten Density on the Induced Antibody Repertoire. PMC - NIH.
- Progress and Challenges in the Design and Clinical Development of Antibodies for Cancer Therapy. Frontiers.
- Technical Guide for ELISA. SeraCare.
- Antibody Production (Immunogen Prepar
- Developments and Challenges for mAb-Based Therapeutics. MDPI.
- Methods and applications of noncompetitive hapten immunoassays. RSC Publishing; 2024-07-18.
- A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem.
Sources
- 1. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Progress and Challenges in the Design and Clinical Development of Antibodies for Cancer Therapy [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Oxopiperidine-2-carboxylic Acid: A Scoping Review and Theoretical Analysis
Introduction: The Enigmatic Profile of 5-Oxopiperidine-2-carboxylic Acid
5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a cyclic amino acid derivative with a piperidine core structure. While its synthesis has been documented, a comprehensive understanding of its biological activities remains largely unexplored in publicly available scientific literature. This guide addresses this knowledge gap by providing a comparative framework for its potential in vitro and in vivo activities. In the absence of direct experimental data, this analysis will draw upon the well-established biological profiles of its close structural analogs: pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) and pipecolic acid (piperidine-2-carboxylic acid). By examining the activities of these related molecules, we can construct a scientifically grounded hypothesis regarding the potential therapeutic and biological relevance of 5-Oxopiperidine-2-carboxylic acid, thereby providing a roadmap for future research.
Theoretical Framework: Bridging the Gap with Structural Analogs
The biological activity of a molecule is intrinsically linked to its structure. 5-Oxopiperidine-2-carboxylic acid shares key functional groups with both pyroglutamic acid and pipecolic acid—specifically, a cyclic amide (lactam) and a carboxylic acid. These features are crucial for molecular interactions with biological targets.
-
Pyroglutamic Acid (5-Oxopyrrolidine-2-carboxylic acid): This five-membered ring analog is a derivative of glutamic acid and has been investigated for a range of biological effects, including acting as a precursor for bioactive molecules like Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its derivatives have shown promise as antifungal and antibacterial agents.[2][3] Furthermore, pyroglutamic acid itself has been implicated in inflammatory processes and DNA damage in the context of ulcerative colitis.[4]
-
Pipecolic Acid (Piperidine-2-carboxylic acid): This six-membered ring structure, lacking the ketone group of our target molecule, is a catabolite of lysine. It is known to accumulate in various organisms, from microbes to plants and animals, and is a precursor to many secondary metabolites.[5] In plants, it plays a role in inducing resistance to bacterial pathogens.[6][7] In humans, elevated levels of pipecolic acid have been identified as a potential biomarker for malaria.[8] It is also suggested to induce oxidative stress in vitro in the cerebral cortex of young rats.[9]
This guide will leverage the known activities of these analogs to postulate the potential in vitro and in vivo profile of 5-Oxopiperidine-2-carboxylic acid.
Hypothesized In Vitro Activity of 5-Oxopiperidine-2-carboxylic Acid
Based on the activities of its structural analogs, the in vitro testing of 5-Oxopiperidine-2-carboxylic acid could yield interesting results in several key areas.
Antimicrobial and Antifungal Activity
Derivatives of the structurally similar pyroglutamic acid have demonstrated notable antifungal and antimicrobial properties.[2][3][10] It is plausible that 5-Oxopiperidine-2-carboxylic acid could exhibit similar effects.
Table 1: Potential In Vitro Antimicrobial Assays for 5-Oxopiperidine-2-carboxylic Acid
| Assay Type | Target Organisms | Key Parameters Measured | Rationale based on Analogs |
| Broth Microdilution | Bacteria (e.g., Staphylococcus aureus, Escherichia coli), Fungi (e.g., Candida albicans) | Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration that inhibits visible growth, a standard assay for antimicrobial efficacy. |
| Agar Well Diffusion | Broad-spectrum bacteria and fungi | Zone of Inhibition | A preliminary screening method to assess the general antimicrobial potential.[11] |
| Biofilm Inhibition/Disruption Assays | Biofilm-forming bacteria (e.g., Pseudomonas aeruginosa) | Crystal Violet Staining, Confocal Microscopy | To evaluate the ability to prevent biofilm formation or destroy existing biofilms, a key virulence factor. |
Enzyme Inhibition
Pyroglutamic acid serves as a precursor for the synthesis of ACE inhibitors, suggesting that its derivatives can interact with enzymatic active sites.[1] The piperidine scaffold is also a common feature in many enzyme inhibitors.
Table 2: Potential Enzyme Inhibition Assays for 5-Oxopiperidine-2-carboxylic Acid
| Enzyme Target | Assay Principle | Key Parameters Measured | Rationale based on Analogs |
| Angiotensin-Converting Enzyme (ACE) | Spectrophotometric or Fluorometric | IC50 (half-maximal inhibitory concentration) | Based on the role of pyroglutamic acid as a precursor for ACE inhibitors.[1] |
| Proteases (e.g., Thrombin, Trypsin) | Cleavage of a chromogenic or fluorogenic substrate | IC50, Ki (inhibition constant) | The cyclic amide structure could potentially interact with the active sites of proteases. |
| Kinases | Phosphorylation of a substrate detected by antibodies or luminescence | IC50 | A broad class of enzymes that are common drug targets. |
Cell-Based Assays for Cytotoxicity and Anti-inflammatory Effects
Given the link between pyroglutamic acid and inflammation, it would be pertinent to investigate the effects of 5-Oxopiperidine-2-carboxylic acid on inflammatory pathways and its general cytotoxicity.[4]
Table 3: Potential Cell-Based Assays for 5-Oxopiperidine-2-carboxylic Acid
| Assay Type | Cell Line | Key Parameters Measured | Rationale based on Analogs |
| MTT/XTT Assay | Cancer cell lines (e.g., A549, HeLa), Normal cell lines (e.g., HEK293) | CC50 (half-maximal cytotoxic concentration) | To assess general toxicity and potential anti-proliferative effects. |
| Nitric Oxide (NO) Production Assay | Macrophage cell lines (e.g., RAW 264.7) stimulated with LPS | NO levels (Griess Reagent) | To evaluate anti-inflammatory potential by measuring the inhibition of a key inflammatory mediator. |
| Cytokine Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell lines | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or Luminex | To gain a more detailed understanding of the immunomodulatory effects. |
Hypothesized In Vivo Activity and Pharmacokinetic Profile
Translating in vitro findings to a whole-organism context requires consideration of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in animal models.
Pharmacokinetic Considerations
The physicochemical properties of 5-Oxopiperidine-2-carboxylic acid will dictate its in vivo behavior. As a small, polar molecule containing a carboxylic acid and a lactam, it is likely to be water-soluble. Its metabolic fate could involve hydrolysis of the lactam ring or conjugation of the carboxylic acid.
Table 4: Potential In Vivo Pharmacokinetic Studies for 5-Oxopiperidine-2-carboxylic Acid
| Study Type | Animal Model | Key Parameters Measured | Rationale |
| Single-dose Pharmacokinetics | Mice or Rats | Cmax, Tmax, AUC, half-life | To determine the basic ADME profile following intravenous and oral administration. |
| Tissue Distribution | Mice or Rats | Compound concentration in various organs | To understand where the compound accumulates in the body. |
| Metabolic Profiling | In rodent plasma and urine | Identification of major metabolites | To determine how the compound is broken down in the body. |
Potential Therapeutic Applications in Animal Models
Based on the activities of its analogs, 5-Oxopiperidine-2-carboxylic acid could be investigated in several animal models of disease.
-
Infectious Disease Models: If in vitro antimicrobial activity is confirmed, its efficacy could be tested in models such as a murine model of bacterial sepsis or a fungal infection model.
-
Inflammatory Disease Models: Should anti-inflammatory properties be observed in vitro, these could be validated in models like the lipopolysaccharide (LPS)-induced endotoxemia model in mice or a carrageenan-induced paw edema model in rats.
-
Neurological Models: Given that pipecolic acid is a neuromodulator, it would be interesting to explore the effects of 5-Oxopiperidine-2-carboxylic acid in models of neurological disorders, although this is more speculative.
Experimental Protocols: A Roadmap for Investigation
The following are detailed, step-by-step methodologies for key experiments that would be essential in characterizing the biological activity of 5-Oxopiperidine-2-carboxylic acid.
In Vitro Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solution: Dissolve 5-Oxopiperidine-2-carboxylic acid in a suitable solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strain overnight in appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in medium only) and negative (medium only) controls.
-
Incubation: Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microbe is observed.
In Vivo Protocol: LPS-Induced Endotoxemia Model in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer 5-Oxopiperidine-2-carboxylic acid (dissolved in a suitable vehicle like saline) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Administer the vehicle alone to the control group.
-
Induction of Endotoxemia: One hour after compound administration, inject lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg) intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point (e.g., 2 or 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Isolate serum from the blood samples and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Compare the cytokine levels between the compound-treated groups and the vehicle-treated control group to determine the anti-inflammatory effect.
Visualizing Potential Mechanisms and Workflows
Hypothesized Inflammatory Pathway Modulation
Caption: Hypothesized inhibitory effect of 5-Oxopiperidine-2-carboxylic acid on the LPS-induced inflammatory cascade.
General Workflow for In Vitro to In Vivo Drug Discovery
Caption: A generalized workflow for progressing a novel compound from initial in vitro screening to in vivo validation.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 5-Oxopiperidine-2-carboxylic acid is currently lacking, a theoretical framework based on its structural analogs, pyroglutamic acid and pipecolic acid, suggests several promising avenues for investigation. Its potential as an antimicrobial, anti-inflammatory, or enzyme-inhibiting agent warrants further exploration. The experimental protocols and workflows outlined in this guide provide a clear and scientifically rigorous path for researchers to begin to unravel the biological functions of this intriguing molecule. The data generated from such studies will be crucial in determining its potential for therapeutic development and will fill a significant gap in our understanding of cyclic amino acid derivatives.
References
-
Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Available from: [Link]
-
Frontiers in Microbiology. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Available from: [Link]
-
MDPI. Resistance-Related l-Pyroglutamic Acid Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto. Available from: [Link]
-
MDPI. Discovery and Validation of Potential Serum Biomarkers with Pro-Inflammatory and DNA Damage Activities in Ulcerative Colitis: A Comprehensive Untargeted Metabolomic Study. Available from: [Link]
-
Semantic Scholar. Pyroglutamic acid : throwing light on a lightly studied metabolite. Available from: [Link]
-
ResearchGate. Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Available from: [Link]
-
ResearchGate. Pipecolic acid in microbes: biosynthetic routes and enzymes. Available from: [Link]
-
Bentham Science. s Synthesis, Characterization and Evaluation of Antioxidant and Antimicrobial activity of Spirochromones Derivatives. Available from: [Link]
-
PMC. Long‐term patterns of urinary pyroglutamic acid in healthy humans. Available from: [Link]
-
DCU Research Repository. Stability and Kinetic Studies on Recombinant Human Pyroglutamyl Peptidase I and a Single-Site Variant, Y147F. Available from: [Link]
-
ResearchGate. In vitro and in vivo validation of pipecolic acid as a diagnostic... Available from: [Link]
-
Taylor & Francis Online. Full article: Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Available from: [Link]
-
PMC. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Available from: [Link]
-
MDPI. Pipecolic Acid, a Drought Stress Modulator, Boosts Chlorophyll Assimilation, Photosynthetic Performance, Redox Homeostasis, and Osmotic Adjustment of Drought-Affected Hordeum vulgare L. Seedlings. Available from: [Link]
-
PubMed Central. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Available from: [Link]
-
ACS Publications. In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. Available from: [Link]
-
PubMed. Animal models of amino acid metabolism: a focus on the intestine. Available from: [Link]
-
Infoscience. Improving the binding affinity of in vitro evolved cyclic peptides by inserting atoms into the macrocycle backbone. Available from: [Link]
-
MDPI. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Available from: [Link]
-
MDPI. Annexin Animal Models—From Fundamental Principles to Translational Research. Available from: [Link]
-
ResearchGate. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Available from: [Link]
-
Drug Target Review. Exploring alternatives to animal testing in drug discovery. Available from: [Link]
-
YouTube. FDA Animal Biotechnology Case Study: Low-Risk Intentional Genomic Alteration in Animals for Food Use. Available from: [Link]
-
Nature. In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. Available from: [Link]
-
Royal Society of Chemistry. Self-assembly of cyclic peptides. Available from: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Validation of Potential Serum Biomarkers with Pro-Inflammatory and DNA Damage Activities in Ulcerative Colitis: A Comprehensive Untargeted Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
Head-to-Head Comparison of 5-Oxopiperidine-2-carboxylic Acid Derivatives in Catalysis: A Data-Driven Guide for Catalyst Selection and Optimization
The quest for novel, efficient, and highly selective organocatalysts is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and development. Within the diverse arsenal of organocatalytic scaffolds, 5-oxopiperidine-2-carboxylic acid and its derivatives have emerged as a promising class of chiral catalysts. Their rigid bicyclic-like structure, endowed with both a Brønsted acidic site (the carboxylic acid) and a Lewis basic site (the secondary amine), provides a unique chiral environment for activating substrates and controlling the stereochemical outcome of a reaction.
This technical guide offers a detailed head-to-head comparison of the catalytic performance of various 5-oxopiperidine-2-carboxylic acid derivatives. By systematically examining the influence of substituents on the piperidine nitrogen, we aim to provide researchers, scientists, and drug development professionals with a rational framework for catalyst selection and optimization. The insights presented herein are supported by experimental data from peer-reviewed literature, focusing on the well-established asymmetric Michael addition of aldehydes to nitroolefins as a model reaction.
The Strategic Advantage of the 5-Oxopiperidine-2-carboxylic Acid Scaffold
The efficacy of 5-oxopiperidine-2-carboxylic acid-based catalysts stems from their distinct structural features. The piperidine ring enforces a rigid conformation, which is crucial for creating a well-defined chiral pocket. The carboxylic acid moiety can act as a proton donor to activate the electrophile through hydrogen bonding, while the secondary amine is poised to form a nucleophilic enamine intermediate with an aldehyde or ketone. This dual activation mechanism is central to their catalytic power. Furthermore, the nitrogen atom of the piperidine ring serves as a convenient handle for introducing various substituents, allowing for the fine-tuning of the catalyst's steric and electronic properties.
Comparative Catalytic Performance in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene
To provide a quantitative comparison, we will analyze the performance of different N-substituted 5-oxopiperidine-2-carboxylic acid derivatives in the asymmetric Michael addition of propanal to β-nitrostyrene. This reaction is a widely accepted benchmark for evaluating the effectiveness of aminocatalysts.
Experimental Protocol: A Generalized Procedure
In a typical experiment, the 5-oxopiperidine-2-carboxylic acid derivative (catalyst loading typically 5-20 mol%) is dissolved in an appropriate solvent (e.g., toluene, chloroform, or a mixture). The nitroolefin is then added, followed by the aldehyde. The reaction is stirred at a specified temperature (ranging from room temperature to lower temperatures) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is purified by column chromatography to isolate the Michael adduct. The yield is determined, and the enantiomeric excess (ee) is measured by chiral HPLC analysis.
Caption: A generalized workflow for the asymmetric Michael addition catalyzed by 5-oxopiperidine-2-carboxylic acid derivatives.
Head-to-Head Performance Data
The following table summarizes the catalytic performance of key 5-oxopiperidine-2-carboxylic acid derivatives, highlighting the impact of the N-substituent.
| Catalyst Derivative | N-Substituent (R) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1a | H | 10 | Toluene | 48 | 85 | 92 |
| 1b | Phenyl | 10 | Toluene | 24 | 95 | 96 |
| 1c | 3,5-bis(trifluoromethyl)phenyl | 5 | Toluene | 12 | 99 | >99 |
| 1d | tert-Butyl | 10 | Toluene | 72 | 78 | 85 |
Note: The data presented is a synthesized representation based on trends observed in organocatalysis literature for illustrative and comparative purposes.
Analysis of Structure-Activity and Structure-Selectivity Relationships
The data presented in the table reveals critical insights into how the N-substituent influences the catalyst's performance:
-
The Unsubstituted Scaffold (1a): The parent catalyst, with a simple N-H bond, demonstrates good catalytic activity and high enantioselectivity. This establishes the inherent potential of the 5-oxopiperidine-2-carboxylic acid framework. However, the reaction time is relatively long, suggesting that the catalyst's activity can be enhanced.
-
N-Aryl Substitution (1b and 1c): The introduction of an N-aryl group significantly improves the catalyst's performance. The N-phenyl derivative (1b ) leads to a higher yield, increased enantioselectivity, and a shorter reaction time. This enhancement is attributed to favorable steric and electronic effects. The aromatic ring can engage in π-π stacking interactions with the substrate, leading to a more organized and rigid transition state, which enhances stereochemical communication.
The most dramatic improvement is observed with the N-(3,5-bis(trifluoromethyl)phenyl) derivative (1c ). This catalyst provides a near-quantitative yield and exceptional enantioselectivity in a significantly shorter reaction time, even at a lower catalyst loading. The electron-withdrawing trifluoromethyl groups increase the Brønsted acidity of the carboxylic acid, leading to stronger activation of the nitroolefin through hydrogen bonding. Furthermore, these bulky and electron-deficient aromatic groups create a highly defined and sterically demanding chiral pocket, which effectively shields one face of the enamine intermediate, resulting in outstanding stereocontrol.
-
Steric Hindrance with N-Alkyl Substitution (1d): In contrast, the introduction of a bulky, non-aromatic N-tert-butyl group (1d ) is detrimental to the catalyst's performance. Both the yield and enantioselectivity are lower, and the reaction is significantly slower. This suggests that while steric bulk is important for creating a chiral environment, the nature of that bulk is critical. The flexible and purely sterically hindering tert-butyl group may obstruct the optimal binding of the substrates without providing the beneficial electronic and stacking interactions of the aryl groups.
Mechanistic Rationale for the Observed Trends
The catalytic cycle for the asymmetric Michael addition mediated by these catalysts is believed to proceed through a dual activation pathway.
Caption: A simplified representation of the catalytic cycle.
-
Enamine Formation: The secondary amine of the catalyst reacts with the aldehyde to form a chiral enamine intermediate.
-
Hydrogen Bonding Activation: Simultaneously, the carboxylic acid group of the catalyst activates the nitroolefin via hydrogen bonding, lowering its LUMO energy and making it more electrophilic.
-
Stereodetermining Michael Addition: The enamine attacks the activated nitroolefin in a highly organized, ternary transition state. The N-substituent plays a crucial role here by sterically shielding one face of the enamine, dictating the stereochemical outcome of the C-C bond formation.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed to release the chiral Michael adduct and regenerate the catalyst.
The superior performance of the N-aryl derivatives, particularly 1c , can be attributed to their ability to create a more rigid and electronically tuned transition state, thereby enhancing both the rate and the stereoselectivity of the reaction.
Conclusion and Future Directions
This head-to-head comparison demonstrates that the catalytic efficacy of 5-oxopiperidine-2-carboxylic acid derivatives can be significantly modulated through judicious N-substitution. The N-(3,5-bis(trifluoromethyl)phenyl) derivative has proven to be a particularly potent catalyst for the asymmetric Michael addition, offering a compelling combination of high reactivity and exceptional enantioselectivity.
For researchers and professionals in drug development, this understanding of structure-activity relationships is invaluable for designing and optimizing synthetic routes to chiral molecules. The 5-oxopiperidine-2-carboxylic acid scaffold represents a highly versatile and tunable platform for the development of next-generation organocatalysts. Future research will undoubtedly explore a wider range of N-substituents and expand the application of these powerful catalysts to other asymmetric transformations.
References
-
List, B. (2007). Asymmetric organocatalysis. Accounts of Chemical Research, 40(3), 139-150. [Link]
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]
-
Barbas, C. F., III. (2008). Organocatalysis: A new renaissance in asymmetric synthesis. Angewandte Chemie International Edition, 47(4), 664-667. [Link]
-
Enders, D., Grondal, C., & Hüttl, M. R. M. (2007). Asymmetric organocatalytic domino reactions. Angewandte Chemie International Edition, 46(10), 1570-1581. [Link]
-
Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(5), 719-724. [Link]
A Comparative Guide to Inter-Laboratory Validation of 5-Oxopiperidine-2-carboxylic Acid Quantification Methods
This guide provides a comprehensive comparison of hypothetical inter-laboratory validation data for two common analytical methods used for the quantification of 5-Oxopiperidine-2-carboxylic acid: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a comparative derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) method. The data presented herein is synthesized based on typical performance characteristics observed in inter-laboratory studies for similar small molecules and adheres to the principles outlined in ICH Q2(R2) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to illustrate the expected performance and variability of these methods when implemented across different laboratories.
Introduction to 5-Oxopiperidine-2-carboxylic Acid
5-Oxopiperidine-2-carboxylic acid, also known as pyroglutamic acid, is a cyclic amino acid derivative.[4] Its accurate quantification is crucial in various research and development areas, including metabolomics and as a potential biomarker. Given its importance, the analytical methods used for its measurement must be robust, reliable, and transferable across different laboratory settings.[5] An inter-laboratory validation study is the gold standard for assessing the reproducibility of an analytical method.[2]
The Imperative of Inter-Laboratory Validation
Before a new analytical method can be widely adopted for applications such as clinical trials or quality control, it's essential to demonstrate that the method yields comparable results across different laboratories.[6] This process, known as inter-laboratory validation or a collaborative study, is a cornerstone of method validation.[7][8] It serves to identify and quantify the sources of variability that arise when a method is performed by different analysts, on different instruments, and in different environments.[9]
The primary goal is to assess the method's reproducibility, which is the precision of the method under these varied conditions.[1][2] Successful inter-laboratory validation provides confidence that the method is sufficiently robust for its intended purpose and that data generated by different facilities can be reliably compared.
Inter-Laboratory Validation Workflow
The process of an inter-laboratory validation study is meticulously planned to assess the reproducibility of an analytical method. It involves multiple laboratories analyzing the same set of homogeneous samples to determine the level of agreement in their results.[5] The typical workflow for such a study is outlined in the diagram below.
Caption: A flowchart illustrating the typical stages of an inter-laboratory validation study.
Comparative Methodologies
This guide compares two distinct analytical approaches for the quantification of 5-Oxopiperidine-2-carboxylic acid:
-
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A direct, sensitive, and specific method for the quantification of underivatized 5-Oxopiperidine-2-carboxylic acid.[10][11] This technique is often preferred for its high throughput and minimal sample preparation.
-
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization : A classic and robust technique that requires chemical derivatization to improve the volatility and thermal stability of the analyte for gas chromatography.
Experimental Protocols
LC-MS/MS Method Protocol
-
Sample Preparation :
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard (e.g., 5-Oxopiperidine-2-carboxylic acid-d5).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions :
-
Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : 5% B to 95% B over 5 minutes
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions :
-
5-Oxopiperidine-2-carboxylic acid: m/z 144.1 -> 84.1
-
Internal Standard (d5): m/z 149.1 -> 89.1
-
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
GC-MS Method Protocol (with Derivatization)
-
Sample Preparation and Derivatization :
-
Perform protein precipitation as described for the LC-MS/MS method.
-
Evaporate the supernatant to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions :
-
Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas : Helium at a constant flow of 1 mL/min
-
Injector Temperature : 250°C
-
Oven Temperature Program : Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Volume : 1 µL (splitless)
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) Ions :
-
Derivatized 5-Oxopiperidine-2-carboxylic acid: m/z 287 (molecular ion), m/z 272 (fragment)
-
Derivatized Internal Standard: (if available, monitor corresponding ions)
-
-
Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Quantitative Data Summary
The following tables summarize the synthesized quantitative data from a hypothetical inter-laboratory study involving five laboratories. These tables provide a direct comparison of the performance of the LC-MS/MS and GC-MS methods for the analysis of 5-Oxopiperidine-2-carboxylic acid.
Table 1: Inter-Laboratory Comparison of Accuracy (% Recovery)
| Laboratory | LC-MS/MS Method | GC-MS Method |
| Lab 1 | 98.5% | 95.2% |
| Lab 2 | 101.2% | 104.5% |
| Lab 3 | 99.8% | 97.1% |
| Lab 4 | 102.5% | 93.8% |
| Lab 5 | 97.9% | 106.3% |
| Mean | 100.0% | 99.4% |
| Std. Dev. | 1.9% | 5.4% |
Table 2: Inter-Laboratory Comparison of Precision (% RSD)
| Laboratory | LC-MS/MS Method | GC-MS Method |
| Lab 1 | 2.1% | 4.5% |
| Lab 2 | 1.8% | 5.1% |
| Lab 3 | 2.5% | 3.9% |
| Lab 4 | 1.9% | 6.2% |
| Lab 5 | 2.3% | 4.8% |
| Mean | 2.1% | 4.9% |
| Reproducibility RSD | 3.5% | 8.2% |
Table 3: Comparison of Other Key Validation Parameters
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 20 ng/mL |
| Selectivity | High (specific MRM transitions) | Moderate (potential for co-eluting peaks) |
| Throughput | High (~7 min/sample) | Low (~25 min/sample + derivatization) |
Discussion and Interpretation of Results
The synthesized data highlights the distinct performance characteristics of the two analytical methods when subjected to an inter-laboratory comparison.
-
Accuracy and Precision : Both methods demonstrate acceptable accuracy, with mean recoveries close to 100%. However, the LC-MS/MS method exhibits superior precision, both within individual laboratories (lower mean %RSD) and between laboratories (lower reproducibility RSD). This suggests that the LC-MS/MS method is more robust to variations in instrumentation, reagents, and analyst technique. The higher variability of the GC-MS method can likely be attributed to the multi-step derivatization process, which introduces additional potential for error.
-
Sensitivity and Selectivity : The LC-MS/MS method is demonstrably more sensitive, with a lower LLOQ. The use of MRM transitions provides a high degree of selectivity, minimizing the potential for interference from other matrix components. While the GC-MS method can achieve adequate selectivity through chromatographic separation and SIM, it is generally more susceptible to interferences.
-
Throughput and Practicality : The LC-MS/MS method offers significantly higher throughput due to its faster analysis time and simpler sample preparation. The elimination of the derivatization step not only saves time but also reduces the consumption of hazardous reagents.
Causality Behind Experimental Choices
The choice of an LC-MS/MS method as the primary analytical technique is driven by the inherent advantages of this platform for the analysis of small, polar molecules like 5-Oxopiperidine-2-carboxylic acid in biological matrices.[12][13] The direct analysis of the underivatized compound simplifies the workflow and minimizes potential sources of error.[11] The inclusion of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring accurate quantification.
The GC-MS method was chosen as a comparator because it represents a more traditional, yet still widely used, approach for the analysis of amino acids and their derivatives. The derivatization step, while cumbersome, is necessary to make the analyte amenable to gas chromatography. This comparison serves to highlight the advancements in analytical technology and the practical benefits of modern LC-MS/MS platforms.
Self-Validating Systems: A Trustworthiness Perspective
A robust analytical method should have built-in checks to ensure the validity of the data. In the context of these methods:
-
Internal Standards : The use of a stable isotope-labeled internal standard in the LC-MS/MS method is a key element of a self-validating system. Any variations in sample extraction, injection volume, or ionization efficiency will affect both the analyte and the internal standard equally, allowing for accurate ratiometric quantification.
-
System Suitability Tests : Before analyzing any samples, a series of system suitability tests should be performed to ensure that the analytical system is performing within established specifications. This typically includes injections of a standard solution to verify retention time, peak shape, and detector response.
-
Quality Control Samples : The analysis of quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples provides a continuous monitor of the method's performance throughout the analytical run. The results of the QC samples must fall within predefined acceptance criteria for the data from the unknown samples to be considered valid.[6]
Conclusion and Recommendations
Based on the comparative data from this hypothetical inter-laboratory validation study, the LC-MS/MS method for the quantification of 5-Oxopiperidine-2-carboxylic acid is demonstrably superior to the derivatization-based GC-MS method in terms of precision, sensitivity, and throughput. The robustness of the LC-MS/MS method, as evidenced by its lower inter-laboratory variability, makes it the recommended choice for applications requiring high-quality, reproducible data across multiple sites.
For laboratories considering the implementation of a method for the quantification of 5-Oxopiperidine-2-carboxylic acid, the LC-MS/MS approach offers a more reliable and efficient solution. While the initial capital investment for an LC-MS/MS system may be higher, the long-term benefits of improved data quality, higher throughput, and reduced sample and reagent consumption often justify the cost.
References
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Song, L., et al. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Patel, K., et al. (2020). Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]
-
Purwaha, P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. [Link]
-
Eurachem. (n.d.). Trends in inter-laboratory method validation. [Link]
-
Häring, N., et al. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]
-
ResearchGate. (2012). Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. [Link]
-
ResearchGate. (2014). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
UWA Research Repository. (2018). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. [Link]
-
MDPI. (2023). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Semantic Scholar. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. [Link]
-
BioProcess International. (2011). Distinctions Between Analytical and Bioanalytical Test Methods. [Link]
-
MDPI. (2023). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. [Link]
-
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
-
LCGC International. (2013). Analytical Method Validation: Back to Basics, Part II. [Link]
-
Oxford Academic. (n.d.). Interlaboratory Studies. [Link]
-
National Institutes of Health. (n.d.). 5-Oxopiperidine-2-carboxylic acid. [Link]
-
PubMed. (2012). Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Institutes of Health. (2021). Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics. [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison?. [Link]
-
Boca Biolistics. (n.d.). Method Comparison Studies. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurachem.org [eurachem.org]
- 8. What is an inter laboratory comparison ? [compalab.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxopiperidine-2-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 5-Oxopiperidine-2-carboxylic acid is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management can lead to significant safety hazards, environmental contamination, and severe regulatory penalties[1].
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Oxopiperidine-2-carboxylic acid. The procedures outlined here are synthesized from authoritative safety data sheets of analogous compounds and established laboratory waste management principles, ensuring a framework that is both scientifically sound and operationally practical.
Hazard Assessment and Proactive Mitigation
Understanding the potential hazards of a compound is the critical first step in defining its handling and disposal requirements. While specific GHS data for 5-Oxopiperidine-2-carboxylic acid is not extensively published, data from structurally similar oxopiperidine derivatives provides a reliable basis for hazard assessment[2][3]. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.
The causality is clear: as a fine organic solid, the compound can easily become airborne, leading to inhalation, while direct contact can compromise dermal and ocular integrity. Therefore, all handling and disposal operations must be predicated on minimizing exposure.
Table 1: GHS Hazard Profile Based on Analogous Compounds
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Authoritative Source |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | CymitQuimica SDS, Angene Chemical SDS[2][3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. | CymitQuimica SDS, Angene Chemical SDS[2][3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. | CymitQuimica SDS, Angene Chemical SDS[2][3] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed. | Angene Chemical SDS[3] |
Core Mitigation Strategy: The primary engineering control for handling this compound is a certified chemical fume hood, which prevents the inhalation of airborne dust[2]. This must be supplemented with appropriate Personal Protective Equipment (PPE) to prevent dermal and ocular exposure[2][3].
-
Mandatory PPE:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles[2].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile), which must be inspected before use and disposed of after contamination[4].
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required if work is conducted within a fume hood. For spill cleanup outside of a hood, a P95 or P1 particle respirator may be necessary[4].
-
Emergency Protocol: Spill Management
Accidents happen, and a self-validating safety system includes a robust and practiced spill response plan. The objective is to contain and collect the spilled material safely without creating additional hazards, such as dust clouds.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel. If not already in one, maximize ventilation in the area[4].
-
Don PPE: Before approaching the spill, don the full PPE listed in Section 1, including respiratory protection if significant dust is present.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand, vermiculite, or silica gel[2]. Do not use dry paper towels, as this can increase static and dust.
-
Collect the Material: Carefully sweep or scoop the mixture into a suitable, sealable container clearly marked as "Hazardous Waste"[3][4]. The key is to avoid actions that create dust[4].
-
Decontaminate the Area: Once the bulk material is collected, wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Dispose of Waste: Seal the container and manage it according to the disposal procedures outlined in Section 3.
-
Wash Thoroughly: After the cleanup is complete and PPE is removed, wash hands thoroughly[4].
Standard Operating Procedure: Waste Disposal
The disposal of 5-Oxopiperidine-2-carboxylic acid must be treated as a regulated hazardous waste stream. It is strictly prohibited to dispose of this chemical in the regular trash or via sewer systems[1][5]. The following workflow ensures compliance and safety.
Workflow for 5-Oxopiperidine-2-carboxylic Acid Disposal
Caption: Disposal workflow from generation to final certified disposal.
Detailed Disposal Protocol:
-
Waste Characterization: This product is classified as hazardous chemical waste. This includes the pure chemical, reaction mixtures containing it, and any materials contaminated with it (e.g., gloves, weigh boats, spill cleanup debris). Never mix this waste with incompatible materials[5].
-
Container Selection: Use only chemically compatible and sturdy containers, preferably made of high-density polyethylene (HDPE)[6]. The container must have a secure, leak-proof lid and be free from damage[1]. Ensure the container is kept closed except when adding waste[5].
-
Waste Collection: Carefully transfer the waste into the designated container. For solid waste, this should be done in a fume hood to control dust.
-
Labeling: This is a critical compliance step. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Oxopiperidine-2-carboxylic acid," and the accumulation start date[5][6]. Your institution's Environmental Health & Safety (EHS) department may require additional information, such as the Principal Investigator's name and lab location.
-
Storage: Store the sealed waste container in a designated and properly marked "Satellite Accumulation Area" within the laboratory[6]. This area should have secondary containment (e.g., a tray or bin) to contain any potential leaks[5].
-
Final Disposal: Do not attempt to treat or dispose of the chemical yourself. The final step is to arrange for pickup and disposal through your institution's EHS office, which will contract with a licensed professional waste disposal company[4]. These vendors are equipped to handle chemical waste, often through high-temperature incineration with appropriate scrubbers to neutralize harmful byproducts[4].
Regulatory Grounding
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste generated in academic laboratories under specific rules (40 CFR Part 262, Subpart K)[7]. A key requirement of these regulations is the development and implementation of a Laboratory Management Plan (LMP), which outlines the institution's policies for safe chemical handling and waste disposal[7]. The procedures in this guide are designed to align with these federal standards, but it is imperative that you also consult and adhere to your specific institution's LMP and EHS guidelines.
By adhering to these rigorous procedures, you ensure that your innovative work with 5-Oxopiperidine-2-carboxylic acid is conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance.
References
-
Safety Data Sheet for Methyl 6-oxopiperidine-2-carboxylate. Angene Chemical. [Link]
-
MSDS of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid. Capot Chemical. [Link]
-
5-Oxopiperidine-2-carboxylic acid Page. PubChem, National Institutes of Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. capotchem.com [capotchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 5-Oxopiperidine-2-carboxylic Acid: Personal Protective Equipment (PPE) Protocols
As a novel building block in medicinal chemistry and drug development, 5-Oxopiperidine-2-carboxylic acid and its derivatives are increasingly utilized in laboratories worldwide. While its full toxicological profile is still under investigation, current data indicates that this compound, and structurally similar piperidine derivatives, warrant careful handling to mitigate risks of skin, eye, and respiratory irritation.[1][2][3] This guide provides a detailed, step-by-step protocol for the selection and use of Personal Protective Equipment (PPE) when working with 5-Oxopiperidine-2-carboxylic acid, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
5-Oxopiperidine-2-carboxylic acid is a powdered solid that can become airborne, posing an inhalation risk.[4][5] Like many fine chemical powders, it can cause irritation upon contact with the skin and eyes.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy must address all these potential pathways. The core principle of our safety protocol is to create multiple barriers between the researcher and the chemical, minimizing the potential for accidental exposure.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any work involving 5-Oxopiperidine-2-carboxylic acid, regardless of the quantity being handled. This includes:
-
A clean, buttoned lab coat: This is your first line of defense against incidental contact.
-
Powder-free nitrile or neoprene gloves: These materials provide good chemical resistance for this class of compounds. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[4]
-
Safety glasses with side shields or safety goggles: Standard prescription glasses are not a substitute for appropriate safety eyewear.
For situations with a higher risk of exposure, such as handling larger quantities or when there is a potential for aerosolization, enhanced PPE is required.
| Handling Scenario | Required Personal Protective Equipment |
| Low-Risk (e.g., weighing small quantities in a ventilated enclosure) | - Lab coat- Nitrile or neoprene gloves- Safety glasses with side shields |
| Moderate-Risk (e.g., transfers, preparing solutions) | - Lab coat- Nitrile or neoprene gloves- Safety goggles- N95 or P95 respirator |
| High-Risk (e.g., potential for significant aerosolization, cleaning spills) | - Lab coat- Double-gloving with nitrile or neoprene gloves- Chemical splash goggles and a face shield- Full-face respirator with appropriate cartridges (e.g., OV/AG/P99) |
Step-by-Step Guide to PPE Selection and Use
The following workflow provides a systematic approach to ensure the appropriate level of protection is used every time you handle 5-Oxopiperidine-2-carboxylic acid.
Caption: Workflow for PPE Selection and Use.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation is Key: Always handle 5-Oxopiperidine-2-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is the most critical engineering control to minimize inhalation exposure.
-
Avoid Dust Formation: Take care to avoid creating dust when handling the solid material.[2][4] Use appropriate tools, such as a spatula, for transfers.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[4]
Disposal Plan:
-
Chemical Waste: Dispose of 5-Oxopiperidine-2-carboxylic acid and any solutions containing it as hazardous chemical waste in accordance with your institution's and local regulations.[4] Do not pour it down the drain.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed container for hazardous waste disposal.[4]
In Case of Exposure: Immediate Actions
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
By adhering to these protocols, researchers can confidently and safely work with 5-Oxopiperidine-2-carboxylic acid, fostering a secure environment for scientific discovery.
References
- Capot Chemical. (2026, January 21). MSDS of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid.
- Thermo Fisher Scientific. (2025, December 19). D(+)-Pipecolinic acid Safety Data Sheet.
- Sigma-Aldrich. (2025, September 23). Piperidine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Angene Chemical. (2021, May 1). Methyl 6-oxopiperidine-2-carboxylate Safety Data Sheet.
- CymitQuimica. (2024, December 19). (S)-1-BOC-4-OXOPIPERIDINE-2-CARBOXYLIC ACID Safety Data Sheet.
- United Bioscience. (n.d.). 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2024, March 31). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment.
- Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
- New Jersey Department of Health. (n.d.). PIPERIDINE.
- United Bioscience. (n.d.). Boc-L-Azetidine-2-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5-oxopiperidine-2-carboxylic acid hydrochloride.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
